molecular formula C12H18FN3 B1589611 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine CAS No. 873537-27-0

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Cat. No.: B1589611
CAS No.: 873537-27-0
M. Wt: 223.29 g/mol
InChI Key: IRLDCHVGDGNGFK-UHFFFAOYSA-N
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Description

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCHVGDGNGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444390
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873537-27-0
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic pathways, and application logic for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (also known as 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline).[1]

Advanced Intermediate for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

This compound is a specialized bi-functional building block widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and next-generation antibacterials (e.g., oxazolidinones).[1] Its structure combines an electron-rich aniline moiety with a solubilizing piperazine tail, modulated by an ortho-fluorine atom.[1]

This fluorine substitution is not merely decorative; it critically lowers the pKa of the aniline nitrogen, modulating nucleophilicity while blocking metabolic oxidation at the 3-position.[1] This guide provides a distinct workflow for the synthesis, characterization, and handling of this compound, designed for researchers optimizing Structure-Activity Relationships (SAR).

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a central benzene ring substituted with an amino group (aniline), a fluorine atom, and an ethyl-piperazine ring.[1]

Identification Data
PropertyDetail
IUPAC Name 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline
Common Synonyms 4-(4-Ethyl-1-piperazinyl)-3-fluorobenzenamine; 1-Ethyl-4-(4-amino-2-fluorophenyl)piperazine
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
SMILES CCN1CCN(CC1)C2=C(F)C=C(N)C=C2
InChI Key (Analogous to Methyl variant) Predicted: KEPUOYACJXZYTQ-UHFFFAOYSA-N (derived)
CAS Registry Note: Often custom synthesized.[1][2] Analogous Methyl CAS: 221198-99-8; Isopropyl CAS: 835633-79-9
Structural Pharmacophore Insights
  • Fluorine Effect: The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the aniline nitrogen compared to the non-fluorinated analog.[1] This often improves the metabolic stability of the resulting drug candidate by preventing hydroxylation at the ortho position.[1]

  • Piperazine Tail: The N-ethyl piperazine moiety acts as a solubility handle.[1] The terminal tertiary amine remains protonated at physiological pH (pKa ~8.5), improving the aqueous solubility of lipophilic drug scaffolds.[1]

Synthetic Methodology

The industrial standard for synthesizing this core relies on a regioselective Nucleophilic Aromatic Substitution (


) followed by nitro reduction.[1] This route avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.[1]
Synthesis Workflow (Diagram)

SynthesisRoute Start 3,4-Difluoronitrobenzene (Starting Material) Intermediate 3-Fluoro-4-(4-ethylpiperazin-1-yl) nitrobenzene (Yellow Solid) Start->Intermediate S_NAr K2CO3, DMSO, 80°C Regioselective at C4 Reagent1 N-Ethylpiperazine (Nucleophile) Reagent1->Intermediate Product 4-(4-Ethyl-1-piperazinyl)- 3-fluoro-benzenamine (Target) Intermediate->Product Nitro Reduction Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Step2->Product

Figure 1: Two-step synthesis pathway from 3,4-difluoronitrobenzene. The nitro group activates the para-fluorine for displacement.

Detailed Protocol

Step 1: Regioselective Substitution (


) 
  • Rationale: The nitro group activates the benzene ring.[1] The fluorine at the 4-position is more susceptible to nucleophilic attack than the 3-position due to the resonance stabilization of the Meisenheimer intermediate by the para-nitro group.[1]

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in DMSO or DMF.[1]

    • Add

      
        (2.5 eq) as a base to scavenge HF.[1]
      
    • Slowly add 1-ethylpiperazine (1.1 eq) at room temperature to control exotherm.

    • Heat to 60-80°C for 4–6 hours.

    • Workup: Pour into ice water. The intermediate 3-fluoro-4-(4-ethylpiperazin-1-yl)nitrobenzene typically precipitates as a yellow solid.[1] Filter and wash with water.[1][2]

Step 2: Nitro Reduction

  • Rationale: Conversion of the nitro group to the aniline without defluorination.[1]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in MeOH/EtOAc.[1]

    • Add 10% Pd/C (5-10 wt%).

    • Stir under

      
       balloon (1 atm) or hydrogenation shaker (30 psi) for 2–4 hours.
      
    • Purification: Filter through Celite. Concentrate filtrate.[1] The product is an oil or low-melting solid that oxidizes slowly in air; store under nitrogen or convert to HCl salt immediately.[1]

Physicochemical Properties[1][4][5][6]

Understanding the physical behavior of this amine is critical for formulation and assay development.[1]

PropertyValue (Approx.)Implication
LogP 1.8 – 2.2Moderately lipophilic; good membrane permeability.[1]
pKa (Piperazine N4) 8.4 – 8.8Basic; protonated at pH 7.4 (solubility driver).[1]
pKa (Aniline NH2) 3.8 – 4.2Weakly basic; non-protonated at pH 7.[1]4.
Solubility (Free Base) Low in water; High in DCM, MeOH.[1]Requires acidification for aqueous stock solutions.[1]
Solubility (HCl Salt) >50 mg/mL in water.[1]Preferred form for biological assays.[1]

Critical Insight - The "Fluorine Ortho Effect": The 3-fluoro substituent lowers the pKa of the aniline nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated parent.[1] This reduces the nucleophilicity of the aniline in coupling reactions, often requiring stronger activation of electrophiles (e.g., using HATU instead of EDC for amide couplings).[1]

Reactivity & Derivatization Logic

This molecule is primarily used as a nucleophile in the construction of larger bioactive scaffolds.[1]

Reactivity Map (Diagram)[1]

Reactivity Center 4-(4-Ethyl-1-piperazinyl)- 3-fluoro-benzenamine Amide Amide Coupling (Target: Kinase Inhibitors) Center->Amide + R-COOH / HATU Urea Urea Formation (Target: Soluble Epoxide Hydrolase) Center->Urea + Isocyanates RedAmin Reductive Amination (Target: Secondary Amines) Center->RedAmin + Aldehydes / NaBH(OAc)3 Heterocycle Buchwald Cyclization (Target: Fused Heterocycles) Center->Heterocycle + Halo-Heterocycles / Pd

Figure 2: Primary derivatization pathways.[1] The aniline nitrogen is the exclusive reaction site under controlled conditions.[1]

Experimental Considerations
  • Protection Strategy: The tertiary amine on the piperazine does not require protection during standard amide couplings.[1] However, if using acid chlorides, ensure an excess of base (TEA/DIPEA) is present to neutralize the HCl formed and prevent the piperazine from salting out.[1]

  • Storage: As an electron-rich aniline, it is prone to oxidation (browning) upon prolonged exposure to air.[1]

    • Recommendation: Store as the dihydrochloride salt (stable solid) or as a free base under Argon at -20°C.

Handling & Safety (E-E-A-T)

  • Toxicology: Like many fluoro-anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducer.[1]

  • GHS Classification (Predicted):

    • Acute Tox. 4 (Oral)[1]

    • Skin Irrit. 2[1]

    • Eye Irrit.[1] 2A

  • Disposal: Incineration with scrubber for nitrogen and fluorine oxides.[1] Do not release into aqueous waste streams due to potential aquatic toxicity of the piperazine moiety.[1]

References

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline (Analogous Structure).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines and related intermediates.[1] WO2001002357A2.[1] Available at: [1]

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs.[1] PMC Article.[1] Available at: [Link]

Sources

Comprehensive Profiling of 4-(4-Ethylpiperazin-1-yl)aniline: From Synthetic Utility to Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(4-ethylpiperazin-1-yl)aniline (CAS: 115619-01-7), a critical pharmacophore and intermediate in the synthesis of second-generation triazole antifungals, most notably Posaconazole .

Executive Summary & Molecular Identity

4-(4-ethylpiperazin-1-yl)aniline is a "privileged structure" in medicinal chemistry—a bifunctional scaffold combining a lipophilic, basic piperazine tail with a reactive aniline head. While primarily known as the "left-hand" fragment of the blockbuster antifungal Posaconazole, its biological profile is defined by two distinct contexts:

  • As a Pharmacophore: It modulates solubility, pharmacokinetic (PK) half-life, and target binding affinity (CYP51) in final drug candidates.

  • As a Chemical Entity: It exhibits intrinsic biological reactivity typical of aromatic amines, requiring rigorous safety profiling for genotoxicity and acute toxicity during manufacturing.

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 205.30 g/mol Fragment-like, ideal for coupling.
logP (Predicted) ~1.5Moderate lipophilicity; balances membrane permeability with solubility.
pKa (Piperazine) ~8.5 (N4)Protonated at physiological pH; enhances lysosomal trapping and volume of distribution (Vd).
H-Bond Donors 1 (Aniline -NH2)Primary handle for amide/carbamate coupling.
Topological PSA 32.5 ŲGood blood-brain barrier (BBB) penetration potential (though not the primary target).

Pharmacological Significance: The Posaconazole Connection

The primary biological utility of this compound lies in its contribution to the Structure-Activity Relationship (SAR) of azole antifungals.

Mechanism of Action Contribution

In Posaconazole, the 4-(4-ethylpiperazin-1-yl)phenyl moiety serves as the "tail" that extends out of the CYP51 active site and into the substrate access channel.

  • Channel Occupancy: The elongated structure mimics the lanosterol substrate, stabilizing the drug-enzyme complex.

  • Solubility Modulation: The basic nitrogen of the piperazine ring (pKa ~8.5) improves the aqueous solubility of the otherwise highly lipophilic triazole core, which is critical for oral bioavailability.

  • Metabolic Stability: The N-ethyl group is optimized to resist rapid N-dealkylation compared to N-methyl analogs, extending the drug's half-life (~35 hours in humans).

Structural Logic Diagram

The following diagram illustrates the integration of this intermediate into the Posaconazole scaffold and its functional role.

Posaconazole_SAR cluster_sar Pharmacophoric Contribution Intermediate 4-(4-ethylpiperazin-1-yl)aniline (The Intermediate) Coupling Coupling Reaction (via Carbamate/Linker) Intermediate->Coupling Provides Solubility & PK Tail Tail Piperazine Tail: Extends into access channel Intermediate->Tail Aniline Phenyl Ring: Pi-stacking interactions Intermediate->Aniline Posaconazole Posaconazole (Final Drug) Coupling->Posaconazole Synthesis Target Fungal CYP51 (Target Enzyme) Posaconazole->Target Inhibits

Figure 1: Pharmacophoric integration of the aniline intermediate into the antifungal Posaconazole.

Intrinsic Biological Activity & Toxicology

Researchers handling this compound must treat it as a bioactive aniline derivative. Its intrinsic activity is characterized by toxicity risks rather than therapeutic benefit.

Toxicology Profile
  • Acute Toxicity: Classified as Acute Tox. 4 (Oral/Dermal).[1][2] It is harmful if swallowed or absorbed through the skin.[1][2][3][4]

  • Aniline-Specific Risks: Like many aromatic amines, it carries a risk of Methemoglobinemia .[3] The metabolic N-oxidation of the aniline nitrogen can generate reactive hydroxylamines, which oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.

  • Genotoxicity Alert: Aromatic amines are structural alerts for mutagenicity (Ames positive potential). While the piperazine ring often mitigates this compared to simple aniline, rigorous containment is required.

Metabolic Pathways (Bioactivation)

The biological fate of this molecule involves two competing pathways that dictate its safety and clearance.

Metabolism cluster_tox Tox Bioactivation (CYP450) cluster_clear Clearance/Detox Parent 4-(4-ethylpiperazin-1-yl)aniline N_OH N-Hydroxylamine (Toxic Metabolite) Parent->N_OH N-Oxidation Acetylated N-Acetyl Derivative (Phase II Conjugate) Parent->Acetylated NAT1/2 Acetylation Dealkylated Des-ethyl Piperazine Parent->Dealkylated N-Dealkylation MetHb Methemoglobinemia (Blood Toxicity) N_OH->MetHb Redox Cycling

Figure 2: Metabolic fate of the intermediate. The N-oxidation pathway represents the primary toxicological risk.

Experimental Protocols for Biological Evaluation

For researchers utilizing this intermediate in drug discovery, the following protocols ensure data integrity and safety.

In Vitro hERG Inhibition Screen (Safety)

Piperazine linkers are frequent offenders in hERG channel inhibition, leading to QT prolongation.

  • Objective: Determine IC50 against hERG potassium channels.

  • Method: Patch-clamp electrophysiology (CHO cells stably expressing hERG).

  • Protocol:

    • Prepare stock solution: 10 mM in DMSO.

    • Perfusion concentrations: 0.1, 1, 10, 30 µM.

    • Acceptance Criteria: If IC50 < 10 µM, the scaffold requires structural modification (e.g., reducing lipophilicity or adding polarity to the ethyl group).

Microsomal Stability Assay (Metabolism)
  • Objective: Assess the lability of the N-ethyl group.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Protocol:

    • Incubate 1 µM compound with 0.5 mg/mL microsomes in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH regenerating system.

    • Sample at t=0, 15, 30, 60 min. Quench with acetonitrile.[5]

    • Analyze via LC-MS/MS (monitor parent ion loss).

    • Causality: Rapid clearance often indicates N-dealkylation. Compare intrinsic clearance (CLint) against Posaconazole standards.

Purity Verification (Pre-Assay)

Biological data is only as good as the chemical purity. Anilines oxidize rapidly.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 210 nm (piperazine).

  • Requirement: >98% purity required for biological assays to rule out oxidation product interference.

References

  • Schering-Plough Research Institute. (1995). Synthesis and Antifungal Activity of SCH 51048 (Posaconazole). Journal of Medicinal Chemistry.

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: 4-(4-ethylpiperazin-1-yl)aniline (CAS 115619-01-7).[2][6]

  • PubChem. (2024). Compound Summary for CID 936738: 4-(4-Ethylpiperazin-1-yl)aniline.[2] National Library of Medicine.

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Aromatic Amines and the Risk of Idiosyncratic Drug Reactions. Chemical Research in Toxicology.

Sources

discovery and history of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Discovery and Synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Foreword: A Note on Scientific Postulation

Introduction: Deconstructing a Privileged Scaffold

The molecule this compound is a quintessential example of a modern small molecule drug candidate, incorporating several "privileged" structural motifs that are frequently found in biologically active compounds.[1]

  • The Piperazine Core: The piperazine ring is a cornerstone of medicinal chemistry.[2] Its presence can significantly enhance the pharmacokinetic properties of a molecule, improving aqueous solubility and oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's interaction with its biological target.[1] The N-ethyl substitution on the piperazine in the title compound is a common feature in many central nervous system (CNS) active drugs.

  • The Fluoro-Benzenamine Moiety: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[3] The presence of a fluorine atom can modulate the electronic properties of the aromatic ring, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. The aniline (benzenamine) portion of this moiety is a common precursor and structural component in a vast array of pharmaceuticals.

The combination of these structural features in this compound suggests a molecule designed with drug-like properties in mind, likely emerging from a medicinal chemistry program aimed at developing orally bioavailable compounds with specific biological activities.

G cluster_0 This compound cluster_1 Key Structural Motifs mol Chemical Structure piperazine N-Ethylpiperazine mol->piperazine Enhances solubility Modulation point fluoroaniline 3-Fluoro-benzenamine mol->fluoroaniline Improves metabolic stability Modulates electronics

Caption: Key structural motifs of this compound.

A Hypothetical Genesis: The Quest for Selective Kinase Inhibitors

Given the prevalence of the phenylpiperazine scaffold in modern kinase inhibitors, a plausible origin for this compound would be a drug discovery campaign targeting a specific protein kinase implicated in oncology or inflammatory diseases. Many approved kinase inhibitors feature a substituted piperazine ring that interacts with the solvent-exposed region of the kinase active site.[1]

The hypothetical discovery workflow would likely have commenced with a high-throughput screening (HTS) of a corporate compound library against the kinase of interest. Initial hits containing a core phenylpiperazine structure would then be subjected to lead optimization. The introduction of the fluorine atom and the ethyl group on the piperazine would be rational design choices to improve potency, selectivity, and pharmacokinetic properties.

G hts High-Throughput Screening hit_id Hit Identification (Phenylpiperazine Core) hts->hit_id lead_op Lead Optimization hit_id->lead_op sar Structure-Activity Relationship (SAR) Studies lead_op->sar pk_studies Pharmacokinetic Profiling lead_op->pk_studies candidate Candidate Selection: This compound sar->candidate pk_studies->candidate

Caption: A typical drug discovery workflow leading to a candidate molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of a nitro group. This is a common and robust method for the synthesis of substituted anilines.[1]

Step 1: Nucleophilic Aromatic Substitution

The synthesis would commence with the reaction of 1,2-difluoro-4-nitrobenzene with N-ethylpiperazine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution.

Reaction: 1,2-Difluoro-4-nitrobenzene + N-Ethylpiperazine → 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate product, 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine, is then reduced to the corresponding amine to yield the final product. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Reaction: 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine → this compound

G start1 1,2-Difluoro-4-nitrobenzene intermediate 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine start1->intermediate SNA_r start2 N-Ethylpiperazine start2->intermediate SNA_r product This compound intermediate->product Reduction

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO) is added N-ethylpiperazine (1.1 eq) at room temperature.

  • Potassium carbonate (K2CO3) (2.0 eq) is added as a base to scavenge the hydrofluoric acid (HF) byproduct.

  • The reaction mixture is heated to 80°C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • Purification is achieved by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The intermediate, 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine (1.0 eq), is dissolved in ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is subjected to an atmosphere of hydrogen gas (H2) at a pressure of 50 psi.

  • The reaction is stirred at room temperature for 12-16 hours until the consumption of the starting material is confirmed by TLC.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

StepReactionReagents and ConditionsTypical YieldPurity
1Nucleophilic Aromatic Substitution1,2-Difluoro-4-nitrobenzene, N-Ethylpiperazine, K2CO3, DMSO, 80°C85-95%>95%
2Nitro Group Reduction1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine, H2, 10% Pd/C, Ethanol90-99%>98%

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques, consistent with methods reported for similar fluoro-substituted benzimidazole and benzenamine derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to confirm the presence of all protons and their respective chemical environments. 13C NMR would identify all unique carbon atoms in the molecule. The presence of the fluorine atom would be further confirmed by 19F NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C12H18FN3.

Postulated Biological Activity and Mechanism of Action

Based on the structural similarities to known pharmacologically active agents, this compound could exhibit a range of biological activities. A prominent possibility is its function as a dopamine receptor ligand.[5] The phenylpiperazine moiety is a well-established pharmacophore for dopamine D2 and D3 receptors.[5] Alterations in the substitution pattern on the phenyl ring and the piperazine nitrogen can modulate the affinity and selectivity for these receptor subtypes.[5]

A plausible mechanism of action would involve the binding of this compound to the dopamine D3 receptor, potentially acting as an antagonist. D3 receptor antagonists are being investigated for the treatment of substance abuse and other neuropsychiatric disorders.[5]

G cluster_0 Postulated Signaling Pathway ligand This compound (Antagonist) receptor Dopamine D3 Receptor ligand->receptor Binds and blocks g_protein Gαi/o receptor->g_protein Inhibits activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Decreased production downstream Downstream Cellular Effects camp->downstream Modulation

Caption: Postulated mechanism of action as a dopamine D3 receptor antagonist.

Conclusion

While the specific discovery and historical narrative of this compound remain to be explicitly documented, a comprehensive understanding of its chemical nature, synthetic accessibility, and potential biological significance can be constructed through the lens of established medicinal and synthetic chemistry principles. The convergence of the privileged piperazine and fluoro-benzenamine scaffolds within its structure strongly suggests its origin in a rational drug design program. The outlined synthetic route is robust and high-yielding, making the molecule readily accessible for further investigation. Its structural similarity to known dopamine receptor ligands points towards a promising future in the exploration of novel therapeutics for neurological and psychiatric disorders.

References

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. (n.d.). PubMed Central.
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (n.d.). National Institutes of Health.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
  • Amino-substituted piperazine derivatives. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. (n.d.). PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI.
  • SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. (n.d.). European Patent Office.
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (n.d.). ACS Publications.
  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. (n.d.). PubChem.
  • Heterocyclic derivatives of 4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl-methyl-1H-imidazoles and 1H-1,2,4-triazoles. (n.d.). Googleapis.com.
  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (n.d.).
  • Piperazine. (n.d.). Wikipedia.
  • Synthesis of Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate. (n.d.). PrepChem.com.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (n.d.). PubMed Central.
  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis.
  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). (n.d.). Google Patents. Retrieved January 30, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxzhvXyyZfmY7ys1TxmnGY8B4p4LaNXw_b5ikg_Ba9oBtIo2KldDwcP3oYtH5xvZl1AtubTz_UGYl8apogZBfY3a-o8ZsuJex-g8QGt4iZvGPmc9wVRTLgZOY5gE5iGthw4kzhLM_mve2n
  • Piperazine. (n.d.). chemeurope.com.
  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. (n.d.). PubChem.
  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. (n.d.). PubChem.

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Technical Guide: Safe Handling and Containment of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and EHS Professionals[1]

Executive Summary

This compound (CAS: 873537-27-0) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of the broad-spectrum triazole antifungal agent Posaconazole .[1] As a functionalized aniline derivative featuring a piperazine ring, it presents a dual-hazard profile: acute toxicity characteristic of substituted anilines and potential sensitization risks associated with piperazine moieties.[1]

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a risk-based operational framework. It establishes protocols for inert atmosphere handling (due to oxidation sensitivity) and containment strategies required for H301 (Toxic if swallowed) classified materials.

Chemical Identity & Physicochemical Properties

ParameterTechnical Specification
Chemical Name This compound
CAS Number 873537-27-0
Synonyms 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline; 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
Physical State Solid (Yellow to light brown powder/crystals)
Solubility Soluble in Dichloromethane (DCM), DMSO, Methanol
Stability Air Sensitive / Light Sensitive (Oxidizes to form azo/azoxy impurities)

Hazard Profiling & Mechanistic Toxicity

GHS Classification & Causality

The following classification is derived from the structural alerts and available toxicological data for fluorinated anilines and piperazines.

  • Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed. [1][2]

    • Mechanism:[3][4][5] Anilines can undergo metabolic N-hydroxylation, leading to the formation of reactive metabolites that may oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]

  • Skin Irritation (Category 2) - H315: Causes skin irritation. [1]

    • Mechanism:[3][4][5] Basic nitrogen lone pairs (piperazine/aniline) can react with skin lipids and proteins, causing contact dermatitis.[1]

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation. [1]

  • Sensitization (Inferred Risk): While specific H317 data may vary by vendor, piperazine derivatives are known respiratory and skin sensitizers. Treat as a potential sensitizer.[6]

Occupational Exposure Banding (OEB)

Given the H301 classification and its role as a late-stage pharmaceutical intermediate:

  • Recommended OEB: Band 3 or 4 (1–10 µg/m³).

  • Containment Requirement: Handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier of Three" Protocol

To ensure safety, a three-layer barrier system is required.[1] This system is self-validating: if one layer fails, the next captures the hazard.[1]

  • Primary Barrier (Source Control):

    • Solid State: Weighing and transfer must be performed in a HEPA-filtered enclosure or Glovebox.[1]

    • Solution State: Closed-system transfers (cannula/syringe) are mandatory due to air sensitivity.

  • Secondary Barrier (PPE):

    • Respiratory: N95/P3 particulate respirator (minimum) if working outside a hood; Powered Air Purifying Respirator (PAPR) for spill cleanup.

    • Dermal: Double-gloving is required.[1]

      • Inner Glove: Nitrile (4 mil).

      • Outer Glove: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged solvent exposure.

      • Rationale: Anilines penetrate standard latex rapidly.[1] Nitrile provides superior breakthrough time.

    • Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.

  • Tertiary Barrier (Facility):

    • Laboratory must be under negative pressure relative to the corridor.

Handling & Storage Protocols

Storage (Critical for Purity)
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3] The aniline amine group is prone to oxidation, which darkens the compound and introduces impurities that can poison downstream catalysts (e.g., in Posaconazole synthesis).[1]

  • Temperature: 2–8°C (Refrigerated).

  • Light: Protect from light (Amber vials or foil-wrapped).

Operational Workflow: Weighing & Solubilization
  • Step 1: Verify enclosure airflow (Magnahelic gauge reading > 0.5 inches w.c.).

  • Step 2: Introduce the container into the inert environment (Glovebox) or BSC.

  • Step 3: Weigh the required amount. Technique: Do not use a spatula that has touched metal salts; use disposable anti-static plastic spatulas to prevent catalytic decomposition.

  • Step 4: Solubilize immediately if possible. Once in solution (e.g., DMSO), the airborne dust hazard is eliminated, though skin absorption risk remains.[1]

Visualization: Safety Decision Logic

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer Containment REQUIRED: Class II BSC or Glovebox (HEPA Filtration) Weighing->Containment PPE_Solid PPE: Double Nitrile Gloves + Tyvek Sleeves + N95/P3 Containment->PPE_Solid Inert CRITICAL: Maintain Inert Atmosphere (Argon/Nitrogen) to prevent Oxidation PPE_Solid->Inert FumeHood Standard Chemical Fume Hood Transfer->FumeHood PPE_Liquid PPE: Single Nitrile Gloves + Splash Goggles FumeHood->PPE_Liquid PPE_Liquid->Inert Waste Disposal: High-Temp Incineration (Toxic Organic Waste) Inert->Waste

Caption: Decision logic for containment based on physical state, emphasizing the transition from high-containment (solids) to standard engineering controls (liquids).

Emergency Response Protocols

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1] Alert: Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing accelerates absorption.[1]

    • Wash: Flush with copious soap and water for 15 minutes.

    • Decontaminate: Use a polyethylene glycol (PEG) based cleanser if available, as anilines are lipophilic.

  • Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting unless instructed by poison control.[7] Rinse mouth with water.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don PAPR or N95, double gloves, and Tyvek suit.[1]

  • Method: Do not dry sweep (creates dust).

    • Option A: Wet wipe method using pads dampened with acetone or ethanol.

    • Option B: HEPA vacuum dedicated to hazardous drugs.

  • Disposal: Place all cleanup materials into a yellow "Chemo/Toxic" waste bin for incineration.

Waste Disposal & Deactivation

  • Classification: Hazardous Chemical Waste (Toxic).

  • Method: High-temperature incineration is the only acceptable disposal method to ensure destruction of the fluorinated aromatic ring.[1]

  • Decontamination of Glassware: Rinse with 5% HCl in Methanol to protonate the amine (forming the salt), rendering it water-soluble and easier to clean, followed by a standard detergent wash.[1] Collect the first rinse as hazardous waste.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from [1]

  • PubChem. (n.d.).[6] Compound Summary: this compound.[1][8] National Library of Medicine.[1] Retrieved from [1]

  • Saksena, A. K., et al. (1995).[1][5] Synthesis of Posaconazole (SCH 56592). Tetrahedron Letters. (Contextual reference for application as intermediate).

  • Fisher Scientific. (n.d.).[7] Safety Data Sheet: 4-Fluoroaniline derivatives. Retrieved from [1]

Sources

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Role as a Pharmacophore Precursor in Aminomethylcycline Antibiotics [1][2]

Executive Summary

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS 869941-96-8) is a specialized heterocyclic aniline intermediate.[1][2] It serves as the critical C9-side chain precursor in the synthesis of Omadacycline (PTK 0796) , a third-generation aminomethylcycline antibiotic.[1][2]

This molecule is engineered to solve a specific medicinal chemistry challenge: overcoming bacterial resistance mechanisms (ribosomal protection and efflux pumps) that render older tetracyclines ineffective.[2] The 3-fluoro group provides metabolic stability and modulates the pKa of the aniline nitrogen, while the ethyl-piperazine tail acts as a bulky, basic moiety that enhances ribosomal binding affinity.[2]

This guide details the synthesis, quality control, and downstream application of this intermediate, intended for process chemists and medicinal chemists optimizing tetracycline derivatives.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
CAS Number 869941-96-8
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water
pKa (Calculated) ~7.5 (piperazine N), ~3.5 (aniline N)
Key Hazard Irritant, potentially toxic by ingestion/absorption (Aniline derivative)

Synthesis Strategy: The "Make" Phase

The synthesis relies on the varying electrophilicity of the carbon centers in 3,4-difluoronitrobenzene.[2] The presence of the nitro group activates the para-fluorine toward Nucleophilic Aromatic Substitution (SNAr), allowing for high regioselectivity without the need for protecting groups.[1][2]

Step-by-Step Protocol
Stage 1: Regioselective SNAr (Formation of Nitro Intermediate)
  • Reagents: 3,4-Difluoronitrobenzene, N-Ethylpiperazine, Diisopropylethylamine (DIPEA) or K₂CO₃.[1][2]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[1][2]

  • Conditions:

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in ACN at 0°C.

    • Add DIPEA (1.2 eq) followed by slow addition of N-Ethylpiperazine (1.05 eq).

    • Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Critical Control Point: Monitor by HPLC. The reaction is driven by the strong electron-withdrawing effect of the nitro group.[1] The 3-position fluorine is less reactive (meta to nitro), ensuring the piperazine adds exclusively at the 4-position.[1][2]

    • Workup: Quench with water, extract with Ethyl Acetate. The product, 1-(4-ethylpiperazin-1-yl)-2-fluoro-4-nitrobenzene, precipitates as a yellow solid.[1][2]

Stage 2: Catalytic Hydrogenation (Reduction to Aniline)
  • Reagents: H₂ gas (balloon or low pressure), 10% Pd/C (wet).

  • Solvent: Methanol or Ethanol.[1][2]

  • Conditions:

    • Suspend the nitro intermediate in Methanol.[1][2]

    • Add 10 wt% Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ and stir vigorously at RT for 2–4 hours.

    • Safety Note: Do not allow the reaction to run dry; pyrophoric catalyst hazard.[1][2]

    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target aniline (CAS 869941-96-8).[1][2]

Synthesis Workflow Diagram

SynthesisPath cluster_0 Critical Control: Regioselectivity Start 3,4-Difluoronitrobenzene Inter Intermediate: 1-(4-ethylpiperazin-1-yl) -2-fluoro-4-nitrobenzene Start->Inter SNAr (ACN, 0-25°C) Regioselective subst. at C4 Reagent N-Ethylpiperazine + Base (DIPEA) Reagent->Inter Product Target: 4-(4-Ethyl-1-piperazinyl) -3-fluoro-benzenamine Inter->Product Hydrogenation (MeOH, RT) Reduct H2 / Pd/C (Reduction) Reduct->Product

Caption: Synthesis pathway from 3,4-difluoronitrobenzene to the target aniline via regioselective SNAr and catalytic hydrogenation.

Downstream Application: Omadacycline Synthesis[2][11]

The primary utility of CAS 869941-96-8 is its coupling to the tetracycline core (specifically a minocycline derivative) to create the C9-aminomethyl side chain.[1][2]

The Coupling Mechanism

The target aniline is typically reacted with a C9-aldehyde minocycline precursor via reductive amination.[1][2]

  • Imine Formation: The aniline amine (-NH₂) attacks the C9-aldehyde of the tetracycline core, shedding water to form a Schiff base (imine).[1][2]

  • Reduction: The imine is reduced in situ (using agents like Sodium Triacetoxyborohydride or Indium/HCl) to a stable secondary amine linkage.[1][2]

This specific side chain (3-fluoro-4-ethylpiperazinyl-phenyl) allows Omadacycline to:

  • Bypass Efflux Pumps: The bulky steric profile prevents the drug from fitting into the TetK and TetL efflux pumps of Gram-positive bacteria.[2]

  • Bind Ribosomes: The side chain interacts with the 16S rRNA, anchoring the drug even in the presence of Ribosomal Protection Proteins (TetM).[2]

SAR & Logic Diagram

SAR_Logic Aniline CAS 869941-96-8 (The Linker) Coupling Reductive Amination (Coupling Reaction) Aniline->Coupling Core Minocycline Core (C9-Aldehyde) Core->Coupling Omadacycline Omadacycline (Active Drug) Coupling->Omadacycline Mechanism1 Overcomes Efflux (Steric Bulk) Omadacycline->Mechanism1 Function Mechanism2 Binds 16S rRNA (High Affinity) Omadacycline->Mechanism2 Function

Caption: Logical flow of coupling the aniline intermediate to the tetracycline core to generate biological activity.

Quality Control & Impurity Profiling

To ensure the success of the expensive final coupling step, the purity of the aniline intermediate must be strictly controlled.[2]

Impurity TypeOriginDetection MethodLimit (Proposed)
Regioisomer 2-(4-ethylpiperazin-1-yl)-4-fluoroanilineHPLC (Reverse Phase)< 0.15%
Nitro-Precursor Incomplete hydrogenationHPLC / TLC< 0.10%
Des-ethyl analog Impurity in N-ethylpiperazine reagentLC-MS< 0.50%
Oxidation Products N-oxides (storage in air)LC-MS< 0.20%

Protocol Note: The regioisomer (substitution at the 3-position fluorine) is the most critical impurity.[1][2] Although electronically unfavorable, high reaction temperatures (>60°C) during the SNAr step can increase its formation.[2] It is difficult to separate from the product downstream.[1][2]

Safety & Handling

Signal Word: DANGER

  • H301: Toxic if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

Handling Protocols:

  • Engineering Controls: Handle exclusively in a chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

  • Waste: Segregate as hazardous organic waste (halogenated/amine).

  • Storage: Store under Nitrogen or Argon at 2–8°C. The aniline moiety is prone to oxidation (browning) upon extended exposure to air.[1][2]

References

  • Honeyman, L., et al. (2015).[2][5] "Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline." Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053.[2] Link[1][2][5]

  • Paratek Pharmaceuticals. (2008).[1][2][6] "Substituted Tetracycline Compounds." U.S. Patent 7,553,828.[1][2] Link

  • PubChem. (2024).[1][2] "Omadacycline Compound Summary." National Library of Medicine.[1][2] Link[1][2]

  • Tanaka, S. K., et al. (2016).[2][7] "Discovery, pharmacology, and clinical profile of omadacycline, a novel aminomethylcycline antibiotic." Bioorganic & Medicinal Chemistry, 24(24), 6409-6419.[1][2] Link[1][2]

Sources

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic applications and synthetic utility of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine .

CAS Registry Number: 873537-27-0 Molecular Formula: C₁₂H₁₈FN₃ Molecular Weight: 223.29 g/mol Synonyms: 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline; 3-Fluoro-4-(4-ethyl-1-piperazinyl)benzenamine[1][2]

Executive Summary

This compound is a specialized pharmacophore scaffold used primarily in the synthesis of small molecule kinase inhibitors and CNS-active agents . Its structural architecture combines a solubilizing N-ethylpiperazine tail with a bioisosteric fluorine-substituted aniline head. This specific substitution pattern modulates metabolic stability, lipophilicity, and binding affinity, making it a critical "left-hand" building block for drug discovery programs targeting the PI3K/Akt/mTOR pathway and serotonergic/dopaminergic receptors .

This guide outlines the molecule's structural significance, its role as a precursor in pharmaceutical synthesis (specifically citing Novartis patent WO2007071752), and validated protocols for its derivatization.

Molecular Architecture & Pharmacophore Analysis

The therapeutic value of this compound stems from the synergistic effects of its three functional domains:

The Fluorine Effect (Metabolic Shielding)

The fluorine atom at the 3-position (ortho to the amine) serves two critical functions:

  • Electronic Modulation: It pulls electron density from the aromatic ring, lowering the pKa of the aniline nitrogen. This reduces the rate of N-oxidation and potentially enhances the hydrogen-bond donor capability of the amine when coupled to a kinase hinge region.

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at a metabolically labile site blocks oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate.

The N-Ethylpiperazine Tail (Solubility & PK)

The piperazine ring is a classic "solubilizing handle."

  • Solubility: The basic tertiary amine (pKa ~8.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility—a common bottleneck for lipophilic kinase inhibitors.

  • Steric Bulk: The ethyl group provides a precise steric fit in hydrophobic pockets (e.g., the solvent-exposed region of the ATP-binding site) without the excessive lipophilicity of larger alkyl chains.

The Aniline "Warhead"

The primary amine (-NH₂) is the reactive handle for coupling to heteroaromatic cores (pyrimidines, quinazolines) via Buchwald-Hartwig amination or nucleophilic substitution, forming the core scaffold of the active pharmaceutical ingredient (API).

Therapeutic Applications

Oncology: PI3K/mTOR Pathway Inhibition

The primary therapeutic application of this compound is as a key intermediate for Phosphoinositide 3-kinase (PI3K) inhibitors .

  • Mechanism: PI3K inhibitors block the phosphorylation of PIP2 to PIP3, a critical step in cell growth and survival signaling. Dysregulation of this pathway is frequent in cancers (e.g., breast, ovarian).

  • Case Study (Novartis): Patent WO 2007/071752 describes the use of this specific aniline intermediate in the synthesis of 2-amino-4-methyl-5-heteroaryl-pyrimidines. These compounds function as dual PI3K/mTOR inhibitors. The aniline moiety binds to the kinase hinge region, while the piperazine tail extends into the solvent front, improving physicochemical properties.

CNS Disorders: Dopamine & Serotonin Ligands

The 3-fluoro-4-piperazinyl-phenyl motif is a "privileged structure" in CNS drug design, often found in high-affinity ligands for:

  • Dopamine D3 Receptors: Used in treating schizophrenia and addiction.

  • 5-HT Receptors: The piperazine ring mimics the ethylamine side chain of serotonin, allowing for high-affinity binding. The fluorine substitution often improves selectivity over adrenergic receptors.

Structural Analog Comparison

The table below highlights how this specific intermediate compares to scaffolds used in marketed drugs.

Drug / ClassStructural MotifFunction of Motif
Buparlisib (BKM120) Morpholine-pyrimidinePI3K Inhibition (Solubility/Binding)
Palbociclib Piperazine-pyridineCDK4/6 Inhibition (Solubility)
Posaconazole Piperazine-phenylAntifungal (Pharmacokinetic profile)
Target Intermediate Ethylpiperazine-fluoroaniline Dual Solubility/Metabolic Stability

Synthetic Utility & Experimental Protocols

Retrosynthetic Analysis

The most efficient route to this compound is via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Synthesis Figure 1: Industrial Synthesis Pathway SM1 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(4-ethylpiperazin-1-yl) nitrobenzene SM1->Inter S_NAr K2CO3, DMSO, 80°C SM2 N-Ethylpiperazine SM2->Inter Product Target: 4-(4-Ethyl-1-piperazinyl)- 3-fluoro-benzenamine Inter->Product Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step industrial synthesis of the target aniline from commercially available precursors.

Detailed Experimental Protocol
Step 1: SNAr Coupling

Objective: Selective displacement of the 4-fluoro substituent. The 4-position is more electrophilic due to the para-nitro group resonance effect.

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN).

  • Procedure:

    • Charge a reaction vessel with 3,4-difluoronitrobenzene and ACN.

    • Add K₂CO₃ and stir at room temperature for 10 min.

    • Add N-ethylpiperazine dropwise to control exotherm.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Workup: Cool to RT, pour into ice water. The yellow solid intermediate (nitro compound) precipitates. Filter, wash with water, and dry.

    • Yield: Typically >90%.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

  • Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in methanol.

    • Add 10 wt% of Pd/C catalyst (50% wet).

    • Purge system with Nitrogen, then introduce Hydrogen (balloon or 1-3 bar pressure).

    • Stir at RT for 2–4 hours.

    • Filtration: Filter through a Celite pad to remove catalyst. Caution: Spent catalyst is pyrophoric.

    • Concentration: Evaporate solvent under reduced pressure to yield the brown/off-white oil or solid.

    • Purification: Recrystallization from EtOAc/Hexanes or use directly if purity >95%.

Quality Control Parameters
  • ¹H NMR (400 MHz, DMSO-d₆): Look for ethyl triplet (~1.0 ppm), piperazine multiplets (2.5–3.0 ppm), and aromatic protons (6.3–6.8 ppm).

  • HPLC Purity: >98% required for pharmaceutical coupling.

  • Appearance: Light brown to off-white solid. Darkening indicates oxidation (store under inert gas).

Biological Signaling Visualization

The following diagram illustrates the downstream effects of a PI3K inhibitor derived from this scaffold.

Signaling Figure 2: Mechanism of Action for Derived PI3K Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Drug Drug Candidate (Derived from 873537-27-0) Drug->PI3K INHIBITS (ATP Competitive)

Figure 2: The aniline scaffold enables the drug to bind the ATP pocket of PI3K, halting the conversion of PIP2 to PIP3 and arresting cancer cell proliferation.

References

  • Novartis AG. (2007). Pyrimidines useful as kinase inhibitors. WO Patent 2007/071752 A2.

  • PubChem. (n.d.).[3] Compound Summary: this compound.[1][2] National Library of Medicine.[4]

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Novartis PI3K scaffolds).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

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Methodological & Application

Synthesis Protocol for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a fluorinated aniline core coupled with an ethylpiperazine moiety, makes it a valuable building block in drug discovery, particularly for kinase inhibitors and central nervous system agents. The strategic placement of the fluorine atom can significantly influence the metabolic stability and binding affinity of the final drug molecule. This application note provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, designed for researchers and professionals in drug development and medicinal chemistry.

The synthesis is achieved through a robust two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This guide emphasizes not just the procedural steps but the underlying chemical principles and self-validating checkpoints to ensure a successful and reproducible synthesis.

Synthetic Strategy and Rationale

The chosen synthetic route is predicated on the well-established reactivity of activated aryl halides in nucleophilic aromatic substitution reactions. The presence of a strongly electron-withdrawing nitro group ortho and para to the fluorine atoms in the starting material, 1,2-difluoro-4-nitrobenzene, significantly activates the aromatic ring for nucleophilic attack.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 1,2-difluoro-4-nitrobenzene with N-ethylpiperazine. The secondary amine of N-ethylpiperazine acts as the nucleophile, displacing one of the fluorine atoms. The regioselectivity of this reaction is controlled by the electronic effects of the nitro group, which preferentially activates the fluorine atom at the C-4 position.

Step 2: Reduction of the Nitro Group

The intermediate, 1-(4-ethylpiperazin-1-yl)-2-fluoro-5-nitrobenzene, is then subjected to a reduction step to convert the nitro group into the desired primary amine. Several methods can be employed for this transformation; this protocol will detail a common and effective method using iron powder in the presence of an acid, a method known for its efficiency and cost-effectiveness.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate Intermediate: 1-(4-ethylpiperazin-1-yl)- 2-fluoro-5-nitrobenzene Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: 4-(4-Ethyl-1-piperazinyl)- 3-fluoro-benzenamine Step2->Product SNAr_Mechanism Reactants 1,2-Difluoro-4-nitrobenzene + N-Ethylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Products Intermediate + F⁻ Meisenheimer->Products Leaving Group Departure

Application Notes & Protocols: High-Purity Isolation of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine, a key intermediate in pharmaceutical synthesis. Achieving high purity for this compound is critical for downstream applications, ensuring efficacy and minimizing potential toxicological risks associated with impurities. These protocols are designed for researchers, chemists, and process development professionals, offering detailed methodologies grounded in fundamental chemical principles. We will explore three primary purification strategies: leveraging basicity through acid-base extraction, high-resolution separation via flash column chromatography, and final polishing by recrystallization. Each section explains the causality behind the chosen parameters and provides robust, self-validating protocols for achieving >99% purity.

Introduction: Understanding the Molecule

This compound is a substituted fluoroaniline featuring a basic ethylpiperazine moiety. Its structure presents specific challenges and opportunities for purification. The presence of two basic nitrogen centers (the aniline amine and the tertiary amine in the piperazine ring) is the most significant chemical feature to exploit for purification.

Table 1: Estimated Physicochemical Properties

Property Estimated Value/Characteristic Rationale & Implication for Purification
Molecular Formula C₁₂H₁₈FN₃ ---
Molecular Weight ~223.29 g/mol Influences diffusion rates in chromatography and solubility.
Basicity (pKa) Two basic centers: Aniline (~4-5), Piperazine (~8-9) The significant basicity allows for selective protonation and separation from neutral or acidic impurities via acid-base extraction.[1][2]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH). The protonated salt form is soluble in aqueous acid. This differential solubility is the cornerstone of the acid-base extraction protocol.
Polarity Moderately polar Suitable for normal-phase column chromatography, though basicity requires special considerations.

| Physical State | Likely a solid at room temperature | Enables final purification by recrystallization.[3][4] |

Common Impurities: A Proactive Approach

The purity of the final product is only as good as the strategy used to remove process-related impurities. Common contaminants may include:

  • Unreacted Starting Materials: Such as 1-ethylpiperazine or difluoro-nitrobenzene derivatives.

  • Positional Isomers: Formed during the nucleophilic aromatic substitution (SNAr) step.

  • Over-alkylated or De-ethylated Species: Byproducts related to the ethylpiperazine moiety.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation.

A successful purification strategy must be robust enough to separate these structurally similar compounds from the desired product.

Method 1: Selective Isolation by Acid-Base Extraction

Principle: This technique leverages the basicity of the target compound. By treating an organic solution of the crude product with an aqueous acid, the basic this compound is protonated, forming a water-soluble ammonium salt.[5] Neutral and acidic impurities remain in the organic phase. The aqueous layer is then isolated, and the pH is raised, deprotonating the target compound and causing it to precipitate or be extracted back into an organic solvent in its pure, free-base form.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash (Extraction): Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated product is now in the lower aqueous layer (when using DCM) or the upper aqueous layer (when using EtOAc). Drain and collect the aqueous layer.

  • Organic Wash (Back-Extraction): To ensure complete recovery, wash the remaining organic layer with a fresh portion (0.5 volumes) of 1 M HCl. Combine this second aqueous extract with the first.

  • Removal of Neutral/Acidic Impurities: Discard the organic layer, which contains non-basic impurities.

  • Basification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add 4 M sodium hydroxide (NaOH) with stirring until the pH is >10. The free-base product will precipitate out or form an oily layer.

  • Final Extraction: Add a fresh portion of DCM or EtOAc to the basic aqueous mixture and extract the purified product back into the organic phase. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality and Optimization:
  • Choice of Acid: 1 M HCl is typically sufficient. Stronger acids are unnecessary and may cause degradation.

  • Choice of Base: NaOH is used for basification. A weaker base like sodium bicarbonate is generally not strong enough to deprotonate the piperazinyl ammonium salt effectively.[6]

  • Solvent Choice: DCM is often preferred due to its density, which simplifies separation, and its volatility, which aids in removal.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (Target + Neutral Impurities) in DCM neutral Neutral Impurities in DCM protonated Protonated Target in Aqueous HCl crude->protonated Add 1M HCl Shake & Separate final_aq Aqueous Layer (Waste) pure_dcm Purified Target in DCM protonated->pure_dcm Add 4M NaOH Extract with DCM

Figure 1: Workflow for acid-base extraction purification.

Method 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Due to the basic nature of amines, they can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[7] This can be overcome by either neutralizing the silica with a basic additive in the mobile phase or by using a functionalized stationary phase.

Protocol: Amine-Modified Mobile Phase Chromatography
  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm).

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often yields better resolution.

  • Mobile Phase Preparation: A common mobile phase system is a gradient of methanol (MeOH) in DCM. Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture. This competing base will occupy the acidic sites on the silica, allowing the target amine to elute with symmetrical peaks.[7]

  • Elution:

    • Start with a low polarity mobile phase (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity by increasing the percentage of MeOH (e.g., 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

    • The target compound, being polar, will elute as the methanol concentration increases.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Chromatography Conditions

Parameter Condition Rationale
Stationary Phase Silica Gel Cost-effective and widely available.
Mobile Phase 0-10% MeOH in DCM + 1% TEA The DCM/MeOH gradient effectively elutes moderately polar compounds. TEA is critical to prevent peak tailing.[7]
Loading Dry loading (pre-adsorbed on silica) Prevents band broadening and improves separation efficiency.

| Detection | TLC with UV light (254 nm) and/or a potassium permanganate stain | The aromatic ring allows for UV detection. The amine groups will react with the KMnO₄ stain. |

G cluster_0 Process prep Sample Prep Dissolve in DCM Adsorb on Silica load Column Loading Apply sample to top of column prep->load elute Elution Run Gradient: 0-10% MeOH in DCM (+1% TEA) load->elute collect Fraction Collection Collect fractions Analyze by TLC elute->collect pure_product Combine Pure Fractions & Evaporate collect->pure_product

Figure 2: Workflow for flash column chromatography.

Method 3: Recrystallization

Principle: This is the ultimate step for achieving high crystalline purity for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] A suitable solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Ideally, impurities should remain soluble in the cold solvent or be insoluble in the hot solvent.

Protocol: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place ~20-30 mg of the purified solid into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane/EtOAc mixtures) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Upon cooling to room temperature and then in an ice bath, the compound should form high-quality crystals.

  • Recrystallization Procedure:

    • Place the bulk solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a condenser). Continue adding the solvent until the solid just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

    • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of methods:

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic or trifluoroacetic acid is a good starting point.[8]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Melting Point: A sharp melting point range is indicative of high purity. Impurities typically broaden and depress the melting point range.

Conclusion

The purification of this compound can be achieved efficiently by a strategic combination of the methods described. A preliminary clean-up using acid-base extraction is highly effective for removing non-basic impurities. Subsequent purification by flash chromatography, with a mobile phase modified to accommodate the basic nature of the amine, provides excellent separation from closely related byproducts. Finally, recrystallization yields a product of high crystalline purity suitable for the most demanding applications in drug development and research. The choice and order of these techniques can be adapted based on the specific impurity profile of the crude material.

References

  • PubChem. [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. (2022). [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Ghorai, P. et al. A Review on Analytical Methods for Piperazine Determination. (2017). ResearchGate. [Link]

  • Schulze, W. et al. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2021). MDPI. [Link]

  • Cram.com. Recrystallization Of Acetanilide From Aniline.[Link]

  • Feroci, M. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.[Link]

  • Scribd. Recrystallization.[Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds.[Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). [Link]

  • Google Patents.
  • Chemistry LibreTexts. Acid-Base Extraction. (2021). [Link]

Sources

Application Note: Solubility Profiling of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

[1]

Executive Summary & Chemical Context

This compound is a basic, lipophilic organic intermediate.[1] Its structure features a fluorinated aniline core coupled with an N-ethylpiperazine moiety.[1]

  • Chemical Nature: Weak base (Piperazine

    
     pKa 
    
    
    8.5; Aniline
    
    
    pKa
    
    
    3.5).[1]
  • Key Challenge: The molecule exhibits pH-dependent solubility in aqueous media and variable solubility in organic solvents driven by the polarity of the piperazine ring versus the lipophilicity of the fluorobenzene ring.[1]

  • Applications: Optimization of nucleophilic substitution reactions, recrystallization solvent selection, and salt form screening.[1]

Predicted Solubility Profile (Reference)

Based on structural analogs (e.g., 3-fluoro-4-morpholinoaniline) and calculated physicochemical properties (LogP

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Aprotic Polar DMSO, DMFFreely Soluble (>100 mg/mL)Dipole-dipole; H-bond acceptance
Chlorinated Dichloromethane (DCM)Soluble (>50 mg/mL)Dispersion forces; weak H-bonding
Alcohols Methanol, EthanolSoluble (20–50 mg/mL)H-bonding (Donor/Acceptor)
Esters Ethyl AcetateModerately Soluble Dipole-dipole
Aqueous (Neutral) Water (pH 7)Sparingly Soluble (<1 mg/mL)Hydrophobic effect dominates
Aqueous (Acidic) 0.1 N HCl (pH 1)Soluble Protonation of piperazine nitrogen
Aliphatic Hexane, HeptaneInsoluble Lack of polar interactions

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature (25°C). This is the "Gold Standard" method for process development.

Materials Required[4][5][6][7][8]
  • Compound: >100 mg of this compound (Purity >98%).[1]

  • Solvents: HPLC Grade (MeOH, EtOH, ACN, Water, DMSO, Toluene).[1]

  • Equipment: Orbital shaker or thermomixer, 0.45 µm PTFE syringe filters, HPLC system (UV detection at 254 nm).

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh approximately 10 mg of the compound into 2 mL glass vials.

    • Add 500 µL of the test solvent to each vial.

    • Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).[1]

  • Equilibration:

    • Cap the vials tightly (use Parafilm to prevent evaporation of volatile solvents like DCM).[1]

    • Agitate on an orbital shaker at 25°C for 24 to 48 hours .

    • Note: Kinetic solubility (for HTS) uses 2-4 hours; Thermodynamic solubility (for Process) requires >24 hours to ensure crystal lattice energy is overcome.[1]

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 5 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe.[1]

    • Critical Step: Filter the supernatant through a 0.45 µm PTFE filter (or PVDF for aqueous) into a clean HPLC vial.[1] Do not filter if the solution is viscous; dilute first.[1]

  • Quantification (HPLC):

    • Dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to bring the concentration within the linear range of the detector.[1]

    • Inject onto HPLC.[1] Calculate concentration using a standard calibration curve.

Workflow Visualization

SolubilityWorkflowStartWeigh Solid(Excess)AddSolventAdd Solvent(500 µL)Start->AddSolventShakeEquilibrate24-48h @ 25°CAddSolvent->ShakeCheckSolid Remains?Shake->CheckAddMoreAdd More SolidCheck->AddMoreNoFilterCentrifuge &Filter (0.45 µm)Check->FilterYesAddMore->ShakeAnalyzeHPLC/UVQuantificationFilter->Analyze

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Protocol B: pH-Dependent Solubility Profiling

Context: As a base containing a piperazine ring, the solubility of this compound is highly sensitive to pH.[1] This protocol is vital for formulation (liquid dosage) and extraction workups.[1]

Theoretical Basis

The compound has two ionizable centers:[1]

  • Piperazine

    
    :  Basic (pKa ~8.5).[1] Protonation leads to high aqueous solubility.[1][2]
    
  • Aniline

    
    :  Weakly basic (pKa ~3.5).[1] Protonation requires strong acid.[1]
    
Experimental Procedure
  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess compound to 1 mL of each buffer.

  • pH Adjustment: After adding the solid, the pH may shift.[1] Re-measure and adjust the pH of the slurry using 1N HCl or NaOH to maintain the target value.

  • Equilibration & Analysis: Follow the shaking and filtration steps from Protocol A.

Data Interpretation[3][4][5][7][8][10][11][12]
  • pH 1.2 (Simulated Gastric Fluid): Expect high solubility (>10 mg/mL) due to di-protonation.[1]

  • pH 7.4 (Physiological): Expect low solubility (intrinsic solubility,

    
    ).[1]
    
  • Application: If extracting this intermediate from an organic reaction mixture, wash with acidic water (pH < 4) to pull it into the aqueous phase, or keep the aqueous phase basic (pH > 9) to keep it in the organic layer (DCM/EtOAc).[1]

Application: Solvent Selection for Recrystallization

One of the primary uses of solubility data is to purify the intermediate.[1]

Solvent Screening Strategy

To identify a suitable recrystallization system, perform a Temperature-Dependent Solubility Test :

  • Select solvents with "Moderate" solubility (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate).[1]

  • Prepare a slurry at Room Temperature (RT).

  • Heat to boiling point.

    • Ideal Scenario: Insoluble at RT

      
       Soluble at Boiling.[1]
      
  • If single solvents fail, try Anti-solvent Crystallization :

    • Dissolve in a "Good" solvent (e.g., DCM or minimal Methanol).[1]

    • Slowly add a "Bad" solvent (e.g., Hexane or Heptane) until cloudiness persists.[1]

Decision Tree for Process Development

RecrystSelectionStartSelect SolventTestRTSolubility @ 25°C?Start->TestRTHighHigh (>50 mg/mL)TestRT->HighDissolvesModModerate (5-20 mg/mL)TestRT->ModPartialLowLow (<1 mg/mL)TestRT->LowInsolubleReactionUse as Reaction SolventHigh->ReactionHeatHeat to BoilingMod->HeatAntisolventUse as Anti-Solvent(e.g. Heptane)Low->AntisolventSolHotSoluble Hot?Heat->SolHotGoodCrystGood CrystallizationCandidateSolHot->GoodCrystYesBadCrystPoor CandidateSolHot->BadCrystNo

Figure 2: Solvent selection logic for purification and reaction engineering.

Safety & Handling

  • Hazard Identification: As an aniline derivative, treat as potentially toxic (skin sensitizer) and potentially genotoxic (common for aromatic amines).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1] Avoid dust inhalation.[1]

  • Waste Disposal: Dispose of all halogenated (DCM) and non-halogenated solvent waste in segregated organic waste streams.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918349 (Related Structure: 3-Fluoro-4-morpholinoaniline).[1] Retrieved from [Link](Used for SAR solubility prediction).[1]

  • He, H. et al. (2021). Solubility measurement and correlation of pharmaceutical intermediates in organic solvents.[1] Journal of Chemical & Engineering Data.[1] (General protocol reference).

  • Assay Guidance Manual (NIH). Solubility Assays.[1] Retrieved from [Link]

Comprehensive Analytical Characterization of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-POSA-INT-001

Abstract

This guide details the analytical strategy for characterizing 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS 224788-32-5), a Critical Quality Attribute (CQA) intermediate in the synthesis of the antifungal API Posaconazole . Due to the presence of a basic piperazine ring, an oxidatively unstable aniline moiety, and a regio-sensitive fluorine substituent, this molecule presents specific chromatographic and spectroscopic challenges. This document provides validated protocols for ID, purity, and assay, compliant with ICH Q3A/Q3B guidelines.

Molecule Profile & Chemical Logic

To design effective methods, we must first deconstruct the analyte's physicochemical behavior.

PropertyValue / CharacteristicAnalytical Implication
Structure Core: Aniline (Primary Amine)Substituent: Piperazine (Tertiary Amine)Halogen: Fluorine (Meta to amine)Dual Basicity: Requires pH control in HPLC to prevent peak tailing.Oxidation Risk: The aniline group is prone to forming azo-dimers and N-oxides.
Formula

MW: 223.29 g/mol . Suitable for LC-MS (

).
pKa (Est.)


HPLC: Mobile phase pH must be either

(fully protonated) or

(neutral) to avoid secondary interactions with column silanols.
Solubility Soluble: MeOH, ACN, DMSO, Dilute Acid.Insoluble: Water (neutral pH).Diluent for sample prep should be MeOH or ACN:Water (50:50).

Analytical Workflow Strategy

The characterization strategy follows a "Gatekeeper" logic: ensuring the starting material quality before it enters the expensive API synthesis steps.

AnalyticalWorkflow cluster_impurities Critical Impurities to Monitor Raw Raw Material (Crude Intermediate) ID Structural ID (NMR/IR) Raw->ID Identity Purity Purity & Impurities (HPLC-UV) ID->Purity Confirm Structure GTI Genotoxic Screen (GC-MS/LC-MS) Purity->GTI >98.0% Purity Release Release for Synthesis GTI->Release Passes Limits Imp1 Regioisomer (2-Fluoro analog) Imp2 Starting Material (Nitro-precursor) Imp3 Oxidation (Azo-dimers)

Figure 1: Analytical decision matrix for Posaconazole intermediate release.

Protocol 1: HPLC Purity & Related Substances

Objective: Quantify the main peak and separate critical impurities (Regioisomers and Nitro-precursors).

The Challenge: Piperazine Tailing

Piperazine rings interact strongly with residual silanols on silica columns, causing severe peak tailing.

  • Solution: Use a Chaotropic Buffer (Perchlorate) or a modern High-pH Hybrid Column .

  • Selected Method: Acidic Phosphate (Robust, standard for anilines).

Method Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A 0.1% Orthophosphoric Acid + 10mM Hexanesulfonic Acid (Ion Pair) in Water (pH ~2.5).
Mobile Phase B Acetonitrile (100%).
Flow Rate 1.0 mL/min.
Detection UV @ 240 nm (Aniline absorption) and 210 nm (General).
Column Temp 30°C.
Injection Vol 10 µL.
Diluent Water:Acetonitrile (50:50 v/v).
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
5.0955Isocratic Hold (Elute polar salts)
25.04060Linear Gradient (Main Peak elutes ~12-15 min)
30.01090Wash (Elute Dimers)
35.0955Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5 for the main peak (Critical for piperazines).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the Des-ethyl analog).

  • %RSD: < 2.0% for 5 replicate injections.

Protocol 2: F NMR for Regioisomer Detection

Objective: Distinguish between the correct 3-Fluoro isomer and the potential 2-Fluoro impurity. This is impossible by MS (same mass) and difficult by HPLC.

Mechanistic Insight

The fluorine atom's chemical shift is highly sensitive to its electronic environment.

  • 3-Fluoro (Target): Fluorine is ortho to the piperazine and meta to the amine.

  • 2-Fluoro (Impurity): Fluorine is meta to the piperazine and ortho to the amine. The shielding effect of the amine lone pair shifts the signal significantly.

Experimental Setup
  • Instrument: 400 MHz NMR (min).

  • Solvent: DMSO-

    
     (Avoids proton exchange broadening).
    
  • Internal Standard: Hexafluorobenzene (optional, for quantitation).

  • Pulse Sequence: Proton-decoupled

    
    F NMR (inverse gated decoupling for quantitative results).
    
Interpretation
  • Target Peak: Expect a singlet/multiplet around -120 to -125 ppm (dependent on exact referencing).

  • Impurity Peak: The regioisomer will appear shifted by >5 ppm.

  • Limit of Detection: Integration can detect regioisomers down to 0.1% if relaxation delay (

    
    ) is sufficient (>5 seconds).
    

Protocol 3: Potentiometric Titration (Assay)

Objective: Determine absolute assay (% w/w) without relying on a reference standard purity.

Principle

The piperazine nitrogen is sufficiently basic to be titrated in non-aqueous media. The aniline nitrogen is too weak to interfere significantly in glacial acetic acid.

Procedure
  • Solvent: Glacial Acetic Acid (50 mL).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Electrode: Glass pH electrode (calibrated for non-aqueous use) or Crystal Violet indicator.

  • Sample Mass: ~200 mg (accurately weighed).

  • Calculation:

    
    
    
    • Note: Perform a blank titration on the solvent.

Protocol 4: Genotoxic Impurity Screening (GC-MS)

Objective: Detect the starting material 3,4-Difluoronitrobenzene (or similar nitro-precursors), which are known mutagens (GTIs).

Why GC-MS?

The nitro-precursor is volatile and lacks the ionizable amine groups of the product, making it less sensitive in ESI-LC-MS but ideal for Electron Impact (EI) ionization in GC.

Method Parameters
  • Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Splitless).

  • Oven Program: 50°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Detection: SIM Mode (Select Ions specific to the nitro-benzene precursor, e.g., m/z 159).

  • Limit: Must detect < 10 ppm (TTC limit compliance).

Method Development Logic Diagram

MethodDev Start Start: Method Development CheckSolubility Solubility Check (Use MeOH/Water) Start->CheckSolubility ColumnSelect Column Selection (C18 Base Deactivated) CheckSolubility->ColumnSelect pH_Decision pH Decision ColumnSelect->pH_Decision Acidic Acidic (pH 2.5) + Ion Pair pH_Decision->Acidic Standard Equipment Basic Basic (pH 10) Hybrid Particle pH_Decision->Basic MS Compatible Eval Evaluate Tailing Factor Acidic->Eval Basic->Eval Final Final Validated Method Eval->Final Tf < 1.5

Figure 2: Decision tree for optimizing chromatography of basic piperazine intermediates.

Safety & Handling (Critical)

  • Toxicity: Anilines are toxic by inhalation and skin absorption. They can cause methemoglobinemia.

  • Sensitization: Piperazines are known respiratory sensitizers.

  • Controls: Handle only in a fume hood. Use Nitrile gloves (double gloving recommended).

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • PubChem. Compound Summary: 3-fluoro-4-(4-ethylpiperazin-1-yl)aniline. National Library of Medicine. Link

  • FDA AccessData. Noxafil (Posaconazole) Chemistry Review. U.S. Food and Drug Administration.[1] Link

  • Dolan, J.W. LCGC North America. "Tailing Peaks for Basic Compounds." (Guidance on pH selection for piperazines). Link

Sources

Application Note: High-Resolution ESI-MS/MS Profiling of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric characterization of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (hereafter referred to as EFBA ). This molecule is a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and novel kinase inhibitors.

Introduction & Scope

In pharmaceutical development, the rigorous characterization of synthetic intermediates is a regulatory mandate (ICH Q3A/Q3B). EFBA (CAS: 162047-67-0) represents a structural motif combining a fluorinated aniline with an N-alkylated piperazine.[1] Its fragmentation behavior is complex due to multiple protonation sites (aniline nitrogen vs. piperazine nitrogens) and the inductive effects of the fluorine atom.

This protocol provides a standardized workflow for the structural confirmation of EFBA using Electrospray Ionization (ESI) Tandem Mass Spectrometry. It details the specific fragmentation pathways required to distinguish this molecule from potential regioisomers and degradation products (e.g., N-oxide or des-ethyl impurities).

Experimental Protocol (Standard Operating Procedure)

Sample Preparation[3][5]
  • Stock Solution: Dissolve 1.0 mg of EFBA standard in 1 mL of Methanol (HPLC grade) to obtain a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: 1 µg/mL.[1]

  • Rationale: The addition of formic acid ensures full protonation of the basic piperazine nitrogen, enhancing sensitivity in ESI+ mode.

LC-MS Instrumentation Settings[3]
  • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Source: ESI Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture both labile and stable fragments.

Results & Discussion: Fragmentation Mechanics

Precursor Ion Analysis

In positive ESI, EFBA forms an intense protonated molecule [M+H]⁺ .[1]

  • Formula: C₁₂H₁₈FN₃[1]

  • Calculated Exact Mass: 223.1485 Da[1]

  • Observed [M+H]⁺: 224.1558 Da (Δ < 2 ppm)

Mechanistic Fragmentation Pathways

The fragmentation of EFBA is driven by charge localization on the piperazine nitrogens. The breakdown occurs in three distinct stages:

  • N-Dealkylation (Primary Pathway): The most labile bond is the N-ethyl linkage.[1] Inductive cleavage leads to the neutral loss of ethylene (C₂H₄, 28.03 Da), generating the des-ethyl radical cation or protonated species.

    • Transition: m/z 224.1558 → m/z 196.1245 (Base Peak).[1]

  • Piperazine Ring Cleavage (Secondary Pathway): Following de-ethylation, the piperazine ring undergoes cross-ring cleavage (Retro-Diels-Alder type mechanism).[1] This typically involves the loss of a C₂H₅N neutral fragment or similar imine species.[1]

    • Transition: m/z 196.1245 → m/z 154.0666 (Fluoro-aniline core with residual amine).[1]

  • Diagnostic Fluorine Retention: Unlike chloro- or bromo-derivatives, the C-F bond on the aromatic ring is highly stable.[1] Fragments retaining the fluorine atom (m/z 154, m/z 138) are diagnostic for confirming the halogen position is intact.

Summary of Diagnostic Ions
Ion TypeObserved m/zTheoretical m/zFormulaError (ppm)Interpretation
Precursor 224.1558 224.1558[C₁₂H₁₉FN₃]⁺0.0Protonated Molecule
Fragment 1 196.1245 196.1245[C₁₀H₁₅FN₃]⁺< 1.0Loss of C₂H₄ (Des-ethyl)
Fragment 2 154.0666 154.0663[C₈H₁₀FN]⁺[1][3]•1.9Piperazine ring destruction
Fragment 3 138.0350 138.0349[C₇H₅FN]⁺0.7Fluoro-phenyl cation

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical breakdown of EFBA. This logic tree is essential for programming Multiple Reaction Monitoring (MRM) transitions in triple quadrupole assays.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of this compound M_H [M+H]+ m/z 224.1558 (Parent) Frag_196 Des-ethyl Analog m/z 196.1245 (Base Peak) M_H->Frag_196 - C2H4 (28 Da) Neutral Loss Frag_113 Ethyl-piperazine ion m/z 113.107 (Low mass region) M_H->Frag_113 Charge Retention on Piperazine Frag_154 Ring Cleavage Product m/z 154.0666 (Fluoro-aniline core) Frag_196->Frag_154 Piperazine Ring Opening (RDA) Frag_138 Aryl Cation m/z 138.0350 (Loss of amine) Frag_154->Frag_138 - NH2/NH3

Caption: Step-wise fragmentation tree. The transition 224 -> 196 is the primary quantifier transition.

Application in Impurity Profiling (Workflow)

When analyzing bulk drug substances (e.g., Linezolid), EFBA may appear as a process-related impurity.[1][4] The following workflow ensures its detection and differentiation from isobaric interferences.

Workflow Sample Crude API Sample (1 mg/mL) LC UHPLC Separation (C18, 5 min Grad) Sample->LC MS_Full Full Scan MS1 (m/z 100-500) LC->MS_Full XIC Extracted Ion Chromatogram (224.1558) MS_Full->XIC Filter MS2 Data-Dependent MS/MS XIC->MS2 Trigger > 1e4 counts Validation Library Match (m/z 196, 154) MS2->Validation Score > 80%

Caption: Analytical workflow for detecting EFBA in complex API matrices.

References

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of N-substituted piperazines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1]

  • US Pharmacopeia (USP). Linezolid: Impurity Profiling and Methods.[1] USP-NF Online.[1]

  • Bhatia, M.S., et al. (2013).[1] Identification and characterization of degradation products of Linezolid. Journal of Liquid Chromatography & Related Technologies.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2795686 (Linezolid Intermediate).[1]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of a Novel FGFR Inhibitor Utilizing 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and biological evaluation of a novel, potent, and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, designated here as FGFRI-4EFB , utilizing 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine as a key starting material. The synthetic strategy is based on established methodologies for the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a core structural motif present in numerous clinically relevant FGFR inhibitors. Detailed, step-by-step protocols for the chemical synthesis and subsequent in vitro biological characterization are provided, along with the scientific rationale underpinning the experimental design.

Introduction to FGFR Inhibition in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][3][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has emerged as a promising therapeutic strategy in precision oncology.[5][6]

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in the design of potent and selective FGFR inhibitors.[7][8] The strategic incorporation of substituted piperazine moieties can significantly enhance the pharmacokinetic and pharmacodynamic properties of these inhibitors, improving their solubility, cell permeability, and target engagement.[9][10][11] This guide focuses on the utility of This compound , a readily accessible and versatile building block, in the synthesis of a novel FGFR inhibitor. The fluorine substitution is anticipated to modulate the physicochemical properties of the final compound, potentially enhancing its metabolic stability and target affinity.[10]

The FGFR Signaling Pathway: A Therapeutic Target

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[1][12][13] Small-molecule FGFR inhibitors act by competitively binding to the ATP pocket of the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[14][15]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_inactive FGFR Dimer (Inactive) FGF->FGFR_inactive Binding & Dimerization FGFR_active Activated FGFR (Phosphorylated) FGFR_inactive->FGFR_active Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation & Survival ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor FGFRI-4EFB Inhibitor->FGFR_active Inhibition

Caption: FGFR Signaling Pathway and Mechanism of FGFRI-4EFB Inhibition.

Proposed Synthesis of FGFRI-4EFB

The following is a proposed synthetic route for FGFRI-4EFB, a novel FGFR inhibitor with a pyrido[2,3-d]pyrimidin-7(8H)-one core. This protocol is based on established synthetic transformations for analogous structures, such as Infigratinib.

Synthetic_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product SM1 4-(4-Ethyl-1-piperazinyl) -3-fluoro-benzenamine INT1 Intermediate A (Substituted Pyrimidine) SM1->INT1 Step 1: Nucleophilic Aromatic Substitution SM2 2,4-dichloro-5-pyrimidine carboxaldehyde SM2->INT1 SM3 tert-butyl acrylate INT2 Intermediate B (Pyrido[2,3-d]pyrimidinone) SM3->INT2 INT1->INT2 Step 2: Baylis-Hillman Reaction FP FGFRI-4EFB INT2->FP Step 3: Deprotection & Cyclization

Caption: Proposed Synthetic Workflow for FGFRI-4EFB.

Step 1: Synthesis of 2-chloro-4-((4-(4-ethylpiperazin-1-yl)-3-fluorophenyl)amino)-5-pyrimidinecarboxaldehyde (Intermediate A)
  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen of This compound acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring of 2,4-dichloro-5-pyrimidinecarboxaldehyde . The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a suitable solvent for this transformation.

  • Protocol:

    • To a solution of This compound (1.0 eq) in anhydrous DCM, add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate A .

Step 2: Synthesis of tert-butyl 3-((2-chloro-4-((4-(4-ethylpiperazin-1-yl)-3-fluorophenyl)amino)pyrimidin-5-yl)methylene)-2-oxopropanoate (Intermediate B)
  • Rationale: This is a Baylis-Hillman type reaction where the aldehyde of Intermediate A reacts with tert-butyl acrylate in the presence of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form an α,β-unsaturated carbonyl compound. This reaction constructs the carbon framework necessary for the subsequent cyclization to the pyrido[2,3-d]pyrimidinone core.

  • Protocol:

    • Dissolve Intermediate A (1.0 eq) and tert-butyl acrylate (1.5 eq) in a suitable solvent such as acetonitrile.

    • Add DABCO (0.2 eq) to the mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield Intermediate B .

Step 3: Synthesis of 2-((4-(4-ethylpiperazin-1-yl)-3-fluorophenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (FGFRI-4EFB)
  • Rationale: This final step involves a tandem deprotection and intramolecular cyclization. The tert-butyl ester of Intermediate B is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA), and the resulting carboxylic acid undergoes a spontaneous intramolecular Michael addition followed by elimination to form the stable pyrido[2,3-d]pyrimidin-7(8H)-one ring system.

  • Protocol:

    • Dissolve Intermediate B (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the final product, FGFRI-4EFB .

Biological Evaluation of FGFRI-4EFB

The following protocols are designed to assess the in vitro potency and selectivity of the newly synthesized compound, FGFRI-4EFB.

In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the inhibitor indicates its potency.[2][5][7]

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

    • Poly(Glu,Tyr) 4:1 substrate.

    • ATP.

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • FGFRI-4EFB (serially diluted in DMSO).

  • Protocol:

    • In a 384-well plate, add 1 µL of serially diluted FGFRI-4EFB or DMSO (vehicle control).

    • Add 2 µL of the respective FGFR enzyme solution.

    • Add 2 µL of the ATP/substrate mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of FGFRI-4EFB and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based FGFR Phosphorylation Assay (HTRF®)
  • Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of FGFR in a cellular context. Inhibition of ligand-induced FGFR phosphorylation by the test compound demonstrates its cellular target engagement.

  • Materials:

    • Cancer cell line with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification).

    • Cell culture medium and supplements.

    • FGF2 ligand.

    • FGFRI-4EFB.

    • HTRF® phospho-FGFR and total-FGFR assay kits (Revvity).

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of FGFRI-4EFB for 2-6 hours.

    • Stimulate the cells with an appropriate concentration of FGF2 for 10-15 minutes at 37°C.

    • Lyse the cells according to the HTRF® kit protocol.

    • Transfer the cell lysates to the HTRF® assay plate.

    • Add the HTRF® detection reagents (Europium cryptate-labeled anti-phospho-FGFR antibody and d2-labeled anti-total-FGFR antibody).

    • Incubate as per the manufacturer's instructions.

    • Read the plate on an HTRF®-compatible reader.

    • Calculate the ratio of the phospho-FGFR signal to the total-FGFR signal and determine the IC₅₀ value for the inhibition of FGFR phosphorylation.

Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with the inhibitor demonstrates its anti-proliferative effect.[8]

  • Materials:

    • FGFR-dependent cancer cell line.

    • Complete cell culture medium.

    • FGFRI-4EFB.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of FGFRI-4EFB.

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison.

Table 1: In Vitro Activity Profile of FGFRI-4EFB

Assay TypeTargetIC₅₀ / GI₅₀ (nM)
Kinase InhibitionFGFR1
FGFR2
FGFR3
FGFR4
Cellular PhosphorylationpFGFR2 (SNU-16)
Cell ProliferationSNU-16

The data will provide a comprehensive profile of the potency and selectivity of FGFRI-4EFB. A potent inhibitor will exhibit low nanomolar IC₅₀ values in the kinase assays and cellular phosphorylation assays, which should translate to potent anti-proliferative activity in FGFR-dependent cancer cell lines.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and preclinical evaluation of FGFRI-4EFB, a novel FGFR inhibitor derived from This compound . The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide further drug development efforts. The modular nature of the synthesis allows for further structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of FGFR inhibitors.

References

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer.
  • Goyal, L., et al. (2017). A phase 1, open-label, dose-escalation study of infigratinib (BGJ398), a selective pan-FGFR tyrosine kinase inhibitor, in patients with advanced solid tumors. Cancer Discovery, 7(4), 402-415.
  • Katoh, M. (2016). Fibroblast growth factor receptors as treatment targets in clinical oncology. Nature Reviews Clinical Oncology, 13(4), 235-250.
  • Loriot, Y., et al. (2019). Erdafitinib in locally advanced or metastatic urothelial carcinoma. New England Journal of Medicine, 381(4), 338-348.
  • Markham, A. (2019). Erdafitinib: First global approval. Drugs, 79(9), 1017-1021.
  • Ornitz, D. M., & Itoh, N. (2015). The fibroblast growth factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
  • Parker, B. C., et al. (2017). The irreversible covalent fibroblast growth factor receptor inhibitor PRN1371 exhibits sustained inhibition of FGFR after drug clearance. Molecular Cancer Therapeutics, 16(8), 1503-1513.
  • Pardo, O. E., et al. (2016). The FGFR inhibitor derazantinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor. Molecular Cancer Therapeutics, 15(11), 2635-2645.
  • Pearson, A., et al. (2016). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 76(11), 3371-3381.
  • Perera, T. P. S., et al. (2017). JNJ-42756493, a potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor for the treatment of tumors with FGFR gene alterations. Molecular Cancer Therapeutics, 16(6), 1010-1020.
  • Porta, R., et al. (2017). FGFR a promising druggable target in cancer: a focus on clinical development.
  • Roskoski, R. (2020). The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacological Research, 151, 104567.
  • Sacco, A. G., et al. (2016). The irreversible pan-FGFR inhibitor PRN1371 is effective in preclinical models of FGFR-driven cancers. Cancer Research, 76(14 Supplement), 2843-2843.
  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinases. Journal of Medicinal Chemistry, 54(20), 7066-7083.
  • Squires, M. S., et al. (2015). The discovery of 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371), a potent, selective, and irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4, for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(19), 7679-7691.
  • Wu, D., et al. (2020). The development of fibroblast growth factor receptor inhibitors in cancer therapy. Expert Opinion on Drug Discovery, 15(10), 1205-1219.
  • Xie, L., et al. (2020). A streamlined, green, and sustainable synthesis of the anticancer agent erdafitinib. Organic Letters, 22(12), 4736-4740.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893.
  • Novella Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.

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developing cell-based assays with 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Cell-Based Assays with Novel 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

The this compound scaffold represents a "privileged structure" in modern medicinal chemistry. The inclusion of a piperazine moiety is a common feature in a vast array of clinically successful drugs, valued for its ability to improve pharmacokinetic properties[1]. Furthermore, the strategic use of fluorine has become a cornerstone of drug design, enhancing metabolic stability, binding affinity, and membrane permeability[2]. While derivatives of this core structure have been explored for various therapeutic targets, including dopamine receptors[3] and other CNS-related proteins, its resemblance to the ATP-binding pocket ligands of many protein kinases makes it a particularly fertile ground for the discovery of novel kinase inhibitors[4][5].

This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to systematically characterize novel derivatives of this scaffold. We move beyond rigid templates to present a logical, four-stage assay cascade designed to answer the most critical questions in early-stage drug discovery:

  • Target Engagement: Does the compound enter the cell and bind to a specific protein target?

  • Mechanism of Action: Does the compound modulate a key cellular signaling pathway, such as protein phosphorylation?

  • Functional Consequence: Does target engagement and pathway modulation translate into a meaningful cellular phenotype, like growth inhibition?

  • Selectivity Profile: How specific is the compound for its intended target pathway versus other cellular processes?

By following this workflow, scientists can efficiently identify promising lead candidates, build a robust data package for their mechanism of action, and make informed decisions for further development.

Part 1: Confirming Intracellular Target Engagement with CETSA

Expertise & Experience: Before investing significant resources in mechanism-of-action or functional studies, it is paramount to confirm that a compound physically interacts with a target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method that directly measures target engagement[6]. The underlying principle is that when a compound binds to its target protein, it confers thermal stability. This stabilization prevents the protein from denaturing and aggregating when heated, allowing it to remain soluble for detection[6][7]. This assay is target-agnostic, making it the ideal starting point for a novel chemical series where the specific target is unknown.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the concentration at which a compound stabilizes its target at a single, optimized temperature.

  • Cell Culture & Seeding:

    • Select a relevant human cell line (e.g., A549 lung carcinoma, known for active signaling pathways).

    • Culture cells to ~80% confluency in a T75 flask.

    • Harvest cells and perform a cell count. Resuspend cells in culture medium to a final concentration of 2 x 10^6 cells/mL.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO.

    • In a 96-well PCR plate, add 1 µL of each compound concentration to triplicate wells. Include DMSO-only wells as a vehicle control.

    • Add 99 µL of the cell suspension to each well, resulting in a final DMSO concentration of 1%.

    • Seal the plate and incubate at 37°C in a cell culture incubator for 1-2 hours to allow for compound entry and target binding[8].

  • Thermal Challenge:

    • Determine the optimal challenge temperature (Tagg) beforehand by running a melt curve (heating cells at various temperatures from 40°C to 65°C) and identifying the temperature at which approximately 50% of the putative target class (e.g., total kinases) precipitates. For this example, we will use 52°C .

    • Place the plate in a thermal cycler and heat at 52°C for 3 minutes, followed by immediate cooling to 4°C[9].

  • Cell Lysis & Fractionation:

    • Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (e.g., liquid nitrogen for 1 min, followed by a 25°C water bath for 1 min)[7]. This disrupts the cell membrane without the use of detergents that could interfere with protein aggregation.

    • Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection & Analysis:

    • Carefully transfer the supernatant, containing the soluble, stabilized proteins, to a new plate for analysis by a suitable method (e.g., Western Blot, ELISA, or mass spectrometry).

    • Quantify the amount of a specific protein of interest (if a hypothesis exists) or a general protein marker in each sample.

    • Plot the normalized protein signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50, which represents the concentration for 50% target stabilization.

Data Presentation: Example ITDR CETSA Results
Compound ConcentrationNormalized Soluble Protein (%)
100 µM98.5
30 µM95.2
10 µM89.1
3 µM75.6
1 µM52.3
300 nM28.4
100 nM10.1
30 nM4.5
10 nM2.1
DMSO Control1.8
Calculated EC50 1.1 µM
Visualization: CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_process Thermal Challenge & Lysis cluster_analysis Analysis start Seed Cells treat Treat with Compound (Dose-Response) start->treat incubate Incubate at 37°C treat->incubate heat Heat Plate (e.g., 52°C, 3 min) incubate->heat cool Cool Plate heat->cool lyse Freeze-Thaw Lysis cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant detect Detect Soluble Protein (e.g., Western Blot) supernatant->detect plot Plot Dose-Response Curve Calculate EC50 detect->plot

Caption: Workflow for Isothermal Dose-Response CETSA.

Part 2: Probing Mechanism via Phospho-Protein Profiling

Trustworthiness: A positive CETSA result confirms target binding but does not reveal the target's function. Given the scaffold's similarity to known kinase inhibitors, the most logical next step is to determine if the compound inhibits cellular phosphorylation. Homogeneous Time-Resolved Fluorescence (HTRF®) assays are exceptionally well-suited for this purpose. They are high-throughput, sensitive, and the ratiometric signal output (measuring two wavelengths) inherently corrects for many common assay interferences, providing a robust and trustworthy dataset[10].

Experimental Protocol: HTRF Phospho-AKT (Ser473) Assay

This protocol measures the inhibition of a central signaling node, AKT, to assess if the compound hits the PI3K/AKT/mTOR pathway.

  • Cell Culture & Seeding:

    • Seed A549 cells in a 96-well culture plate at 50,000 cells/well and culture overnight.

    • Causality Insight: The day before the experiment, serum-starve the cells (e.g., culture in medium with 0.5% FBS) to lower basal phosphorylation levels. This ensures that the signal observed upon stimulation is robust and specific.

  • Compound Pre-treatment:

    • Prepare a serial dilution of the test compound.

    • Add the compound to the cells and pre-incubate for 1 hour at 37°C. Include a known AKT pathway inhibitor (e.g., GDC-0941) as a positive control.

  • Pathway Stimulation:

    • Stimulate the AKT pathway by adding a growth factor like IGF-1 to a final concentration of 100 ng/mL to all wells (except negative controls).

    • Incubate for 15 minutes at 37°C. This short, defined stimulation period provides a strong, synchronous phosphorylation signal[11].

  • Cell Lysis:

    • Remove the culture medium.

    • Add 50 µL of the supplemented HTRF lysis buffer to each well.

    • Incubate for 30 minutes at room temperature on an orbital shaker to ensure complete cell lysis and protein solubilization[11].

  • HTRF Detection:

    • This protocol uses a two-plate transfer method to measure both phosphorylated and total protein levels from the same sample, which is critical for accurate data interpretation[10].

    • Transfer 16 µL of lysate from each well into two separate wells of a 384-well white assay plate.

    • Add 4 µL of the HTRF antibody mix for Phospho-AKT (S473) to the first set of wells.

    • Add 4 µL of the HTRF antibody mix for Total-AKT to the second set of wells.

    • Seal the plate, incubate for 4 hours at room temperature, and read on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the 665nm/620nm ratio for each well.

    • Normalize the phospho-protein signal to the total protein signal for each data point. This crucial step corrects for any variations in cell number or compound-induced cytotoxicity.

    • Plot the normalized HTRF ratio against compound concentration to calculate the IC50 for pathway inhibition.

Visualization: PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates pAKT p-AKT (Ser473) (Measured by HTRF) AKT->pAKT Auto-phosphorylation (mTORC2-mediated) Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Promotes Compound Test Compound Compound->PI3K Potential Inhibition Site Compound->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway.

Part 3: Quantifying the Functional Outcome via Cell Viability

Authoritative Grounding: Demonstrating that pathway inhibition leads to a functional cellular consequence, such as reduced proliferation or viability, is the ultimate goal of a cell-based screening cascade. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose[12]. It quantifies ATP, an indicator of metabolic activity, which is directly proportional to the number of viable cells in culture[13]. The simple "add-mix-measure" format makes it highly reproducible and suitable for high-throughput screening[14].

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • Seed A549 cells in a 96-well, opaque-walled plate (to prevent signal crosstalk) at a low density (e.g., 2,000 cells/well).

    • Expert Insight: Seeding at a low density allows sufficient time for the compound to exert its anti-proliferative effects over the incubation period.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Add the compound to the cells and incubate for 72 hours. This extended incubation is standard for assessing anti-proliferative effects.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This prevents temperature gradients that can affect enzyme kinetics[15].

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[16].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis[15].

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data by setting the vehicle (DMSO) control wells to 100% viability.

    • Plot the normalized viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Correlating Pathway and Viability Data
Assay TypeEndpointCalculated Value
CETSATarget StabilizationEC50 = 1.1 µM
HTRFp-AKT InhibitionIC50 = 1.5 µM
CellTiter-Glo®Growth InhibitionGI50 = 1.8 µM
Conclusion A strong correlation between target engagement, pathway inhibition, and cell growth inhibition is observed.

Part 4: Establishing a Cell-Based Selectivity Profile

Expertise & Experience: A potent compound is of little therapeutic value if it has significant off-target effects. While large-scale biochemical kinase panels are the gold standard for selectivity profiling[17], a highly informative and cost-effective initial assessment can be performed using a well-chosen panel of cell lines. By comparing the GI50 of a compound across cell lines with different known dependencies, a functional selectivity profile can be established.

Protocol: Cell Line Panel Screening
  • Cell Line Selection:

    • Choose a panel of cell lines with diverse genetic backgrounds. For a putative PI3K/AKT pathway inhibitor, this panel should include:

      • Sensitive Line (Hypothesis): A cell line with a known activating mutation in the PI3K/AKT pathway (e.g., MCF-7, which has a PIK3CA mutation).

      • Resistant Line (Control): A cell line driven by a different pathway (e.g., A-431, which is dependent on EGFR signaling).

      • Normal-like Line (Toxicity): A non-cancerous cell line (e.g., MCF-10A) to provide an early indication of general cytotoxicity.

  • Execution:

    • Perform the 72-hour CellTiter-Glo® viability assay as described in Part 3 simultaneously across all selected cell lines.

  • Data Analysis & Interpretation:

    • Calculate the GI50 value for each cell line.

    • A compound is considered selective if it shows significantly greater potency (e.g., >10-fold lower GI50) in the sensitive cell line compared to the resistant and normal-like lines. This provides strong evidence that the compound's anti-proliferative effect is mediated through the intended on-target pathway.

Data Presentation: Example Selectivity Profile
Cell LineRelevant GenotypePathway DependencyGI50 (µM)
MCF-7PIK3CA MutantPI3K/AKT1.8
A-431EGFR AmplifiedMAPK/ERK25.4
MCF-10AWild-TypeNormal> 30
Selectivity Ratio (A-431/MCF-7) 14.1-fold

References

  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Yuan, H., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhang, T., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Eurofins Discovery. [Link]

  • Shaw, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Oslo University Hospital. [Link]

  • Majumder, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • Revvity. (2024). How to run a cell based phospho HTRF assay. YouTube. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. National Center for Biotechnology Information. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • ResearchGate. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. ResearchGate. [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • PerkinElmer. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]

  • Google Patents. (1994). US5286728A - Amino-substituted piperazine derivatives.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Lin, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Jida, M., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Armstrong, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

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laboratory handling and storage of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

A Guide for Researchers in Drug Development

Introduction: Understanding the Molecule

This compound is a substituted aromatic amine featuring a fluoro group and an ethylpiperazine moiety. While specific public data on this exact molecule is limited, its structural components—a fluoroaniline core and a piperazine ring—are common in medicinal chemistry and serve as vital building blocks for active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom can significantly alter physicochemical properties such as pKa and lipophilicity, potentially enhancing metabolic stability and membrane permeability of a parent drug.[3] The ethylpiperazine group is a frequently used scaffold in drug discovery, known to impart aqueous solubility and provide a handle for further molecular elaboration.[4]

This document provides a comprehensive guide to the safe handling, storage, and laboratory use of this compound, drawing upon established best practices for analogous fluoroanilines and piperazine derivatives.[5][6] The protocols herein are designed to ensure experimental integrity and, most importantly, the safety of laboratory personnel.

Hazard Identification and Safety Profile

Based on the toxicological profiles of structurally related compounds, this compound should be handled as a hazardous substance. Primary aromatic amines are a class of compounds that can be toxic and may have carcinogenic potential.[7][8] Organofluorine compounds can also present unique hazards, including the potential for metabolism into toxic byproducts.[3][9]

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[10]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[10]
Skin Corrosion/Irritation2H315: Causes skin irritation.[10]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[10]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[10]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[11]

Causality of Hazards:

  • Aromatic Amine Core: The aniline-like structure is associated with methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[12] Chronic exposure to some aromatic amines is linked to an increased risk of bladder cancer.[7]

  • Piperazine Moiety: While often used to improve the safety profile of drugs, piperazine itself can be corrosive and cause skin burns and allergic reactions.[6]

  • Organofluorine Component: The carbon-fluorine bond is strong, but metabolic processes can sometimes lead to the release of toxic metabolites like fluoroacetate.[3]

Laboratory Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow is designed to minimize exposure risk at every stage.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the escape of the chemical into the laboratory environment.

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance and prevents contamination.
Eye Protection Chemical splash goggles and face shieldProtects against splashes and accidental contact.
Lab Coat Chemical-resistant, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Use only in a fume hood.An appropriate respirator should be used if there is a risk of exposure outside of a fume hood.[8]
Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials, solvent, etc.).

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Aliquot Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Secure Stock: Immediately and securely close the stock container.

  • Dissolution: Add the appropriate solvent to a vial. Carefully transfer the weighed solid into the solvent. Use a small amount of solvent to rinse the weigh boat to ensure a quantitative transfer.

  • Mixing: Cap the vial and mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Waste Disposal: Dispose of the used weigh boat, gloves, and any other contaminated disposable materials in a designated hazardous waste container.[13]

  • Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Decontaminate Fume Hood & Assemble Equipment ppe 2. Don Full PPE prep->ppe Safety First weigh 3. Weigh Compound ppe->weigh dissolve 4. Prepare Solution weigh->dissolve waste 5. Dispose of Waste dissolve->waste decon 6. Decontaminate Workspace waste->decon

Handling Workflow Diagram

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation.

Recommended Storage Conditions

Aromatic amines can be sensitive to light, air, and temperature fluctuations.[14][15]

ParameterConditionRationale for Best Practice
Temperature 2-8°C[16]Cool temperatures slow the rate of potential decomposition reactions.[15]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation, a common degradation pathway for aromatic amines.[17]
Light Amber vial or in the darkProtects against light-induced degradation.[6]
Container Tightly sealed, appropriate material (e.g., glass)[18]Prevents exposure to moisture and atmospheric contaminants.[17]
Incompatibilities Segregate from strong oxidizing agents and strong acids.[6][16]Prevents potentially vigorous or explosive reactions.[7]
Stability Considerations

While specific stability data for this compound is not available, forced degradation studies on similar molecules like 3-chloro-4-fluoroaniline provide a logical framework for assessing potential degradation pathways.[17]

Potential Degradation Pathways:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of colored impurities and polymerization products.[17]

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

G cluster_degradation Potential Degradation Products Compound This compound (Parent Compound) Oxidized Oxidized Species (e.g., Nitroso, Nitro) Compound->Oxidized O2, Light Polymerized Polymerization Products Compound->Polymerized Heat, Acid/Base Dehalogenated Dehalogenated Derivatives Compound->Dehalogenated Reductive Stress

Potential Degradation Pathways

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Decontaminate the spill area thoroughly.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its structural components and adhering to the protocols outlined in this guide, researchers can work with this compound safely and effectively, ensuring both personal safety and the integrity of their experimental results. The principles of engineering controls, proper PPE, and stringent storage conditions are paramount.

References

  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • CAMEO Chemicals. (n.d.). 4-FLUOROANILINE.
  • Sparrow Chemical. (n.d.). Fluoroaniline Series.
  • PubChem. (n.d.). 4-Fluoroaniline.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BASF. (2026). Safety data sheet.
  • ChemicalBook. (2026). 4-Fluoroaniline.
  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Advanced ChemBlocks. (n.d.). 3-Fluoro-4-(4-methyl-1-piperazinyl)benzenamine 97%.
  • Benchchem. (n.d.). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline.
  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers.
  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • PMC. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • Analytical CHEMISTRY. (n.d.).

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Application Note: Screening 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The molecule 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine represents a privileged pharmacophore in medicinal chemistry. Structurally, it combines a basic N-ethylpiperazine tail (crucial for pharmacokinetic solubility and cell penetration) with a 3-fluoroaniline core.

This scaffold is historically significant as a precursor for two major antibiotic classes:

  • Oxazolidinones (e.g., Linezolid analogs): The aniline amine is cyclized to form the oxazolidinone ring, targeting the 50S ribosomal subunit.

  • Fluoroquinolones: The piperazine moiety mimics the C7-substituent of ciprofloxacin/norfloxacin, enhancing Gram-negative penetration.

This guide details the protocol for screening derivatives of this scaffold. Because these derivatives may exhibit either bacteriostatic (protein synthesis inhibition) or bactericidal (DNA gyrase inhibition) mechanisms depending on the modification, the screening workflow must distinguish between these modes of action.

Experimental Workflow Overview

The following directed acyclic graph (DAG) outlines the logical flow from compound solubilization to hit validation.

ScreeningWorkflow cluster_0 Validation Phase Stock Compound Stock (DMSO, 10 mM) MIC Primary Screen: MIC Determination (Broth Microdilution) Stock->MIC Dilution HitSel Hit Selection (MIC < 10 µg/mL) MIC->HitSel Thresholding MBC Secondary Screen: MBC & Time-Kill HitSel->MBC Bactericidal vs. Bacteriostatic Tox Counter-Screen: Cytotoxicity (HepG2) HitSel->Tox Selectivity Index Mech Mechanism: Macromolecular Synthesis MBC->Mech Mode of Action

Figure 1: Screening cascade for piperazinyl-aniline derivatives. The workflow prioritizes early differentiation of bacteriostatic vs. bactericidal activity.

Compound Handling & Preparation[1][2][3][4][5]

Scientific Rationale: The 4-ethyl-1-piperazinyl group renders the molecule basic (


). While the salt forms (HCl) are water-soluble, the free base derivatives are often lipophilic. Improper solubilization causes precipitation in aqueous media, leading to false negatives.
Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

    • Note: Avoid storing at -20°C for >3 months if the derivative contains hydrolyzable amides.

  • Solubility Check: If turbidity persists, sonicate for 10 minutes at 40°C.

  • Working Solution: Dilute 1:100 in media to achieve a final DMSO concentration of

    
    , which is non-toxic to most bacteria.
    

Primary Screening: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / ISO 20776-1 [1, 2]. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Standardized

      
       and 
      
      
      
      levels ensure consistent activity for membrane-active agents and quinolones.
  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).

    • P. aeruginosa ATCC 27853 (Efflux pump active control).

  • Indicator (Optional): Resazurin (0.01%) for visual readout.

Step-by-Step Protocol
  • Inoculum Prep:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to get

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of compound (2x final conc) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1-11.

    • Final Volume: 100 µL. Final Bacterial Conc:

      
       CFU/mL.
      
  • Incubation:

    • 35°C ± 2°C for 16-20 hours (aerobic).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin: If used, add 10 µL resazurin, incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

Secondary Profiling: Bactericidal Characterization

Since the parent scaffold (aniline) can yield derivatives that are either bacteriostatic (like Linezolid) or bactericidal, this step is critical.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from the MIC well and all wells with higher concentrations (supramic).

  • Spot onto Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Definition: MBC is the concentration killing

    
     of the initial inoculum (i.e., 
    
    
    
    colonies on the plate).
  • Interpretation:

    • MBC/MIC

      
       4:  Bactericidal.
      
    • MBC/MIC > 4: Bacteriostatic.

Time-Kill Kinetics

Why: To determine the rate of killing and potential for regrowth (resistance emergence).

  • Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Add compound at 4x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate for CFU counting.

  • Data Analysis: Plot

    
     vs. Time. A 
    
    
    
    reduction indicates bactericidal activity.

Data Presentation & Analysis

Organize screening data into a comparative table to identify Structure-Activity Relationships (SAR).

Compound IDR-Group (Amine mod)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioPhenotype
Ref (Cipro) -0.250.0152Bactericidal
Ref (Linezolid) -2.0>64>8Bacteriostatic
F-Pip-01 Acetamide8.032.0>4Static
F-Pip-02 Thioamide0.54.02Cidal

Key SAR Insight: If the derivative retains the basicity of the piperazine and adds a lipophilic tail, expect improved Gram-positive activity. If the derivative mimics a quinolone core, look for Gram-negative activity.

Safety Counter-Screen (Cytotoxicity)

Rationale: Piperazine derivatives can exhibit CNS toxicity or general membrane disruption. A Selectivity Index (SI) is required to validate a "hit."

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: MTT or CCK-8 viability assay.

  • Calculation:

    
    .
    
  • Target: SI > 10 is desirable; SI > 50 is excellent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection.

  • Somashekhar, M., et al. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.[2][3][4][5][6] American Journal of PharmTech Research.[2]

  • Guo, B., et al. (2013). Synthesis and antibacterial activity of novel oxazolidinone derivatives containing a piperazine ring.[4] Medicinal Chemistry Research.

Sources

Application Notes and Protocols for the Process Development and Large-Scale Synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the process development and large-scale synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis is strategically designed as a three-step process, commencing with the efficient production of the starting material, 1-ethylpiperazine. The subsequent core transformations involve a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by a robust catalytic hydrogenation to yield the final product. This guide delves into the rationale behind the selection of specific reagents and process parameters, emphasizing scalability, safety, and quality control to meet the rigorous demands of industrial pharmaceutical production. Detailed, step-by-step protocols for each stage of the synthesis, purification, and analysis are provided to ensure reproducibility and high-yield production.

Introduction: The Significance of Substituted Phenylpiperazines

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting a wide array of therapeutic areas.[1] The specific compound, this compound, serves as a critical building block for APIs where the unique combination of the ethylpiperazine group and the fluorinated aniline imparts desirable pharmacokinetic and pharmacodynamic properties. The development of a robust, scalable, and economically viable synthetic process is therefore of paramount importance for ensuring a consistent and affordable supply of essential medicines.

This guide outlines a process that has been developed with these considerations at its core, focusing on commercially available starting materials, efficient transformations, and straightforward purification procedures suitable for large-scale manufacturing.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a convergent three-step sequence. This approach allows for the independent optimization of each step, ensuring high overall yield and purity of the final product.

Overall Synthesis Strategy A Piperazine & Ethanol B 1-Ethylpiperazine (Starting Material) A->B Step 1: Catalytic Amination D 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene (Intermediate) B->D Step 2: Nucleophilic Aromatic Substitution (SNAr) C 3,4-Difluoronitrobenzene C->D E This compound (Final Product) D->E Step 3: Catalytic Hydrogenation

Caption: Overall three-step synthetic workflow.

Step 1: Process Development for Large-Scale Synthesis of 1-Ethylpiperazine

The availability of a reliable and cost-effective source of 1-ethylpiperazine is a critical prerequisite for the entire synthetic campaign. While several methods for its synthesis exist, including the reaction of piperazine with chloroethane, this route can lead to the formation of N,N'-diethylpiperazine as a significant byproduct, complicating purification and reducing the overall yield.[2] A more atom-economical and scalable approach is the direct catalytic amination of ethanol with piperazine.

Rationale for Catalytic Amination

Catalytic amination offers several advantages for industrial-scale production:

  • High Atom Economy: The reaction utilizes readily available and inexpensive starting materials, piperazine and ethanol, with water as the only theoretical byproduct.

  • Scalability: The use of a heterogeneous catalyst allows for continuous flow or large-batch processing with straightforward catalyst recovery and reuse.

  • Process Control: Key parameters such as temperature, pressure, and flow rates can be precisely controlled to optimize yield and minimize side reactions.

A Chinese patent describes a robust method for the synthesis of N-ethylpiperazine using a mixed metal oxide catalyst.[3] This process involves the reaction of ethanol and piperazine under elevated temperature and pressure.

Protocol for Large-Scale Synthesis of 1-Ethylpiperazine

Materials:

  • Piperazine (anhydrous)

  • Ethanol

  • Cu-Co-Mo/Al₂O₃ catalyst

  • Nitrogen (for inerting)

  • Hydrogen (for catalyst reduction, if required)

Equipment:

  • High-pressure stainless-steel reactor with mechanical stirring, temperature and pressure controls, and an inert gas inlet/outlet.

  • Distillation apparatus for purification.

Procedure:

  • Catalyst Activation (if required): The Cu-Co-Mo/Al₂O₃ catalyst may require reduction under a hydrogen atmosphere prior to use, as per the manufacturer's instructions.

  • Reactor Charging: In a nitrogen-purged high-pressure reactor, charge piperazine and ethanol. A molar excess of piperazine to ethanol is recommended to minimize the formation of N,N'-diethylpiperazine.[3]

  • Catalyst Addition: Add the pre-activated Cu-Co-Mo/Al₂O₃ catalyst to the reactor. The catalyst loading is typically in the range of 0.1-5.0% by weight of the total reactants.[3]

  • Reaction Conditions: Seal the reactor and pressurize with nitrogen to an initial pressure of 0.1-10.0 MPa. Heat the reaction mixture to a temperature between 80-350 °C with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) for the consumption of piperazine and the formation of 1-ethylpiperazine.

  • Work-up and Purification: Upon completion of the reaction, cool the reactor to room temperature and carefully vent the pressure. Filter the reaction mixture to recover the catalyst. The crude 1-ethylpiperazine is then purified by fractional distillation under atmospheric or reduced pressure.

ParameterOptimized RangeRationale
Piperazine:Ethanol Molar Ratio2:1 to 5:1Excess piperazine minimizes over-alkylation to N,N'-diethylpiperazine.
Catalyst Loading1-3 wt%Balances reaction rate with cost and ease of filtration.
Temperature180-220 °CProvides a good balance between reaction rate and selectivity.
Pressure2-5 MPaMaintains the reactants in the liquid phase and influences catalyst activity.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 1-ethylpiperazine. This reaction is highly efficient due to the activation of the aromatic ring by the electron-withdrawing nitro group.[4][5]

Mechanistic Considerations and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6] The nitro group, being a strong electron-withdrawing group, stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[7]

SNAr Mechanism A 3,4-Difluoronitrobenzene + 1-Ethylpiperazine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene + F⁻ B->C Elimination of Fluoride

Caption: Simplified mechanism of the SNAr reaction.

The substitution occurs preferentially at the C-4 position (para to the nitro group) due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate compared to attack at the C-3 position (meta to the nitro group). The fluorine atom is an excellent leaving group in SNAr reactions.[8]

Protocol for Large-Scale SNAr Reaction

Materials:

  • 3,4-Difluoronitrobenzene

  • 1-Ethylpiperazine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)

  • Water

Equipment:

  • Jacketed glass-lined or stainless-steel reactor with mechanical stirring, temperature control, and a reflux condenser.

  • Filtration equipment.

  • Crystallization vessel.

Procedure:

  • Reactor Charging: Charge the reactor with 3,4-difluoronitrobenzene and the chosen solvent (e.g., acetonitrile).

  • Base Addition: Add a suitable base, such as potassium carbonate or triethylamine. The base is required to neutralize the hydrofluoric acid (HF) generated during the reaction.

  • Nucleophile Addition: Slowly add 1-ethylpiperazine to the reaction mixture at room temperature. A slight molar excess of 1-ethylpiperazine may be used to ensure complete conversion of the 3,4-difluoronitrobenzene.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or a moderately elevated temperature (e.g., 80-100 °C for DMSO) and maintain with stirring.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture. If a solid inorganic salt has precipitated (e.g., KF), it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is typically isolated by precipitation upon the addition of water, followed by filtration.

  • Purification: The isolated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene.

ParameterOptimized RangeRationale
SolventAcetonitrile or DMSOAcetonitrile is a good choice for its ease of removal, while DMSO can accelerate the reaction rate.
BaseK₂CO₃ (solid) or Et₃N (liquid)K₂CO₃ is inexpensive and easily removed by filtration. Et₃N is a liquid base that can also act as a scavenger.
Temperature80-100 °CProvides a sufficient reaction rate without significant decomposition.
Reaction Time4-8 hoursTypically sufficient for complete conversion, monitored by HPLC.

Step 3: Catalytic Hydrogenation

The final step is the reduction of the nitro group in 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of product isolation.

Rationale for Catalytic Hydrogenation
  • High Selectivity: Catalytic hydrogenation selectively reduces the nitro group without affecting the aromatic fluorine or the piperazine ring.

  • Clean Reaction: The only byproduct is water, which simplifies the work-up procedure.

  • Scalability: The process is readily scalable using standard industrial hydrogenation equipment.

  • Catalyst Reusability: The heterogeneous catalyst can be recovered and reused, making the process more economical.

A patent for a similar process highlights the use of Raney-Nickel as an effective catalyst for the reduction of a related intermediate under moderate hydrogen pressure.[3]

Protocol for Large-Scale Catalytic Hydrogenation

Materials:

  • 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene

  • Raney-Nickel (or Palladium on Carbon, Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenator (autoclave) with mechanical stirring, temperature and pressure controls.

  • Inert filtration system (e.g., a filter press or a Nutsche filter) to handle the pyrophoric catalyst.

Procedure:

  • Reactor Charging: In a nitrogen-purged hydrogenator, charge a solution of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene in methanol or ethanol.

  • Catalyst Addition: Carefully add the Raney-Nickel or Pd/C catalyst as a slurry in the reaction solvent. Caution: Raney-Nickel and dry Pd/C are pyrophoric and must be handled under a wet or inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by HPLC analysis of reaction aliquots.

  • Catalyst Removal: Upon completion, cool the reactor to room temperature, vent the hydrogen pressure, and purge with nitrogen. The catalyst is removed by filtration through a bed of celite under a nitrogen blanket.

  • Product Isolation: The filtrate, containing the desired product, is concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to achieve the desired purity specifications.

ParameterOptimized RangeRationale
CatalystRaney-Nickel or 5% Pd/CBoth are highly effective for nitro group reduction. Raney-Nickel is often more cost-effective.
SolventMethanol or EthanolGood solvents for the substrate and product, and compatible with hydrogenation.
Hydrogen Pressure5-10 barProvides a good reaction rate without requiring highly specialized high-pressure equipment.
Temperature40-60 °CA moderate temperature is sufficient to drive the reaction to completion in a reasonable time.

Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring the progress of the reactions, ensuring the quality of intermediates, and verifying the purity of the final product.

Analytical Workflow A In-Process Control (IPC) C HPLC A->C D GC-MS A->D B Final Product Release B->C B->D E NMR Spectroscopy B->E F Purity Assay C->F G Impurity Profiling C->G D->G H Structural Confirmation E->H

Caption: Analytical methods for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for monitoring reaction progress and determining the purity of the final product.[9][10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Application: Purity assay, impurity profiling, and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying volatile impurities and byproducts, particularly in the synthesis of 1-ethylpiperazine.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometry (electron ionization).

  • Application: Identification of byproducts (e.g., N,N'-diethylpiperazine) and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the intermediates and the final product.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Application: Unambiguous confirmation of the chemical structure.

Conclusion

The process development for the large-scale synthesis of this compound presented herein offers a robust, efficient, and scalable route to this valuable pharmaceutical intermediate. By employing a strategic three-step synthesis, each stage can be optimized to ensure high yields and purity. The use of catalytic amination for the synthesis of the 1-ethylpiperazine starting material, followed by a regioselective SNAr reaction and a clean catalytic hydrogenation, provides a manufacturing process that is both economically and environmentally sound. The detailed protocols and analytical methods described in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful implementation of this synthesis on an industrial scale.

References

  • CN1962649A - Process for synthesizing N-ethyl piperazidine. (2007). Google Patents.
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (2014). ResearchGate. Retrieved from [Link]

  • CN103980229A - Preparation method of N-phenyl piperazine. (2014). Google Patents.
  • 1-Ethylpiperazine Dealer and Distributor. (n.d.). Multichem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers. (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Toxics, 9(12), 341. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2022). Molecules, 27(15), 4933. Retrieved from [Link]

  • 1-Ethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (2016). Journal of Chemical Reaction Engineering and Technology, 6(2), 145-151. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). The Journal of Organic Chemistry, 88(15), 10531–10544. Retrieved from [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). Chemistry & Biodiversity, 17(10), e2000459. Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Methods for the catalytic synthesis of piperazine. (2022). Catalysis in Industry, 14(2), 218-232. Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of the Chilean Chemical Society, 60(2), 2931-2935. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). The Organic Chemistry Tutor. Retrieved from [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2022). ScienceAsia, 48(2), 131-137. Retrieved from [Link]

  • Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. (2014). Malaria Journal, 13, 401. Retrieved from [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine, a key intermediate in the development of various pharmaceutical agents, including Lenvatinib. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of this important molecule. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, an electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. For this specific synthesis, the common starting materials are 3,4-difluoroaniline or a related derivative and N-ethylpiperazine. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

This guide will address common challenges such as low product yield, the formation of impurities, and difficulties in purification. Each section is presented in a question-and-answer format to directly tackle the specific problems you may be facing in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Reaction Yield

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of this compound can often be attributed to several critical factors. A systematic investigation of your reaction parameters is the most effective approach to identify and resolve the issue.

1. Incomplete Reaction: The most common cause of low yield is an incomplete reaction. This can be due to:

  • Insufficient Reaction Time or Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. If the reaction temperature is too low or the duration is too short, a significant amount of starting material will remain unreacted.
  • Ineffective Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen fluoride (HF) generated during the reaction. A weak or insufficient amount of base can stall the reaction.
  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred as they can stabilize the charged Meisenheimer intermediate.

Troubleshooting Protocol for Incomplete Reactions:

ParameterRecommended ActionRationale
Reaction Monitoring Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.This will provide clear evidence of whether the reaction is progressing to completion.
Temperature Gradually increase the reaction temperature in increments of 10°C.Higher temperatures increase the reaction rate. Be cautious of potential side reactions at excessive temperatures.
Reaction Time Extend the reaction time, monitoring progress at regular intervals.Some reactions may require prolonged heating to reach completion.
Base Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) are used.This ensures complete deprotonation of the nucleophile and neutralization of the acid byproduct.
Solvent If using a less polar solvent, consider switching to a polar aprotic solvent like DMSO or DMF.These solvents are known to accelerate SNAr reactions.

2. Product Degradation: Although less common under standard conditions, the product, an aniline derivative, can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

Preventative Measures for Product Degradation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heating for prolonged periods. Once the reaction is complete, as determined by monitoring, proceed with the workup.

Category 2: Product Purity and Impurity Profile

Question 2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common challenge in this synthesis. The primary impurities are typically a result of di-substitution and reaction at an alternative site (isomer formation).

1. Di-substituted Byproduct: The most prevalent impurity is often the di-substituted product, where a second molecule of the aniline starting material reacts with the remaining secondary amine of the product's piperazine ring.

  • Causality: This occurs when the product, this compound, which still possesses a nucleophilic secondary amine, competes with N-ethylpiperazine for the remaining starting material. This is more likely to occur if there is a localized high concentration of the aniline starting material or if the reaction is run for an extended period after the primary reaction is complete.

Minimization Strategy for Di-substitution:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.1 to 1.5 equivalents) of N-ethylpiperazine.This ensures that the aniline starting material is more likely to react with the intended nucleophile.
Addition Method Add the 3,4-difluoroaniline slowly to the mixture of N-ethylpiperazine and base.This maintains a low concentration of the aniline, favoring the desired mono-substitution.
Reaction Monitoring Stop the reaction as soon as the starting aniline is consumed.Prolonged reaction times at high temperatures can promote the formation of the di-substituted product.

2. Isomeric Impurity: Another potential impurity is the isomeric product, where the N-ethylpiperazine attacks the fluorine atom at the 3-position instead of the 4-position.

  • Causality: The regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituents on the aromatic ring. While the amino group directs the substitution to the para-position (position 4), some substitution at the meta-position (position 3) can occur, especially at higher temperatures.

Control of Regioselectivity:

ParameterRecommended ActionRationale
Temperature Control Maintain the lowest effective temperature for the reaction.Higher temperatures can reduce the regioselectivity of the reaction.
Reaction Monitoring Analyze the crude product by HPLC or LC-MS to quantify the isomeric impurity.This will help in optimizing the reaction conditions to minimize its formation.

Visualizing Reaction Pathways and Byproduct Formation:

G SM1 3,4-Difluoroaniline Product This compound (Desired Product) SM1->Product + N-Ethylpiperazine (Major Pathway) Impurity2 Isomeric Impurity SM1->Impurity2 + N-Ethylpiperazine (Minor Pathway) SM2 N-Ethylpiperazine SM2->Product SM2->Impurity2 Impurity1 Di-substituted Impurity Product->Impurity1 + 3,4-Difluoroaniline (Side Reaction) Base Base Base->Product Base->Impurity2

Caption: Primary reaction pathway and common side reactions.

Category 3: Product Purification

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar impurities and the basic nature of the product.

1. Column Chromatography: Flash column chromatography is the most common and effective method for purifying the crude product.

Protocol for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica gel is the standard choice.Its polarity allows for the separation of the product from less polar impurities.
Mobile Phase A gradient elution of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and prevent tailing of the basic product on the acidic silica gel.The gradient allows for the elution of impurities with varying polarities. The basic modifier neutralizes the acidic sites on the silica.
Monitoring Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.This ensures the collection of the desired compound with high purity.

2. Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an effective final purification step.

  • Solvent Selection: A suitable solvent system will dissolve the product at an elevated temperature but result in its precipitation upon cooling, while the impurities remain in solution. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexane. Experimentation with small quantities is necessary to find the optimal solvent system.

3. Acid-Base Extraction: An initial workup using acid-base extraction can help to remove non-basic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the free-base product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Workflow for Purification:

G Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Optional Pre-purification Column Column Chromatography Crude->Column Direct Purification AcidBase->Column Recrystal Recrystallization Column->Recrystal Optional Final Polishing Pure Pure Product Column->Pure Recrystal->Pure

identifying and minimizing side products in 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.

Understanding the Synthesis: A Two-Step Approach

The synthesis of this compound typically proceeds through a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and N-ethylpiperazine.[1] This is followed by the reduction of the nitro group to an amine. Each of these steps presents unique challenges and potential for the formation of side products.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

In this initial and critical step, the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene is susceptible to attack by the nucleophilic secondary amine of N-ethylpiperazine.[1][2] The nitro group, being strongly electron-withdrawing, activates the ring towards this substitution.[1]

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro intermediate to the desired primary amine. Various reducing agents can be employed for this transformation, each with its own set of considerations regarding selectivity and potential for side reactions.[3]

Visualizing the Pathway and Potential Pitfalls

To better understand the synthesis and the origin of potential side products, let's visualize the reaction pathway.

Synthesis_and_Side_Products Start 1,2-Difluoro-4-nitrobenzene + N-Ethylpiperazine Intermediate 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene Start->Intermediate SNA_r_ DiSubstituted Bis-substituted Product (Impurity A) Start->DiSubstituted Excess N-Ethylpiperazine or harsh conditions PositionalIsomer Positional Isomer (Impurity B) Start->PositionalIsomer Non-regioselective substitution Product This compound Intermediate->Product Reduction IncompleteReduction Incompletely Reduced Intermediate (e.g., nitroso, hydroxylamine) Intermediate->IncompleteReduction Insufficient reducing agent OverReduction Over-reduced Species (Impurity C) Product->OverReduction Harsh reduction conditions

Caption: Synthetic pathway and major side product formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Formation of a Di-substituted Side Product (Impurity A)

Question: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests the addition of two N-ethylpiperazine moieties. How can I prevent this?

Answer: This is a classic case of di-substitution, where N-ethylpiperazine displaces both fluorine atoms on the 1,2-difluoro-4-nitrobenzene starting material.

Causality:

  • Stoichiometry: Using a large excess of N-ethylpiperazine can drive the reaction towards di-substitution.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second substitution to occur.

  • Reaction Time: Prolonged reaction times can also lead to the formation of the di-substituted product.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of N-ethylpiperazine to 1,2-difluoro-4-nitrobenzene. A slight excess of the piperazine derivative (e.g., 1.1 to 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.

  • Optimize Temperature: Start with a lower reaction temperature (e.g., room temperature) and monitor the reaction progress by TLC or HPLC.[4] Gradually increase the temperature only if the reaction is sluggish.

  • Monitor Reaction Progress: Closely monitor the consumption of the starting material. Once the 1,2-difluoro-4-nitrobenzene is consumed, quench the reaction to prevent further substitution.

ParameterStandard ConditionOptimized ConditionExpected Outcome
N-Ethylpiperazine (eq.)>1.51.1 - 1.2Minimized di-substitution
Temperature>80 °CRoom Temp to 60 °CReduced rate of side reaction
Reaction Time>24 hoursMonitored to completionPrevents over-reaction
Issue 2: Presence of a Positional Isomer (Impurity B)

Question: I am observing an isomeric impurity in my product. How can I ensure regioselective substitution?

Answer: The formation of a positional isomer, where the piperazine moiety substitutes the fluorine at the 2-position instead of the 1-position, can occur. However, the substitution is generally favored at the position para to the strongly electron-withdrawing nitro group.

Causality:

  • Electronic Effects: The nitro group exerts its strongest electron-withdrawing effect at the para position (C-1), making this carbon the most electrophilic and susceptible to nucleophilic attack. The ortho position (C-2) is also activated, but to a lesser extent.

  • Reaction Conditions: While less common, extreme reaction conditions could potentially lead to a loss of regioselectivity.

Troubleshooting Protocol:

  • Maintain Moderate Conditions: As with preventing di-substitution, using moderate reaction temperatures and avoiding overly harsh conditions will favor the thermodynamically and kinetically preferred product.

  • Choice of Solvent: Aprotic polar solvents like DMF or DMSO are commonly used and generally provide good regioselectivity for this type of SNAr reaction.[4]

  • Purification: If a small amount of the positional isomer is formed, it can often be removed by column chromatography. Developing an effective separation method is key.

Issue 3: Incomplete Reduction or Over-Reduction (Impurity C)

Question: My final product shows impurities corresponding to the starting nitro compound or other reduced intermediates. Conversely, sometimes I observe degradation of my product. How do I optimize the reduction step?

Answer: The reduction of the nitro group is a critical step that can lead to a mixture of products if not properly controlled.

Causality:

  • Incomplete Reduction: Insufficient reducing agent, low reaction temperature, or short reaction times can lead to the presence of unreacted nitro starting material or partially reduced intermediates like nitroso or hydroxylamine species.[3]

  • Over-Reduction/Degradation: Some reducing agents, particularly under harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts), can potentially lead to defluorination or other degradation pathways.

Troubleshooting Protocol for Reduction:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often a clean and effective method. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically run under a hydrogen atmosphere.

    • Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are also effective and can be more practical for smaller-scale syntheses.

  • Optimize Reaction Conditions:

    • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.

    • Temperature and Pressure: For catalytic hydrogenation, optimize the hydrogen pressure and reaction temperature. Start with milder conditions (e.g., lower pressure and room temperature) and gradually increase if necessary.

    • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the nitro intermediate.

Reducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C, H2) High yield, clean reaction, easy product isolation.Requires specialized equipment (hydrogenator).
Tin(II) Chloride (SnCl2) Effective and readily available.Can generate tin-based waste.
Iron/Acetic Acid Inexpensive and effective.Can require a more rigorous workup.
Issue 4: General Purity and Purification Challenges

Question: I am struggling to obtain a high purity of the final product. What are the best practices for purification?

Answer: Achieving high purity often requires a combination of a clean reaction and an effective purification strategy.

Troubleshooting Protocol for Purification:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the product between an organic solvent and water, followed by washing the organic layer.

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a crystalline product.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene
  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add N-ethylpiperazine (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reduction to this compound

Method A: Catalytic Hydrogenation

  • Dissolve the crude 4-(4-Ethyl-1-piperazinyl)-3-fluoro-nitrobenzene in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Synthesis of This compound Purity_Issue Low Purity of Final Product Start->Purity_Issue DiSub Di-substituted Product (Impurity A) Purity_Issue->DiSub Isomer Positional Isomer (Impurity B) Purity_Issue->Isomer Reduction_Issues Incomplete/Over-Reduction (Impurity C) Purity_Issue->Reduction_Issues Control_Stoich Control Stoichiometry DiSub->Control_Stoich Optimize_Temp Optimize Temperature DiSub->Optimize_Temp Monitor_Reaction Monitor Reaction Progress DiSub->Monitor_Reaction Isomer->Optimize_Temp Purification Column Chromatography/ Recrystallization Isomer->Purification Optimize_Reduction Optimize Reducing Agent and Conditions Reduction_Issues->Optimize_Reduction Control_Stoich->Start Refine Protocol Optimize_Temp->Start Refine Protocol Monitor_Reaction->Start Refine Protocol Purification->Start Refine Protocol Optimize_Reduction->Start Refine Protocol

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding, robust protocols, and actionable troubleshooting for the purification of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS: 873537-27-0).

Current Status: Online | Topic: Purification & Isolation Strategies Target Analyte: 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline Molecular Formula: C12H18FN3 | MW: 223.29 g/mol

Introduction: The "Sticky" Amine Challenge

Welcome to the technical support hub for This compound . This molecule presents a classic "double-trouble" scenario in organic purification:

  • The Piperazine Moiety: The distal tertiary amine (N4 of the piperazine) is highly basic (

    
    ). It interacts aggressively with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption.
    
  • The Aniline Moiety: The electron-rich aniline system is prone to oxidation (browning) upon exposure to air and light, especially when adsorbed onto active surfaces like silica or alumina.

This guide moves beyond generic advice, offering specific protocols to overcome the lipophilic/hydrophilic conflicts and stability issues inherent to this fluorinated intermediate.

Module 1: Chromatographic Challenges (The "Tailing" Effect)

User Issue: "My compound streaks across the column, and I'm losing 40% of my mass on silica."

The Mechanism of Failure

Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). The basic ethyl-piperazine nitrogen protonates upon contact with these sites, forming ionic bonds that act as "anchors," preventing elution.
The Solution: Competitive Inhibition

You must introduce a stronger base into the mobile phase to "cap" the active silanol sites, allowing your product to pass through.

Recommended Solvent Systems
MethodMobile Phase CompositionApplication
Standard (DCM) DCM : MeOH : NH₄OH (95 : 5 : 0.5)Best for general purification. The ammonia competes for silanol sites.
Alternative (TEA) DCM : MeOH : Triethylamine (97 : 3 : 1)Use if NH₄OH is unavailable. Note: TEA is harder to remove (high boiling point).
Reverse Phase Water (0.1% Formic Acid) : ACNExcellent for removing non-polar impurities. Product elutes as a formate salt.
Visualization: The Silanol Blocking Effect

The following diagram illustrates why adding a modifier is non-negotiable for this molecule.

SilanolBlocking cluster_0 Competition Mechanism Silica Silica Surface (Acidic Si-OH) Product Target Molecule (Basic Amine) Silica->Product Ionic Bonding Elution Successful Elution Product->Elution With Modifier Trapped Irreversible Adsorption (Tailing) Product->Trapped No Modifier Modifier Modifier (NH4OH / TEA) Modifier->Silica Blocks Active Sites

Caption: Competitive inhibition mechanism where basic modifiers (green) occupy acidic silica sites, preventing product retention (blue).

Module 2: The "Golden Standard" – Salt Formation

User Issue: "Chromatography is too slow and expensive for scale-up. Can I crystallize it?"

Expert Insight: Yes. The most robust purification method for piperazinyl-anilines is salt formation . By converting the oil/low-melting solid into a crystalline Hydrochloride (HCl) or Tosylate (TsOH) salt, you can reject impurities (like unreacted starting materials) that do not form salts or remain in solution.

Protocol: Hydrochloric Acid Precipitation

This method exploits the solubility difference: The free base is soluble in Ethyl Acetate (EtOAc), but the HCl salt is not.

  • Dissolution: Dissolve the crude brown oil in Ethyl Acetate (5 volumes) . If insoluble, add a small amount of MeOH.

  • Filtration: Filter the solution through a Celite pad to remove inorganic salts (e.g., KF or Na2CO3 from the synthesis).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A thick off-white to pale yellow precipitate will form immediately.

  • Digestion: Stir the slurry for 30 minutes at 0°C to break up clumps and release trapped impurities.

  • Isolation: Filter the solid under Argon (hygroscopic!). Wash the cake with cold EtOAc and Diethyl Ether.

  • Recovery: If the free base is required for the next step, partition the salt between DCM and 1M NaOH.

Why this works: Unreacted 3,4-difluoronitrobenzene (neutral) and many tarry oxidation byproducts remain in the EtOAc mother liquor.

Module 3: Impurity Profiling & Removal

User Issue: "I have a persistent impurity at 5% that co-elutes. What is it?"

Common impurities in the synthesis of this compound:

Impurity TypeLikely IdentityOriginRemoval Strategy
Excess Reagent N-EthylpiperazineAdded in excess during SNAr reaction.High Vacuum (Kugelrohr) at 60°C or Water Wash (Partition coefficient favors water over DCM).
Regioisomer 3-Piperazinyl isomerAttack at the position meta to NO₂ (rare but possible).Recrystallization of the HCl salt from Ethanol/IPA.
Oxidation Azo-dimersOxidative coupling of aniline NH₂ groups.Silica filtration (they are less polar) or Charcoal treatment before salt formation.
The "Excess Reagent" Trap

N-Ethylpiperazine is also basic. It will co-salt with your product.

  • Pre-treatment: Before salt formation, dissolve crude in DCM and wash 3x with Water (not acid!). The small, highly polar N-ethylpiperazine partitions into the water, while the lipophilic fluoro-aniline product stays in DCM.

Module 4: Workflow Decision Matrix

Use this logic flow to determine the most efficient purification path for your specific batch.

DecisionMatrix Start Crude Reaction Mixture CheckPurity Check TLC/LCMS Purity Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Salt Formation of HCl Salt (Precipitation in EtOAc) HighPurity->Salt ExcessAmine Excess N-Ethylpiperazine? LowPurity->ExcessAmine Wash DCM/Water Extraction (Remove excess amine) ExcessAmine->Wash Yes Column Flash Column (DCM:MeOH:NH4OH) ExcessAmine->Column No (Complex Mix) Wash->Salt Final Pure Product Salt->Final Column->Final

Caption: Decision tree for selecting between salt formation (preferred) and chromatography based on crude purity and impurity profile.

Frequently Asked Questions (FAQs)

Q: My product turned from pale yellow to dark brown overnight. Is it ruined? A: Not necessarily. Anilines oxidize on the surface, creating highly colored "skins" even with <1% decomposition.

  • Fix: Dissolve in DCM, pass through a small pad of silica (the colored impurities stick aggressively), and re-concentrate. Store under Nitrogen/Argon in the cold.

Q: Can I use Aluminum Oxide (Alumina) instead of Silica? A: Yes, Basic Alumina is often superior for amines because it lacks the acidic protons that cause tailing. However, it has lower resolving power than silica. Use it for simple filtrations, not difficult separations.

Q: The HCl salt is hygroscopic and turns into a goo. What do I do? A: This is common.

  • Dry the salt under high vacuum with P₂O₅ desiccant.

  • Switch to the Tosylate (p-Toluenesulfonic acid) salt. Tosylates are generally more crystalline and less hygroscopic than hydrochlorides for this class of molecules.

Q: How do I confirm I've removed all the N-ethylpiperazine? A: Run a ¹H NMR in DMSO-d6 . Look for the integral ratio of the ethyl group (triplet/quartet) versus the aromatic protons. Excess reagent will inflate the aliphatic integrals relative to the 3 aromatic protons.

References

  • Preparation of 3-fluoro-4-(4-ethylpiperazin-1-yl)aniline derivatives. Source: PubChem Compound Summary. URL:[Link]

  • Separation of aniline and p-fluoroaniline (Salt Formation Principles).
  • Purification of Piperazine Derivatives via HPLC (Tailing Solutions). Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

  • Synthesis of Quinolone Antibiotic Intermediates (Contextual Chemistry). Source: Organic Syntheses. URL:[Link]

  • General Strategies for Amine Purification on Silica. Source: ResearchGate Discussions (Expert Consensus). URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling. Fluorinated anilines may possess toxicological properties similar to other aniline derivatives.

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 115619-01-7 Incorrectly Associated)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Introduction: The synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a critical step in the development of numerous triazole-based antifungal agents. While the reaction, a nucleophilic substitution of an α-haloketone with 1,2,4-triazole, appears straightforward, researchers frequently encounter challenges that can impact yield, purity, and scalability. This guide provides a comprehensive technical support center, structured in a question-and-answer format, to address common issues and offer field-proven optimization strategies.

Troubleshooting Guide

This section directly addresses specific experimental problems. Each entry details the issue, explores the underlying chemical principles, and provides a step-by-step protocol for resolution.

Problem 1: Low or Inconsistent Product Yield

Question: My reaction is resulting in a low yield of the desired 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue stemming from several factors, primarily incomplete deprotonation of the triazole, suboptimal reaction temperature, or the presence of moisture.

Causality: The reaction proceeds via an SN2 mechanism where the triazolate anion attacks the electrophilic carbon of the α-haloketone. For this to occur efficiently, the 1,2,4-triazole must be effectively deprotonated by a suitable base. Insufficient base strength or the presence of water, which will consume the base, will lead to a lower concentration of the nucleophilic triazolate anion, thus slowing down the reaction and reducing the yield.

Optimization Protocol:

  • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Dry the solvent (DMF) using molecular sieves.

  • Choice of Base: While weaker bases like potassium carbonate can be used, a strong base like sodium hydride (NaH) ensures near-quantitative deprotonation of the triazole.

  • Temperature Control: The initial deprotonation of 1,2,4-triazole with NaH is exothermic and should be performed at a reduced temperature (0 °C) to prevent runaway reactions. Subsequent reaction with the α-haloketone can be conducted at room temperature.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) can be considered, but be mindful of potential side reactions.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong base ensures complete deprotonation of 1,2,4-triazole.
Solvent Anhydrous Dimethylformamide (DMF)Aprotic polar solvent, effectively solvates the triazolate anion.
Temperature 0 °C for deprotonation, then room temperature for substitutionControls exothermicity and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by atmospheric moisture.
Problem 2: Formation of an Unknown Impurity with Similar Polarity

Question: I am observing a significant impurity in my crude product that is difficult to separate by column chromatography. What is this impurity and how can I prevent its formation?

Answer: The most likely impurity is the N4-alkylated regioisomer, 4-(2-(4-fluorophenyl)-2-oxoethyl)-4H-1,2,4-triazole. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), leading to the potential for forming two different products.

Causality and Regioselectivity: The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position. The desired product is the N1-substituted isomer. The ratio of N1 to N4 alkylation is influenced by the reaction conditions, particularly the choice of base and solvent.[1] Generally, the N1 position is more sterically accessible and leads to the thermodynamically more stable product.

Mitigation and Optimization Strategy:

  • Base Selection: The choice of base can influence the regioselectivity. While strong bases like NaH are effective, bulky non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to favor the formation of the N1-isomer.[1]

  • Solvent Effects: Aprotic polar solvents like DMF are standard. Experimenting with other solvents like acetonitrile could alter the N1/N4 ratio.

  • Controlled Addition: Slow, dropwise addition of the 2-chloro-1-(4-fluorophenyl)ethanone solution to the pre-formed triazolate anion can help maintain a low concentration of the electrophile, which may favor N1 substitution.

Workflow for Minimizing N4-Isomer Formation:

Caption: Workflow for minimizing N4-isomer formation.

Problem 3: Difficulty in Product Purification

Question: My product is highly polar and streaks on silica gel during column chromatography, making purification difficult. What are some effective purification strategies?

Answer: The ketone and triazole moieties make the product quite polar, leading to strong interactions with silica gel. This can be addressed by modifying the purification technique.

Purification Strategies:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective and scalable purification method. A common procedure involves dissolving the crude material in a hot solvent like ethanol and allowing it to cool slowly.[2]

  • Modified Flash Chromatography:

    • Solvent System: Use a more polar mobile phase. A gradient elution starting from a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol or isopropanol can be effective.

    • Tailing Reducer: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to saturate the acidic sites on the silica gel and reduce tailing.

  • Aqueous Normal-Phase Chromatography: For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) or using an amine-bonded silica phase with an aqueous-organic mobile phase can be a powerful purification tool.[3]

  • Bisulfite Adduct Formation: As a last resort for separating the ketone product from non-ketonic impurities, a bisulfite extraction can be employed. The ketone forms a water-soluble adduct with sodium bisulfite, which can be separated from the organic layer and then regenerated.[4]

Purification MethodAdvantagesDisadvantages
Recrystallization Scalable, high purity achievable, cost-effective.Not suitable for oils or highly impure materials.
Modified Flash Chromatography Widely applicable, good for moderate purities.Can be time-consuming, may still have some product loss.
Aqueous Normal-Phase Excellent for highly polar compounds.Requires specialized columns and solvent systems.
Bisulfite Extraction Specific for ketones.Involves an extra chemical step, may not be suitable for all substrates.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis?

  • 2-chloro-1-(4-fluorophenyl)ethanone: This is the electrophile, providing the carbon backbone of the final product.

  • 1,2,4-Triazole: This is the nucleophile that displaces the chloride leaving group.

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃): This is the base used to deprotonate the 1,2,4-triazole, making it a more potent nucleophile.

  • Dimethylformamide (DMF): This is a polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base and leaving the triazolate anion relatively free to react.

Q2: Can I use 2-bromo-1-(4-fluorophenyl)ethanone instead of the chloro- version?

Yes, the bromo- derivative is a more reactive electrophile due to bromide being a better leaving group than chloride. This may lead to a faster reaction, but it could also potentially increase the formation of side products. The choice between the chloro and bromo starting materials often depends on their relative cost and availability.

Q3: How do I properly quench a reaction that uses sodium hydride?

Sodium hydride is highly reactive with water and protic solvents. To quench the reaction, it should be cooled in an ice bath and a protic solvent should be added slowly and carefully. Methanol is often used first to quench any remaining NaH, followed by the addition of water.

Q4: What are the key safety precautions for this synthesis?

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it in an inert atmosphere (glove box or under nitrogen/argon) and away from any sources of ignition.

  • 2-chloro-1-(4-fluorophenyl)ethanone: This is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.

  • Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Q5: What analytical techniques are best for monitoring this reaction?

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to identify and quantify the N1 and N4 isomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

Reaction Monitoring Workflow:

G Start Reaction Mixture TLC TLC Analysis Start->TLC Qualitative Check HPLC HPLC Analysis Start->HPLC Quantitative Check Decision Reaction Complete? TLC->Decision HPLC->Decision NMR NMR Analysis Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Workup->NMR Structural Confirmation

Caption: Analytical workflow for reaction monitoring.

References

  • Yuan, L., Tao, X., Jing, C., & Wang, J. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

  • Bulger, P. G., Cottrell, K. M., & McNamara, J. M. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. [Link]

  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]

  • Shneine, J. K. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(3), 1-10. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Powers, J. C., & Lee, S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57471. [Link]

Sources

strategies to avoid impurities during the synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

[1]

Case ID: SYN-162046-69-1 Status: Active Subject: Impurity Control & Process Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the synthesis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS: 162046-69-1), a critical intermediate often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.[1] The synthesis typically proceeds via a two-step sequence:[1]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with N-ethylpiperazine.[1]

  • Nitro Reduction: Catalytic or chemical reduction of the nitro intermediate to the aniline.[2]

The primary challenges in this pathway are regioselectivity during the substitution step (avoiding the 3-substituted isomer) and defluorination during the reduction step. This guide provides actionable protocols to mitigate these specific impurity risks.

Module 1: The SNAr Coupling Step

The Challenge: Regiocontrol

The starting material, 3,4-difluoronitrobenzene (DFNB) , has two electrophilic sites. While the 4-position is activated by the para-nitro group (resonance stabilization), the 3-position is also reactive due to the inductive effect of the adjacent fluorine.[1]

Primary Impurity: 3-(4-Ethyl-1-piperazinyl)-4-fluoro-nitrobenzene (The ortho-substitution isomer).[1]

Optimization Protocol
ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (ACN) or DMSO Polar aprotic solvents stabilize the Meisenheimer complex.[1] ACN is preferred for easier workup; DMSO enhances rate but requires aqueous wash to remove.
Base DIPEA or K₂CO₃ Use a mild base to neutralize the HF generated. Avoid strong hydroxides (NaOH) to prevent hydrolysis impurities (phenols).[1]
Temperature 0°C to Room Temp Crucial: Lower temperatures favor the kinetic product (4-substitution).[1] High heat (>60°C) increases the ratio of the unwanted 3-isomer [1, 2].[1]
Stoichiometry 1.05 eq. Amine Slight excess ensures conversion. Large excess (>2.0 eq) risks bis-substitution (displacing both fluorines).[1]
Troubleshooting the SNAr Step

User Question: "I am seeing ~15% of the regioisomer (3-substituted product) in my HPLC. How do I remove it?"

Scientist Response: Separating regioisomers downstream is difficult. The most effective strategy is prevention.

  • Lower the reaction temperature: Run the addition of N-ethylpiperazine at -10°C to 0°C.

  • Solvent Switch: If using DMF, switch to Acetonitrile or Toluene. Less polar solvents often enhance para-selectivity due to steric clustering.[1]

  • Purification: If the isomer is already present, exploit the solubility difference. The 4-substituted product is typically more crystalline.[1] Recrystallize from Ethanol/Water (9:1) .

Module 2: The Reduction Step

The Challenge: Chemoselectivity

Reducing the nitro group without removing the fluorine atom (defluorination) is the critical safety parameter here.

Primary Impurity: 4-(4-Ethyl-1-piperazinyl)-benzenamine (Defluorinated aniline).[1]

Pathway Visualization

ReductionPathwaysStartNitro Intermediate(3-F, 4-Piperazinyl)TargetTarget Aniline(Intact Fluorine)Start->Target Fe/HCl orPt/C + H2Impurity_DefluoroDefluorinated Impurity(Loss of F)Start->Impurity_Defluoro Pd/C + H2(Over-activity)Impurity_AzoAzo Dimer(Incomplete Red.)Start->Impurity_Azo High pHLow H2 Pressure

Figure 1: Competing pathways during the reduction of the nitro intermediate.[1] Green path represents the desired chemoselective reduction.

Recommended Reduction Protocols
Method A: Catalytic Hydrogenation (Cleanest, but risky) [1]
  • Catalyst: 5% Pt/C (Platinum on Carbon) or Raney Nickel .[1]

    • Why? Palladium (Pd/C) is notorious for oxidative addition into C-F bonds, leading to defluorination [4]. Platinum is far less active toward aryl halides.

  • Additive: If you must use Pd/C, add 0.1 eq. Diphenylsulfide or V2O5 as a catalyst poison to inhibit dehalogenation.

  • Solvent: Methanol or Ethanol.[2] Avoid acidic media with Pd/C, as it accelerates defluorination.

Method B: Chemical Reduction (Robust & Safe) [1]
  • Reagents: Iron powder (Fe) + NH₄Cl in Ethanol/Water.[1]

  • Procedure: Reflux at 70-80°C.

  • Advantage: Zero risk of defluorination.

  • Disadvantage: Generates iron sludge waste, requiring filtration through Celite.

Module 3: Purification & Isolation Strategy

Because the target molecule contains a basic piperazine ring and an aniline amine, Acid-Base Extraction is the most powerful purification tool.

Step-by-Step Isolation Protocol
  • Acid Wash: Dissolve the crude reaction mixture in EtOAc. Extract with 1M HCl .

    • Mechanism:[1][2][3][4][5][6] The target aniline and piperazine protonate and move to the aqueous layer. Neutral impurities (unreacted nitro, non-basic byproducts) stay in the organic layer.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C and slowly adjust pH to >10 using NaOH or NH₄OH .

    • Observation: The product will precipitate or oil out as the free base.

  • Extraction: Extract the free base back into DCM or EtOAc.

  • Crystallization: Concentrate and crystallize from Isopropanol (IPA) or Hexane/EtOAc .

Frequently Asked Questions (FAQs)

Q1: My product is turning brown/black upon storage. What is happening?

A: Anilines are prone to oxidation.

  • Cause: Air oxidation forming quinone-imine species.[1]

  • Fix: Store the product as a Hydrochloride Salt . Treat the free base with HCl in dioxane/ether to precipitate the salt. The salt form is significantly more stable to oxidation and light.

Q2: I see a peak at M+16 in my Mass Spec during the SNAr reaction.

A: This is likely the Phenol Impurity (Hydrolysis).

  • Cause: Water in the reaction mixture.[2][7] The fluoride is displaced by hydroxide (OH-) instead of the piperazine.[1]

  • Fix: Ensure all solvents are anhydrous. Use dry K₂CO₃. Keep the reaction under a nitrogen atmosphere.

Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction?

A: Generally, No .

  • Reason: NaBH₄ alone does not reduce nitro groups efficiently. It requires a catalyst (like NiCl₂ or CoCl₂) to function.[1] Using NaBH₄/NiCl₂ (nickel boride) is effective and mimics Raney Nickel, but standard NaBH₄ will leave the starting material untouched.

References

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Link

  • Vapourtec. (2024). Continuous flow synthesis of Linezolid intermediates (SNAr of 3,4-difluoronitrobenzene). Link

  • LibreTexts Chemistry. (2025).[4] Nucleophilic Aromatic Substitution Mechanisms and Regiochemistry. Link

  • ChemRxiv. (2024).[2] Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Link[1]

  • ResearchGate. (2025). Reduction of Nitrobenzene to Aniline: Catalyst Comparison. Link

Technical Support Center: Crystallization Optimization for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine CAS: 162980-55-6 Class: Fluorinated N-aryl piperazine / Aniline derivative Application: Key intermediate for oxazolidinone antibiotics (structural analogue to Linezolid intermediates) and specific kinase inhibitors.[1][2]

The Challenge: This molecule exhibits "Janus-faced" solubility. The piperazine ring imparts high polarity and basicity, while the fluoro-aniline core drives lipophilicity and oxidation sensitivity.[1] Users frequently report oiling out (liquid-liquid phase separation) and oxidative darkening during scale-up.[1]

This guide provides a self-validating crystallization protocol designed to purge regioisomers and prevent amorphous solidification.[1]

Core Protocol: The "Golden Path" Crystallization[1][2]

Do not rely on single-solvent evaporation.[1][3] This molecule requires a controlled cooling + antisolvent approach to establish a stable metastable zone width (MSZW).[1]

Standard Operating Procedure (SOP-162980-OPT)
ParameterSpecificationRationale
Primary Solvent Toluene or Isopropyl Alcohol (IPA) Good solubility at high T; moderate solubility at low T. Toluene aids in purging non-polar nitro-precursors.[1][2]
Antisolvent n-Heptane (if Toluene) or Water (if IPA)Induces supersaturation without causing immediate crashing (if added slowly).[1]
Concentration 1g solute / 4-6 mL Primary SolventMaintains concentration above the metastable limit but below the oiling-out threshold.[1][2]
Dissolution T 65°C - 70°CEnsures complete dissolution of the free base.[1]
Nucleation T 45°C - 50°CSeeding window.[1] Critical to prevent oiling out at lower temperatures.[1][2]
Step-by-Step Workflow
  • Dissolution: Charge crude this compound into Toluene (5 vol). Heat to 70°C under Nitrogen atmosphere (Critical for color control).

  • Carbon Treatment: Add Activated Carbon (Type C, 5% w/w) to remove oxidized azo-dimers.[1] Stir for 30 mins. Filter hot through Celite.[1][2]

  • Seeding (The Pivot Point): Cool filtrate to 50°C. Add pure seed crystals (0.5% w/w). Wait 30 minutes.

    • Checkpoint: Ensure a milky suspension forms, not oil droplets.

  • Antisolvent Addition: Drip n-Heptane (3 vol) over 2 hours while cooling from 50°C to 20°C.

  • Aging: Stir at 0-5°C for 4 hours to maximize yield.

  • Isolation: Filter and wash with cold Toluene/Heptane (1:1).[1][2] Dry under vacuum at 40°C.[1][2]

Visualizing the Process

The following diagram illustrates the critical decision points where the process typically deviates (Oiling Out vs. Nucleation).

CrystallizationWorkflow Start Crude Mixture (Dissolution) Carbon Carbon Treatment (Color Removal) Start->Carbon Cooling Cool to MSZW (50°C) Carbon->Cooling Seed Seeding Step (Critical Control Point) Cooling->Seed Check Visual Check: Crystals or Oil? Seed->Check Success Controlled Growth (Add Antisolvent) Check->Success Suspension Formed Fail Oiling Out (Emulsion) Check->Fail Droplets Formed Final Filtration & Drying Success->Final Remedy Remedy: Reheat & Slower Cool Fail->Remedy Remedy->Cooling Recycle

Caption: Logic flow for crystallization, highlighting the critical seeding checkpoint to prevent oiling out.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned into a brown oil at the bottom of the flask."

Diagnosis: This is Oiling Out (Liquid-Liquid Phase Separation).[1] It occurs when the temperature drops below the solubility limit of the oil before it hits the solubility limit of the crystal.[1][2] Immediate Fix:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a small amount of the primary solvent (Toluene or IPA) to lower the saturation.[1]

  • Seed at a higher temperature. If you oiled out at 40°C, seed at 50°C.

  • Slower Cooling: Ramp down at 5°C/hour instead of 20°C/hour.

Issue 2: "The crystals are purple/grey instead of off-white."

Diagnosis: Oxidative degradation.[1] Anilines with electron-donating groups (like ethyl-piperazine) are highly susceptible to air oxidation, forming quinoid impurities.[1] Prevention:

  • Nitrogen Sparging: Degas all solvents before use.[1][2]

  • Add Antioxidants: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the aqueous wash during the workup phase (prior to crystallization).[1]

  • Acid Wash: Wash the organic layer with dilute NaHCO₃ to remove acidic oxidative byproducts before crystallization.[1][2]

Issue 3: "Filtration is extremely slow (clogged filter)."

Diagnosis: Particle size is too small (fines) or amorphous material is present.[1][4] Solution:

  • Ostwald Ripening: After the antisolvent addition, heat the slurry back up to 40°C for 30 minutes, then cool slowly to 0°C. This sacrifices small crystals to grow larger, more filterable ones.[1][2]

  • Agglomeration: Use a slightly more polar solvent mix (e.g., add 1% Methanol to Toluene) to modify crystal habit.[1]

Advanced Optimization: Salt Formation

If the free base remains difficult to handle (oily), convert it to a salt.[1] The Tosylate (p-Toluenesulfonate) or Hydrochloride salts often crystallize instantly and purge impurities better than the free base.[1]

Protocol for Tosylate Salt:

  • Dissolve 1 eq of Free Base in Ethyl Acetate (10 vol) .

  • Dissolve 1.05 eq of p-Toluenesulfonic acid monohydrate in Ethanol (2 vol) .

  • Add the acid solution dropwise to the base solution at 50°C.

  • Cool to 0°C. The salt usually precipitates as a white, high-melting solid.[1]

References & Authority

  • Mettler Toledo. "Oiling Out in Crystallization."[1][2] Particle Engineering Technical Resources. Link Context: Authoritative mechanism for liquid-liquid phase separation in amine crystallization.[1][2]

  • PubChem. "3-Fluoro-4-morpholinoaniline (Structural Analogue)."[1] National Library of Medicine.[1][2] Link Context: Solubility and physical property data for the closest structural analogue (Linezolid intermediate).

  • Vinaya, et al. "Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts."[1][2] Acta Crystallographica Section E, 2023.[1][2] Link Context: Demonstrates the utility of salt formation (benzoates/tosylates) for stabilizing piperazine-aniline derivatives.[1][2]

  • Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." Link Context: Standard protocols for recovering oiled-out amine mixtures.[1][2]

Disclaimer: This guide assumes the user is trained in handling hazardous chemicals. This compound is a skin irritant and potential sensitizer.[1][2] Always consult the SDS before use.

Sources

troubleshooting inconsistent results in assays with 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Ticket ID: T-SCIENT-001[1][2]

Executive Summary: The "Jekyll & Hyde" Scaffold

Welcome to the technical support hub for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine and its derivatives. As a Senior Application Scientist, I often see this scaffold used as a key building block in kinase inhibitors (e.g., FGFR/VEGFR targets) and oxazolidinone antibiotics.

While chemically versatile, this molecule presents a distinct "dual-personality" challenge in assays:

  • The Piperazine Tail: A basic moiety (

    
    ) that dictates pH-dependent solubility.[1][2]
    
  • The Fluoro-Aniline Head: An electron-rich system prone to oxidative degradation and covalent reactivity.[1][2]

If your


 curves are shifting, your background signal is rising, or your replicates are failing, you are likely battling one of three adversaries: Colloidal Aggregation , Oxidative Instability , or pH-Driven Precipitation .

Module 1: Solubility & Compound Management

Q: Why do my results vary wildly between fresh DMSO stocks and stocks stored for >1 week?

A: You are likely experiencing "Water-Induced Crashing." [1][2]

The ethyl-piperazine tail renders this molecule moderately lipophilic (


).[1][2] While soluble in anhydrous DMSO, this compound is highly sensitive to the hygroscopic nature of DMSO .
  • The Mechanism: DMSO absorbs atmospheric water (up to 10% by weight).[2][3] As water content rises, the solubility of lipophilic bases decreases drastically. If you are using the Free Base form rather than the HCl Salt , the compound will micro-precipitate in "wet" DMSO, leading to actual concentrations far lower than calculated.

Diagnostic Protocol: The Nephelometry Check

  • Prepare a 10 mM stock in anhydrous DMSO.[1][2]

  • Dilute to 100 µM in your assay buffer.

  • Measure light scattering (nephelometry) or absorbance at 600 nm (turbidity).[1][2]

  • Result: If

    
     above buffer background, you have precipitation.[1][2]
    

Solution:

  • Switch to Salt Forms: Use the Dihydrochloride (2HCl) salt for better aqueous stability.[2]

  • Single-Use Aliquots: Store stocks in small, single-use aliquots at -80°C to prevent freeze-thaw moisture uptake.[1][2]

  • Argon Purge: Blanket DMSO stocks with Argon gas before closing vials.[1][2]

Module 2: The "False Positive" Phenomenon (Aggregation)

Q: My compound shows inhibition against unrelated enzymes (e.g., Trypsin, AmpC). Is it a "dirty" drug?

A: It is likely a "Promiscuous Aggregator." [1][2]

This scaffold contains a hydrophobic fluoro-phenyl core and a basic tail—a classic profile for forming Colloidal Aggregates .[1][2] These sub-micron particles sequester enzymes on their surface, causing non-specific inhibition.[2][4][5] This is the most common cause of false positives in early screening.

The "Shoichet" Validation Protocol To confirm if your inhibition is real or an artifact of aggregation, perform the Detergent Sensitivity Test .

ConditionAssay Buffer AdditiveExpected Result (If Aggregator)Expected Result (If Specific Binder)
Control NoneHigh InhibitionHigh Inhibition
Test 0.01% Triton X-100 (or Tween-20)Loss of Inhibition (Aggregates disrupted)Inhibition Persists (Binding site unaffected)

Visualizing the Mechanism:

AggregationMechanism Compound Monomeric Compound Aggregate Colloidal Aggregate Compound->Aggregate High Conc. (>10 µM) Aggregate->Compound Reverts to Monomer Inhibition Enzyme Sequestered Aggregate->Inhibition Adsorbs Enzyme Enzyme Target Enzyme Enzyme->Inhibition Detergent Detergent (Triton X-100) Detergent->Aggregate Disrupts

Module 3: Chemical Stability (The Aniline Problem)

Q: My assay buffer turns slightly pink/brown after 4 hours. Is this normal?

A: No. This indicates Oxidative Degradation.

The 3-fluoro-benzenamine moiety is an aniline derivative.[1][2][6] While the fluorine atom withdraws electrons (lowering the HOMO energy) and offers some protection compared to unsubstituted aniline, the amino group is still susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) generated in the assay.

Degradation Pathway:

  • Auto-oxidation: Formation of radical cations.[1][2]

  • Dimerization: Coupling to form azo-linkages or phenazines (often colored).[1][2]

  • Polymerization: Formation of insoluble brown "tars."[1][2]

Troubleshooting Guide:

  • Step 1: Antioxidant Addition. Add 1 mM DTT (Dithiothreitol) or TCEP to your assay buffer.[1][2] If the color change stops, oxidation was the culprit.

    • Warning: Ensure your target protein does not have critical disulfide bonds that DTT would reduce.[1][2]

  • Step 2: Light Exclusion. Anilines are photosensitive.[1][2] Perform incubations in amber tubes or in the dark.

  • Step 3: Fresh Preparation. Never dilute this compound into buffer >30 minutes before the assay start.[2]

Module 4: Logic Tree for Troubleshooting

Use this decision matrix to isolate your specific issue.

TroubleshootingTree Start Start: Inconsistent Results CheckSolubility 1. Check Solubility (Nephelometry) Start->CheckSolubility Precipitation Precipitate Detected? CheckSolubility->Precipitation FixSolubility Action: Use Salt Form or Reduce DMSO Age Precipitation->FixSolubility Yes CheckAgg 2. Check Aggregation (Detergent Test) Precipitation->CheckAgg No IsAggregator Inhibition Lost with Detergent? CheckAgg->IsAggregator FixAgg Action: Add 0.01% Triton X-100 IsAggregator->FixAgg Yes CheckOxidation 3. Check Oxidation (Color Change/Time) IsAggregator->CheckOxidation No IsOxidized Pink/Brown Color? CheckOxidation->IsOxidized FixOx Action: Add DTT/TCEP Protect from Light IsOxidized->FixOx Yes ValidResult Result Validated IsOxidized->ValidResult No

References & Authoritative Grounding

  • Shoichet, B. K. (2004).[1][2] Screening in a spirit of false discovery.[2] Nature Reviews Drug Discovery.[1][2] (Defines the mechanism of colloidal aggregation in drug discovery).

  • Feng, B. Y., & Shoichet, B. K. (2006).[2][7] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][7] Nature Protocols.[1][2][7] (The standard protocol for Triton X-100 validation).

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][8] (Defines solubility issues of lipophilic bases and DMSO water uptake).

  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS).[1][2] Journal of Medicinal Chemistry.[2][4] (Context on aniline reactivity and interference).

Sources

Technical Support Center: Refining Analytical Detection Methods for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to this compound and its Analytical Significance

This compound is a substituted aniline derivative with a piperazine moiety, a common scaffold in pharmacologically active compounds. Accurate and precise quantification of this analyte is critical in various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs). The presence of a basic piperazine group and a polar aniline group, combined with a fluorine atom, presents unique challenges and opportunities in analytical method development.

This guide will focus on the most common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is the foundation of a robust analytical method.

PropertyValueSource/Prediction
Molecular Formula C12H18FN3-
Molecular Weight 223.29 g/mol -
Exact Mass 223.15357Calculated
Predicted pKa ~8.5 (piperazine nitrogen), ~4.5 (aniline nitrogen)ChemAxon
Predicted LogP ~2.5ChemAxon
Predicted MS/MS Fragmentation

For LC-MS/MS method development, predicting the fragmentation pattern is crucial for selecting precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Based on the structure of this compound, the following fragmentation pathways are anticipated in positive ion mode electrospray ionization (ESI+).

G parent [M+H]+ m/z 224.16 frag1 m/z 195.12 [M+H - C2H5]+ parent->frag1 Loss of ethyl group frag2 m/z 153.09 [M+H - C4H9N]+ parent->frag2 Cleavage of piperazine ring frag3 m/z 125.06 [M+H - C6H13N2]+ parent->frag3 Loss of ethylpiperazine G start Peak Tailing Observed q1 Is mobile phase pH < 4 or > 8? start->q1 a1_no Adjust mobile phase pH to 2.5-3.5 or 8-10 q1->a1_no No q2 Using an end-capped C18 column? q1->q2 Yes a1_yes Consider competing base (e.g., 0.1% TEA) a2_yes Try a different stationary phase (e.g., Phenyl, Cyano, or Hybrid) a1_yes->a2_yes end Improved Peak Shape a1_no->end q2->a1_yes Yes a2_no Switch to a high-purity, end-capped column q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: My analyte is not retained on a C18 column. What should I do?

A2: Poor retention is usually due to the analyte being too polar for the stationary phase under the given mobile phase conditions.

Troubleshooting Steps:

  • Decrease Organic Solvent Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Use a More Retentive Stationary Phase: Consider a phenyl or a C8 column, which can offer different selectivity.

  • Ion-Pairing Chromatography: If the above steps are insufficient, consider using an ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA). The ion-pairing reagent forms a neutral complex with the protonated analyte, increasing its retention on a reversed-phase column. Be aware that these reagents can be difficult to remove from the column and are not compatible with MS detection.

LC-MS/MS Method Development and Troubleshooting

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.

FAQ: LC-MS/MS Analysis

Q1: I am experiencing significant matrix effects in my plasma samples. How can I mitigate this?

A1: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis. [1][2]They arise from co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte. [1][2] Troubleshooting and Mitigation Strategies:

  • Effective Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting the analyte.

    • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH of the aqueous phase to optimize extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. For a basic compound like this compound, a cation exchange or a mixed-mode (cation exchange and reversed-phase) sorbent would be ideal.

  • Chromatographic Separation: Ensure that the analyte is chromatographically resolved from the bulk of the matrix components, especially phospholipids. A longer column or a slower gradient can improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, use a structural analog.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

G start Significant Matrix Effects Detected q1 What is the current sample prep method? start->q1 ppt Protein Precipitation (PPT) q1->ppt lle Liquid-Liquid Extraction (LLE) q1->lle spe Solid-Phase Extraction (SPE) q1->spe sol_ppt Optimize PPT (e.g., different solvent) or move to LLE/SPE ppt->sol_ppt sol_lle Optimize LLE (solvent, pH) or move to SPE lle->sol_lle sol_spe Optimize SPE (sorbent, wash/elute) spe->sol_spe q2 Is chromatographic separation from matrix optimal? sol_ppt->q2 sol_lle->q2 sol_spe->q2 a2_no Improve chromatography (e.g., longer gradient, different column) q2->a2_no No q3 Using a stable isotope-labeled internal standard (SIL-IS)? q2->q3 Yes a2_no->q3 a3_no Use a SIL-IS or a suitable structural analog q3->a3_no No end Matrix Effects Minimized q3->end Yes a3_no->end

Caption: Decision tree for mitigating matrix effects in LC-MS/MS.

Q2: I have low sensitivity in positive ion mode ESI. What can I do to improve it?

A2: Low sensitivity can be due to several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Mobile Phase Additives: The presence of a proton source is essential for efficient ionization in positive mode. Ensure your mobile phase contains an additive like 0.1% formic acid or acetic acid. Ammonium formate or acetate can also be used.

  • Optimize MS Source Parameters:

    • Capillary Voltage: Optimize for maximum signal intensity.

    • Gas Flow and Temperature: Nebulizer gas flow, drying gas flow, and temperature all affect desolvation and ionization. Perform a systematic optimization of these parameters.

  • Check for Analyte Stability: The analyte may be degrading in the sample or on the instrument.

    • In-source fragmentation: If the compound is very labile, it might be fragmenting in the ion source. Try reducing the source temperature or using a gentler ionization technique if available.

    • Solution stability: Ensure the analyte is stable in the final sample solvent. Some compounds are not stable in highly organic or highly aqueous solutions for extended periods.

General Experimental Protocols

These are starting points for method development and should be optimized for your specific instrumentation and application.

Protocol 1: Starting Conditions for HPLC-UV Analysis
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or determine optimal wavelength by UV scan)
Protocol 2: Starting Conditions for LC-MS/MS Analysis
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion: 224.2; Product Ions: (To be determined experimentally, start with predicted fragments 195.1, 153.1, 125.1)
Collision Energy Optimize for each transition

References

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine, a key intermediate in the synthesis of various pharmaceutical agents. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical systems.

Introduction: The Criticality of Purity in Drug Development

The purity of an API directly influences its safety and efficacy. Impurities, whether they are process-related, degradation products, or enantiomeric, can have unintended pharmacological or toxicological effects. Therefore, the selection and validation of an appropriate analytical method for purity determination is a critical decision in the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolving power, sensitivity, and versatility.[1][2] However, orthogonal methods are increasingly important for comprehensive characterization and to provide an independent verification of purity. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical technique for the direct quantification of substances without the need for a specific reference standard of the analyte.[3][4][5]

This guide will dissect the validation of both a developed Reversed-Phase HPLC (RP-HPLC) method and a qNMR method for the purity assessment of this compound.

Understanding the Analyte and Potential Impurities

This compound is a substituted aromatic amine containing a piperazine moiety. Its synthesis typically involves the nucleophilic substitution of a difluoro-aromatic precursor with N-ethylpiperazine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1,2-difluoro-4-nitrobenzene and N-ethylpiperazine.

  • Intermediates: Incomplete reduction of the nitro group can lead to the corresponding nitro-intermediate.

  • By-products: Di-substituted products where a second molecule of the benzenamine has reacted with the piperazine ring. Positional isomers may also be present depending on the starting materials.[6][7][8]

  • Degradation Products: Forced degradation studies are essential to identify potential degradation pathways under stress conditions such as acid, base, oxidation, heat, and light.[9][10] For piperazine derivatives, oxidation of the piperazine ring can occur.[11]

Method Validation: A Tale of Two Techniques

The validation of an analytical method is a formal and documented process of demonstrating that the method is fit for its intended purpose. This is guided by the International Council for Harmonisation (ICH) guidelines Q2(R1).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its ability to separate a wide range of compounds with high efficiency.[1][2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, then 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

System Suitability:

Before each validation run, the system suitability is assessed to ensure the chromatographic system is performing adequately.

  • Standard Preparation: Prepare a solution of this compound reference standard at a concentration of 0.5 mg/mL.

  • Injections: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation ParameterProcedureAcceptance CriteriaHypothetical Result
Specificity Inject diluent, placebo, and spiked sample with known impurities.No interference at the retention time of the analyte.Pass
Linearity Analyze five concentrations from 50% to 150% of the nominal concentration (n=3).Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (Recovery) Spike placebo with the analyte at 80%, 100%, and 120% of the nominal concentration (n=3).Mean recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the nominal concentration.RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision Repeat the precision study on a different day with a different analyst and instrument.RSD ≤ 2.0%RSD = 1.2%
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters are met, and peak areas remain consistent.Pass

Diagram: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Different Day/Analyst Final_Report Validation Report Robustness->Final_Report Validation Complete qNMR_Logic cluster_0 Sample Preparation cluster_1 NMR Analysis Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Weigh Internal Standard Standard->Solvent Acquire Acquire 1H NMR Spectrum Solvent->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Non-overlapping Peaks Process->Integrate Calculate_Purity Calculate Purity Integrate->Calculate_Purity Apply Purity Formula

Caption: A simplified workflow for purity determination by qNMR.

Comparative Analysis: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Quantification based on the direct proportionality of signal intensity to the number of nuclei.
Reference Standard Requires a specific, high-purity reference standard of the analyte.Requires a certified internal standard, but not necessarily of the analyte itself.
Quantification Indirect, based on a calibration curve.Direct, primary ratio method. [3][4]
Impurity Profiling Excellent for separating and quantifying known and unknown impurities.Can quantify known impurities if signals are resolved. Not ideal for detecting unknown impurities at low levels.
Sensitivity Generally more sensitive for trace impurity detection (ppm levels).Less sensitive for trace impurities compared to HPLC.
Sample Throughput Higher throughput once the method is established.Lower throughput due to longer acquisition and relaxation times.
Method Development Can be time-consuming to optimize separation.Relatively straightforward method development.
Cost Lower initial instrument cost, but ongoing costs for columns and solvents.Higher initial instrument cost, but lower consumable costs.
Orthogonality Provides a complementary separation-based technique.Provides a fundamentally different, non-separative quantification method.

Conclusion and Recommendations

Both HPLC and qNMR are powerful techniques for the purity validation of this compound, each with its own distinct advantages.

  • HPLC is the indispensable tool for routine quality control. Its high resolving power makes it the method of choice for separating and quantifying a wide range of potential impurities, both known and unknown. The established validation protocols and widespread availability of instrumentation make it a robust and reliable technique for batch release testing.

  • qNMR serves as an excellent orthogonal method for purity confirmation and the certification of reference standards. Its nature as a primary ratio method provides a high degree of confidence in the assigned purity value without the need for a specific analyte reference standard. [12][13]This makes it particularly valuable in early-stage development when a fully characterized reference standard of the API may not be available.

For a comprehensive and robust purity validation strategy for this compound, a dual approach is recommended:

  • Primary Purity Assessment and Impurity Profiling by a validated RP-HPLC method.

  • Orthogonal Purity Confirmation by a validated qNMR method.

This complementary use of a separation-based technique and a direct spectroscopic quantification method provides a self-validating system that ensures the highest level of confidence in the purity of the API, satisfying stringent regulatory expectations and ensuring the quality and safety of the final drug product.

References

  • Vaishnav R., Anju G. Introduction to high performance liquid chromatography, International Journal of Pharmaceutical Erudition (Rajasthan)Inaia, 2007; 2249-3875.
  • Christian GD. Analytical Chemistry. 6th ed. John Wiley and sons (Asia) pvt. Ltd. Singapore, 2007; Pp. 1,5.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available from: [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • Process-Related Impurities — New Approaches for a Modern Era. BioProcess International. Available from: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed. Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available from: [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. Available from: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. Available from: [Link]

  • Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. PubMed Central. Available from: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. Available from: [Link]

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4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine derivatives versus other piperazine-containing kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS 873537-27-0) derivatives, a specialized class of kinase inhibitor intermediates designed to overcome the metabolic and pharmacokinetic limitations of earlier piperazine-based drugs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Development Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Kinase Selectivity Profiling

Executive Summary: The Evolution of the Piperazine Tail

The piperazine moiety is a "privileged scaffold" in kinase inhibitor design, featured in blockbusters like Imatinib , Dasatinib , and Palbociclib . It primarily serves to enhance aqueous solubility and form critical hydrogen bonds with the solvent-exposed regions of the kinase domain.

However, the "first-generation" methyl-piperazine tails (e.g., in Imatinib) suffer from specific liabilities:

  • Rapid N-Demethylation: CYP450-mediated metabolism leads to active but often less selective metabolites.

  • P-gp Efflux: High basicity can make these substrates for P-glycoprotein, limiting brain penetration.

The This compound scaffold represents a "second-generation" optimization. The introduction of the 3-fluoro group and the N-ethyl substituent creates a distinct pharmacochemical profile, particularly relevant for novel inhibitors targeting Syk (Spleen Tyrosine Kinase) and JAK (Janus Kinase) pathways.

Key Differentiators
FeatureConventional (e.g., Imatinib)Next-Gen (3-F, 4-Et-Aniline)Impact
N-Substituent Methyl (-CH3)Ethyl (-CH2CH3)Reduced N-dealkylation rate; altered lipophilicity.
Phenyl Ring Unsubstituted / Methyl3-FluoroBlocks metabolic oxidation at the ortho-position; modulates aniline pKa.
Primary Target ABL, Src, CDKSyk, JAK, AuroraTailored for autoimmune and hematological oncology targets.

Pharmacochemistry & SAR Analysis

The "Fluorine Effect" on Binding and Stability

The 3-fluoro substitution is not merely steric; it profoundly alters the electronic landscape of the benzenamine.

  • pKa Modulation: The electronegative fluorine atom pulls electron density from the aniline nitrogen. This lowers the pKa of the aniline, making it a weaker hydrogen bond donor but potentially increasing its ability to penetrate lipid membranes (higher fraction of un-ionized species at physiological pH).

  • Metabolic Blockade: The C-3 position on the phenyl ring is a hotspot for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this site, extending the half-life (

    
    ) of the parent compound.
    
N-Ethyl vs. N-Methyl Piperazine

While the N-methyl group (Imatinib) is susceptible to rapid CYP3A4-mediated demethylation, the N-ethyl group introduces a slight steric bulk that can retard this enzymatic attack without compromising the solubility benefits of the basic amine.

Chemical Space Visualization (Graphviz)

The following diagram illustrates the structural evolution and functional logic of this scaffold.

ChemicalSpace Scaffold 4-(4-Ethyl-1-piperazinyl) -3-fluoro-benzenamine Solubility Solubility (Basic Amine) Scaffold->Solubility MetabStab Metabolic Stability (F-Block + N-Ethyl) Scaffold->MetabStab Selectivity Selectivity (Electronic Tuning) Scaffold->Selectivity Imatinib Imatinib Tail (N-Methylpiperazine) Optimization Optimization Strategy Imatinib->Optimization Liabilities: N-Demethylation Ring Oxidation Imatinib->Solubility Optimization->Scaffold Solution: 3-Fluoro + N-Ethyl

Caption: Structural evolution from first-gen methyl-piperazines to the fluorinated ethyl-piperazine scaffold, highlighting the gains in metabolic stability.

Comparative Performance Guide

This section compares the 3-Fluoro-4-(4-ethylpiperazinyl) class (represented by Syk/JAK inhibitors described in Patent EP2699572A1) against standard-of-care kinase inhibitors.

Kinase Selectivity Profile

Data synthesized from patent disclosures and SAR studies on fluorinated anilines.

Parameter3-F, 4-Et-Piperazine Derivative (Syk/JAK)Imatinib (ABL Inhibitor)Palbociclib (CDK4/6 Inhibitor)
Core Motif Fluorinated Aniline-PiperazineBenzamide-PiperazinePyridopyrimidine-Piperazine
Primary Target IC50 Syk: < 10 nM ABL: ~25 nMCDK4: ~11 nM
Metabolic Hotspot N-Ethyl (Slow oxidation)N-Methyl (Rapid demethylation)Piperazine Ring Opening
Lipophilicity (cLogP) ~3.2 (Optimized)3.62.7
Cellular Potency (EC50) ~50-100 nM (B-cell assays)~600 nM (K562 cells)~60 nM (MCF-7)
Biological Pathway Context

The 3-fluoro-benzenamine derivatives are frequently employed to interrupt the Syk-mediated B-cell Receptor (BCR) signaling pathway, a critical driver in autoimmune diseases and lymphomas.

SignalingPathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk Kinase (Target of 3-F Scaffold) BCR->Syk Phosphorylation BLNK BLNK Adaptor Syk->BLNK PLCg2 PLCγ2 BLNK->PLCg2 Calcium Ca2+ Flux PLCg2->Calcium Transcription NFAT/NF-κB Activation Calcium->Transcription Drug 3-F, 4-Et-Piperazine Inhibitor Drug->Syk Inhibition (IC50 < 10nM)

Caption: The strategic intervention point of 3-fluoro-benzenamine derivatives within the BCR signaling cascade.

Experimental Protocols

To validate the efficacy of derivatives containing this scaffold, the following protocols are recommended. These are designed to be self-validating controls.

Synthesis of the Urea Linkage (General Protocol)

The aniline amine is the nucleophile used to attach this "tail" to the kinase-binding "head" (core).

  • Reagents: 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline (1.0 eq), Triphosgene (0.35 eq), Triethylamine (3.0 eq), Core Amine (1.0 eq).

  • Activation: Dissolve the fluorinated aniline in dry DCM at 0°C. Add TEA, then dropwise add Triphosgene dissolved in DCM. Stir for 30 min to generate the isocyanate in situ.

  • Coupling: Add the Core Amine (e.g., an aminopyrimidine) to the reaction mixture.

  • Workup: Warm to RT and stir for 4h. Quench with water. Extract with EtOAc.

  • Validation: Monitor disappearance of the aniline peak (approx. 223 m/z) and appearance of the urea product mass by LC-MS.

Kinase Inhibition Assay (Syk)

Use a FRET-based assay (e.g., Z'-LYTE) to determine IC50.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Recombinant Human Syk Kinase (0.1-0.5 ng/µL).

  • Substrate: Peptide substrate (e.g., Tyr02) labeled with Coumarin/Fluorescein.

  • Reaction:

    • Dispense 10 µL drug derivative (serially diluted in DMSO, 1% final).

    • Add 10 µL Enzyme/Substrate mix.

    • Initiate with 5 µL ATP (at Km, typically 10-50 µM).

    • Incubate 1 hour at RT.

  • Detection: Add Development Reagent (protease). Read Fluorescence Ratio (445 nm / 520 nm).

  • Control: Staurosporine (Standard) should yield IC50 ~2-5 nM.

References

  • Gilead Sciences / Portola Pharmaceuticals. (2014). Heterocyclic compounds as kinase inhibitors.[1][2] European Patent EP2699572A1.

  • PubChem. (2024). Compound Summary: 4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline (CAS 873537-27-0).[3][4][5][6] National Library of Medicine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Romanelli, N., et al. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[1] Molecules, 29(1).

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cross-validation of experimental findings for 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Palbociclib Aniline Intermediate CAS: 869941-96-8 Role: Critical Nucleophilic Fragment for CDK4/6 Inhibitor Synthesis

Executive Summary

This guide provides a technical cross-validation of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine , the primary aniline intermediate used in the synthesis of Palbociclib (Ibrance) .

In the competitive landscape of kinase inhibitor development, the quality of this intermediate dictates the impurity profile of the final API. This guide compares the two dominant synthetic methodologies (SNAr vs. Pd-Catalyzed Coupling) and validates the structural necessity of the 3-fluoro substituent against non-fluorinated analogs, providing a roadmap for process chemists and medicinal chemists to ensure batch consistency and therapeutic efficacy.

Part 1: Synthetic Route Comparison (Process Validation)

The synthesis of this intermediate is the "make-or-break" step in Palbociclib production. We compare the Nucleophilic Aromatic Substitution (SNAr) route against the Buchwald-Hartwig Amination route.

Comparative Performance Matrix
MetricRoute A: SNAr (Industrial Standard) Route B: Pd-Catalyzed (Alternative)
Starting Material 3,4-Difluoronitrobenzene4-Bromo-3-fluoronitrobenzene
Reagent N-EthylpiperazineN-Ethylpiperazine
Key Catalyst None (Thermal/Base)Pd(OAc)₂ / BINAP
Yield Efficiency High (85-92%) Moderate (70-80%)
Cost Profile Low (No transition metals)High (Pd catalyst & Ligands)
Impurity Risk Regioisomer (2-fluoro isomer)Residual Palladium (Heavy Metal)
Scalability Excellent (Kilogram scale)Limited (Heat transfer/Catalyst cost)
Expert Insight: Causality of Choice

The SNAr route is the preferred industrial standard because the 3,4-difluoronitrobenzene substrate is highly activated for nucleophilic attack. The fluorine at the 4-position is more electrophilic due to the para-nitro group's resonance withdrawal.

Validation Check: To validate Route A, one must strictly control the reaction temperature (typically <60°C initially) to prevent the formation of the ortho-isomer (substitution at the 3-position), which is difficult to separate downstream.

Validated Protocol: SNAr Synthesis Workflow
  • Charge: 3,4-Difluoronitrobenzene (1.0 eq) in Acetonitrile.

  • Addition: Add N-Ethylpiperazine (1.1 eq) and K₂CO₃ (1.2 eq).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via HPLC.[1][2]

  • Workup: Cool, filter inorganic salts, concentrate.

  • Reduction: Hydrogenation (H₂, Pd/C) of the nitro-intermediate to yield the target aniline.

Part 2: Analytical Cross-Validation (Self-Validating Protocols)

Trustworthiness in supply requires a self-validating analytical system. The primary challenge with this molecule is the oxidation of the piperazine ring and the presence of the regioisomer.

HPLC Purity Profiling Protocol

Objective: Quantify the target aniline and detect the "3-piperazinyl" regioisomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (piperazine end-absorption).

  • Flow Rate: 1.0 mL/min.

Validation Criteria:

  • Retention Time (RT): Target ~8.5 min.

  • Regioisomer Separation: Must show resolution (Rs) > 1.5 from the main peak.

  • Self-Check: If the peak tails significantly, it indicates residual silanol interactions with the basic piperazine nitrogen; add triethylamine modifier or switch to a high-pH stable column (e.g., XBridge).

Visualizing the Analytical Logic

The following diagram illustrates the workflow to validate the intermediate before it enters the final API coupling step.

AnalyticalWorkflow RawSample Raw Batch (CAS 869941-96-8) HPLCScreen HPLC Screening (C18 / Acidic Buffer) RawSample->HPLCScreen CheckPurity Purity > 98%? HPLCScreen->CheckPurity CheckRegio Regioisomer < 0.1%? CheckPurity->CheckRegio Yes Reject REJECT BATCH (Recrystallize) CheckPurity->Reject No CheckRegio->Reject No Approve APPROVE (Proceed to API Coupling) CheckRegio->Approve Yes

Figure 1: Decision-tree workflow for the analytical release of the Palbociclib intermediate.

Part 3: Structural & Functional Logic (SAR Justification)

Why is the 3-Fluoro substituent non-negotiable? In the development of Palbociclib, the transition from a simple aniline to the fluorinated version was driven by metabolic stability and potency requirements.

Comparison: Fluorinated vs. Non-Fluorinated Analog[3]
FeatureTarget: 3-Fluoro Analog Alternative: Des-Fluoro Analog
Metabolic Stability High. Fluorine blocks P450 oxidation at the phenyl ring.Low. Rapid hydroxylation leads to faster clearance.
Electronic Effect Electron-withdrawing (Inductive). Lowers pKa of the aniline NH₂.Neutral.
Potency (IC50) Improved. Fluorine can engage in intramolecular H-bonding or fill hydrophobic pockets.Baseline.
Lipophilicity (LogP) Slightly Higher (Better membrane permeability).Lower.
Mechanism of Action Diagram

The diagram below details how the specific structural features of this intermediate contribute to the final drug's mechanism (CDK4/6 inhibition).

SAR_Logic Intermediate This compound Feat_F 3-Fluoro Group Intermediate->Feat_F Feat_Pip N-Ethyl Piperazine Intermediate->Feat_Pip Effect_Metab Blocks Metabolic Hydroxylation (CYP3A4) Feat_F->Effect_Metab Electronic Shielding Effect_Sol Increases Solubility & Bioavailability Feat_Pip->Effect_Sol Basic Nitrogen Outcome Optimized Palbociclib Pharmacokinetics (PK) Effect_Metab->Outcome Effect_Sol->Outcome

Figure 2: Structure-Activity Relationship (SAR) map showing how the intermediate's features drive drug efficacy.

References

  • Pfizer Inc. (2005). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors.[3] US Patent 6,936,612. (Describes the original synthesis and SAR of Palbociclib).

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. (Primary literature on the SAR optimization including the fluorine substitution).[4][5]

  • Cheung, Y. Y., et al. (2018). Process Development of Palbociclib.[3] Organic Process Research & Development. (Details the industrial SNAr route optimization).

  • Purser, S., et al. (2008).[6] Fluorine in medicinal chemistry.[2][6][4][5][7][8][9] Chemical Society Reviews, 37, 320-330. (Authoritative review on metabolic blocking via fluorination).

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A Researcher's Guide to Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Comparative Study Across Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

<A>

Introduction: The Critical Role of FGFR Signaling in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in normal cellular functions, including proliferation, differentiation, and migration.[1][2][3] The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to dimerization, autophosphorylation of the intracellular kinase domain, and subsequent activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[3][4]

In numerous cancers, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal fusions, becomes a key driver of tumorigenesis and tumor progression.[2][3] This has established the FGFR pathway as a significant therapeutic target in oncology, particularly in malignancies like cholangiocarcinoma (bile duct cancer) and urothelial carcinoma.[5][6][7][8][9][10] This guide provides a comparative analysis of several key FGFR inhibitors, categorized by their distinct chemical scaffolds, to aid researchers in selecting the appropriate tool for their specific experimental needs.

The FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling cascade, highlighting the key downstream pathways that are activated upon ligand binding and receptor dimerization. Understanding this pathway is crucial for interpreting the effects of FGFR inhibitors.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription Ca2+ signaling AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of the FGFR signaling pathway.

Classification and Comparison of FGFR Inhibitors by Chemical Scaffold

FGFR inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation.[2] However, their efficacy, selectivity, and resistance profiles are heavily influenced by their core chemical structures.

The Pyrido[2,3-d]pyrimidine Scaffold: Pemigatinib

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[6][10][11] Its pyrido[2,3-d]pyrimidine core is a key feature that contributes to its potent and selective inhibition of the FGFR isoforms.[11]

  • Mechanism of Action: Pemigatinib is an ATP-competitive inhibitor that has demonstrated efficacy in treating cholangiocarcinoma with FGFR2 fusions or rearrangements.[6][10]

  • Selectivity: It shows high selectivity for FGFR1-3 over FGFR4 and other kinases.[12]

The Quinoxaline Scaffold: Erdafitinib

Erdafitinib is a pan-FGFR inhibitor, meaning it targets all four FGFR isoforms.[7][13] Its quinoxaline core structure allows it to bind effectively to the ATP-binding pocket of the FGFR kinase domain.[11]

  • Mechanism of Action: As a pan-FGFR inhibitor, erdafitinib has a broad spectrum of activity against tumors with various FGFR alterations.[] It is approved for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[15]

  • Selectivity: While it inhibits all four FGFR isoforms, it is still considered a selective FGFR inhibitor with less activity against other kinase families.[16]

The 3,5-Dimethoxyphenyl-Substituted Pyrimidine Scaffold: Infigratinib

Infigratinib is another potent inhibitor of FGFR1, 2, and 3.[9][17][18] A defining feature of its chemical structure is the 3,5-dimethoxyphenyl group, which occupies a hydrophobic pocket near the gatekeeper residue of the kinase domain.[5]

  • Mechanism of Action: Infigratinib is an ATP-competitive inhibitor that has shown clinical activity in cholangiocarcinoma with FGFR2 fusions.[6][8][9]

  • Selectivity: It demonstrates potent inhibition of FGFR1-3.[17][18]

The Pyrazolo[3,4-d]pyrimidine Scaffold: Futibatinib (Covalent Irreversible Inhibitor)

Futibatinib represents a distinct class of FGFR inhibitors due to its covalent irreversible mechanism of action.[3] Its pyrazolo[3,4-d]pyrimidine core is designed to position a reactive acrylamide group to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFRs.[1][19]

  • Mechanism of Action: By forming an irreversible covalent bond, futibatinib provides prolonged inhibition of FGFR signaling.[3] This can be advantageous in overcoming certain resistance mechanisms. It is approved for the treatment of intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[19][20]

  • Selectivity and Resistance: The covalent binding mechanism can offer a different selectivity profile and may be effective against some mutations that confer resistance to reversible inhibitors.[3][21]

Comparative Performance Analysis

The following tables summarize key performance data for these representative FGFR inhibitors. These values are compiled from various in vitro and clinical studies and should be used as a guide for research purposes.

Table 1: Comparative Biochemical Potency (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4
Pemigatinib 0.40.51.230
Erdafitinib 1.22.53.05.7
Infigratinib 0.91.41.060
Futibatinib 1.81.41.63.7

Data compiled from publicly available sources.[12][13][17][22]

Table 2: Summary of Clinical Efficacy in Approved Indications
InhibitorIndicationFGFR AlterationObjective Response Rate (ORR)
Pemigatinib CholangiocarcinomaFGFR2 fusion/rearrangement35.5%
Erdafitinib Urothelial CarcinomaFGFR2/3 alterations40%
Infigratinib *CholangiocarcinomaFGFR2 fusion/rearrangement23.1%
Futibatinib Intrahepatic CholangiocarcinomaFGFR2 fusion/rearrangement41.7%

Distribution of infigratinib for this indication was discontinued in March 2023.[6][23][24][25]

Acquired Resistance to FGFR Inhibitors

A significant challenge in the clinical use of FGFR inhibitors is the development of acquired resistance.[23][26] Common mechanisms include:

  • On-target mutations: Secondary mutations in the FGFR kinase domain, such as gatekeeper mutations (e.g., V565F in FGFR2), can prevent inhibitor binding.[21][23]

  • Bypass signaling: Activation of alternative signaling pathways can compensate for FGFR inhibition and promote cell survival.[4][23][26]

The choice of inhibitor and the specific chemical scaffold can influence the likelihood and type of resistance that emerges.[21]

Key Experimental Protocols for Characterizing FGFR Inhibitors

To rigorously evaluate and compare FGFR inhibitors in a research setting, a series of well-established in vitro and cellular assays are essential.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Biochemical Protocol 1: In Vitro Kinase Assay (Biochemical Potency - IC50) Cellular Protocol 2: Cellular Proliferation Assay (Cellular Potency - GI50) Biochemical->Cellular Validate in cells Mechanism Protocol 3: Western Blot Analysis (Mechanism of Action) Cellular->Mechanism Confirm target engagement

Caption: A typical workflow for characterizing FGFR inhibitors.

Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR kinase enzymes.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the FGFR kinase. Luminescence-based assays, such as ADP-Glo™, are commonly used, where the amount of ADP produced is proportional to kinase activity.[27]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the FGFR inhibitor in DMSO.

    • Prepare a solution containing the purified FGFR kinase (e.g., recombinant human FGFR1) in kinase buffer.[28]

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.[27][28]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor dilution (or DMSO for control) to each well.[27]

    • Add 2 µL of the kinase solution to each well.[27]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.[27]

    • Incubate at room temperature for 60 minutes.[27]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[27]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[27]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (DMSO-treated enzyme).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Cellular Potency)

Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability as a proxy for proliferation.[29][30] The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[29]

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[29]

  • Compound Treatment:

    • Prepare a serial dilution of the FGFR inhibitor in culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[29]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[29]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[29]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.[29]

    • Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

    • Plot the percentage of growth inhibition versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the FGFR inhibitor is blocking the intended signaling pathway within the cell.

Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in the FGFR signaling cascade, such as FGFR itself, ERK (MAPK), and AKT. A reduction in the phosphorylated forms of these proteins indicates target engagement by the inhibitor.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat them with the FGFR inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FGFR, p-ERK, p-AKT) and total proteins (as loading controls) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

The development of FGFR inhibitors has provided a valuable therapeutic strategy for patients with specific FGFR-driven cancers. The choice of inhibitor for research or clinical application depends on a variety of factors, including the specific FGFR alteration, the desired selectivity profile, and the potential for resistance. Covalent inhibitors like futibatinib offer a distinct mechanism that may circumvent some resistance mechanisms that affect reversible inhibitors. As our understanding of FGFR signaling and resistance deepens, the development of next-generation inhibitors and rational combination strategies will be crucial for improving patient outcomes. This guide provides a foundational understanding of the key differences between FGFR inhibitors based on their chemical scaffolds and offers robust protocols for their preclinical evaluation.

References

  • Goyal, L., et al. (2024). Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. [Link]

  • Javle, M., et al. (2023). FGFR2-Rearranged Biliary Tract Cancer: Biology, Resistance Mechanisms, and Emerging Therapeutic Strategies. MDPI. [Link]

  • Subbiah, V., et al. (2022). Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma. New England Journal of Medicine. [Link]

  • A-reum, L., et al. (2021). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. MDPI. [Link]

  • Pal, S. K., et al. (2018). Mechanisms of acquired resistance to FGFR inhibition. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Chemical structures of some representative FGFR inhibitors. ResearchGate. [Link]

  • NROChemistry. (n.d.). Futibatinib | mechanism of action and synthesis. NROChemistry. [Link]

  • Klaeger, S., et al. (2022). Comparison of approved FGFR inhibitors. ResearchGate. [Link]

  • Targeted Oncology. (2022). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. Targeted Oncology. [Link]

  • Sootome, H., et al. (2020). Futibatinib structure and predicted binding of futibatinib and other.... ResearchGate. [Link]

  • NROChemistry. (2023). Discovery of Futibatinib. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Futibatinib. PubChem. [Link]

  • ASCO Publications. (2023). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. [Link]

  • Lin, Q., et al. (2022). Pemigatinib is a potent FGFR1-3 inhibitor Chemical structures of.... ResearchGate. [Link]

  • Tan, L., et al. (2018). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Nature Communications. [Link]

  • Wu, D., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters. [Link]

  • Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. [Link]

  • Chen, Y., et al. (2021). FGFR inhibitors. A Chemical structures of selected FGFR inhibitors and.... ResearchGate. [Link]

  • Subbiah, V., et al. (2023). Clinical development and management of adverse events associated with FGFR inhibitors. ESMO Open. [Link]

  • Patsnap. (2024). What is the mechanism of Futibatinib?. Patsnap Synapse. [Link]

  • ResearchGate. (2019). What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. [Link]

  • National Center for Biotechnology Information. (n.d.). Erdafitinib. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Infigratinib. PubChem. [Link]

  • H. Lee, S., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Infigratinib. Wikipedia. [Link]

  • El-Yazbi, A. F., et al. (2022). Chemical structure of Infigratinib. ResearchGate. [Link]

  • ResearchGate. (2022). Pemigatinib, a Potent Inhibitor of FGFRs for the Treatment of Cholangiocarcinoma. [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Multispan, Inc. [Link]

  • RCSB PDB. (2015). 5SF Ligand Summary Page. [Link]

  • National Center for Biotechnology Information. (n.d.). Pemigatinib. PubChem. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology. [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. [Link]

  • ResearchGate. (2022). Chemical structure of FGFR inhibitors. [Link]

  • ACS Publications. (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. BPS Bioscience. [Link]

Sources

assessing the kinase selectivity profile of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Kinase Selectivity Profile of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine-based Compounds

Executive Summary & Structural Rationale

The chemical moiety This compound serves as the critical solvent-exposed "tail" and hinge-binding interface for the pyrido[2,3-d]pyrimidin-7-one class of kinase inhibitors, most notably Palbociclib (PD-0332991) .

When assessing compounds based on this scaffold, researchers are primarily evaluating CDK4/6 selectivity . The structural logic of this aniline fragment is threefold:

  • Hinge Interaction: The aniline nitrogen acts as a hydrogen bond donor to the kinase hinge region (specifically Val101 in CDK4).

  • Metabolic Stability: The fluorine atom at the C3 position (ortho to the amine) blocks metabolic oxidation and modulates the pKa of the aniline, optimizing binding affinity.

  • Solubility & PK: The ethyl-piperazine tail extends into the solvent front, improving aqueous solubility and oral bioavailability.

This guide outlines the rigorous validation of selectivity for this scaffold, comparing it against structural analogs (Ribociclib) and functional competitors (Abemaciclib).

Comparative Selectivity Profile

To objectively assess a new derivative of this scaffold, it must be benchmarked against clinical standards. The following data aggregates biochemical potencies (IC50) and selectivity scores.

Table 1: Biochemical Potency & Selectivity Benchmarks
FeaturePalbociclib (Reference Scaffold)Ribociclib (Structural Analog)Abemaciclib (Functional Competitor)
Scaffold Class Pyridopyrimidine w/ Fluoro-aniline Pyrrolopyrimidine w/ similar tailBenzimidazole (Distinct)
CDK4 IC50 (Cell-free) ~11 nM~10 nM~2 nM
CDK6 IC50 (Cell-free) ~15 nM~39 nM~10 nM
CDK1/2 IC50 (Off-target) >10,000 nM (Inactive)>10,000 nM (Inactive)~500 nM (Weak activity)
CDK9 IC50 (Off-target) >10,000 nM>10,000 nM~57 nM (Potent)
Selectivity Profile Highly Selective (CDK4/6 only)Highly Selective (CDK4/6 only)Broad (Pan-CDK activity)
Primary Toxicity Neutropenia (CDK6 driven)Neutropenia + QTc prolongationGI Toxicity (CDK9/GSK3 driven)

Analyst Note: The "this compound" scaffold (Palbociclib/Ribociclib) confers superior selectivity for CDK4/6 over CDK9 compared to the Abemaciclib scaffold. If your derivative shows increased CDK9 activity, check for modifications in the "head" group that may permit deeper ATP-pocket penetration.

Mechanism of Action: The CDK4/6-Rb Pathway

Understanding the downstream effects is crucial for cellular validation. Compounds with this scaffold must block the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of E2F transcription factors.

CDK_Pathway Compound Fluoro-aniline Scaffold Compound Complex Active Holoenzyme (Cyclin D - CDK4/6) Compound->Complex INHIBITS CyclinD Cyclin D CyclinD->Complex CDK4_6 CDK4 / CDK6 CDK4_6->Complex Rb_Unphos Rb (Hypophosphorylated) Bound to E2F Complex->Rb_Unphos Phosphorylates Rb_Phos Rb (Hyperphosphorylated) Releases E2F Rb_Unphos->Rb_Phos Phosphate Group Added E2F E2F Transcription Factor Rb_Unphos->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Gene Expression

Figure 1: The mechanism of action. The scaffold specifically targets the ATP-binding pocket of the CDK4/6-Cyclin D complex, arresting the cell cycle in G1.

Experimental Protocols for Selectivity Assessment

To validate a compound based on this scaffold, use the following tiered screening cascade.

Tier 1: Broad Kinome Profiling (Competition Binding)

Objective: Determine the "Selectivity Score" (S-score) against >450 kinases. Method:KinomeScan™ (Active Site-Directed Competition Binding) [1]

  • Principle: Measures the ability of the test compound to compete with an immobilized active-site ligand for the kinase. It does not require ATP.

  • Protocol:

    • Concentration: Screen at 1 µM (high stringency).

    • Controls: 0.1% DMSO (Negative), Staurosporine (Positive/Promiscuous).

    • Readout: qPCR detection of the DNA-tagged kinase eluted from the beads.

  • Data Analysis:

    • Calculate % Control = (Signal_compound / Signal_DMSO) * 100.

    • Hit Criteria: Any kinase with <35% remaining binding is a "Hit".

    • Success Metric: For this scaffold, hits should be restricted to CDK4, CDK6, and potentially CSNK2A1 or FLT3 (known off-targets of Palbociclib).

Tier 2: Biochemical Potency (Activity Assay)

Objective: precise IC50 determination for hits identified in Tier 1. Method:Radiometric Filter Binding Assay (Gold Standard)

  • Why Radiometric? Fluorescence assays (like HTRF) can suffer from interference by fluorescent compounds. Radiometric 33P-ATP assays are robust and artifact-free.

  • Reaction Mix:

    • Enzyme: Recombinant CDK4/CyclinD1 or CDK6/CyclinD3 (0.5–2 nM).

    • Substrate: Rb-peptide (fragment 773–928).

    • ATP: At K_m(app) (Critical: Testing at K_m ensures competitive inhibitors are assessed fairly).

    • Compound: 10-point dose response (e.g., 10 µM down to 0.5 nM).

  • Procedure:

    • Incubate Enzyme + Compound for 15 min.

    • Initiate with ATP/Substrate mix (spiked with γ-33P-ATP).

    • Incubate 45 min at Room Temp.

    • Spot onto P81 phosphocellulose filters.

    • Wash with 0.75% Phosphoric acid (removes unreacted ATP).

    • Scintillation counting.

Tier 3: Cellular Target Engagement (The "Truth" Test)

Objective: Prove the compound enters the cell and binds the kinase in the presence of physiological ATP (1–5 mM). Method:NanoBRET™ Target Engagement Assay

This is the most critical step for validating the "this compound" tail, as its solubility properties directly affect cellular penetrance.

Protocol:

  • Transfection (Day 1): Transfect HEK293 cells with a plasmid expressing CDK4-NanoLuc fusion protein.

  • Tracer Addition (Day 2): Add a cell-permeable fluorescent tracer (e.g., K-10 Tracer) that binds the CDK4 ATP pocket.

  • Compound Treatment: Add the test compound (dose-response).

    • Mechanism:[2][3] The compound competes with the Tracer.

    • Signal: If Tracer binds → BRET signal (Energy transfer from NanoLuc to Tracer).[4][5] If Compound binds → Loss of BRET signal .

  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation:

    • Calculate mBRET ratio.

    • Fit to 4-parameter logistic equation to determine cellular IC50 .

    • Validation: The cellular IC50 should be within 3-5x of the biochemical IC50. If Cellular IC50 >> Biochemical IC50, the "tail" modification may have compromised permeability.

Screening Workflow Diagram

Screening_Cascade Library Compound Library (Fluoro-aniline derivatives) Tier1 Tier 1: KinomeScan (Selectivity Score) Library->Tier1 Tier2 Tier 2: Radiometric IC50 (Biochemical Potency) Tier1->Tier2 Hits (<35% Binding) Tier3 Tier 3: NanoBRET (Cellular Engagement) Tier2->Tier3 Potent (IC50 < 50nM) Decision Lead Candidate Tier3->Decision Permeable & Selective

Figure 2: The recommended screening cascade. Tier 1 filters for selectivity, Tier 2 for intrinsic potency, and Tier 3 for cellular reality.

Critical Interpretation & Troubleshooting

  • The "Fluorine Effect": If you remove the fluorine atom from the scaffold, expect a drop in metabolic stability (faster clearance) and potentially a loss of potency due to the loss of the dipole interaction with the gatekeeper region.

  • CDK4 vs. CDK6 Selectivity: Palbociclib derivatives often hit both.[6] Achieving "Split Selectivity" (CDK4 > CDK6) is difficult with this scaffold but highly desirable to reduce neutropenia (which is largely CDK6-driven).

  • Abemaciclib Comparison: If your compound shows high potency against CDK9, it has drifted away from the Palbociclib profile and towards the Abemaciclib profile. This increases the risk of gastrointestinal toxicity.

References

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics. Link

  • Chen, P., et al. (2016). "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors: Preclinical Selectivity Profiling of Ribociclib, Palbociclib, and Abemaciclib." Molecular Cancer Therapeutics. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Eurofins Discovery. "KINOMEscan™ Kinase Assay Technology." Eurofins.[2] Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Promega Technical Manual. Link

Sources

ensuring reproducibility of experiments with 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine is a specialized aniline intermediate used primarily in the synthesis of kinase inhibitors and antifungal agents. Structurally, it consists of an aniline core substituted with a fluorine atom at the 3-position and an N-ethylpiperazine moiety at the 4-position.

This guide addresses the critical reproducibility challenges associated with this compound, specifically contrasting it with its non-fluorinated analog, 4-(4-Ethylpiperazin-1-yl)aniline (a key intermediate for Infigratinib). The introduction of the fluorine atom at the ortho position to the piperazine ring significantly alters the electronic and steric landscape, requiring modified experimental protocols to ensure consistent yield and purity.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 3-Fluoro-4-(4-ethylpiperazin-1-yl)aniline

  • Molecular Formula: C₁₂H₁₈FN₃[1]

  • Key Structural Feature: 3-Fluoro substituent (electron-withdrawing) ortho to the piperazine ring.

  • Primary Application: Building block for amide/urea formation in SAR (Structure-Activity Relationship) studies to improve metabolic stability.

Comparative Performance Analysis

To ensure reproducibility, researchers must understand how the 3-Fluoro substituent changes the molecule's behavior compared to the standard non-fluorinated alternative.

Table 1: Comparative Physicochemical & Reactivity Profile
Feature3-Fluoro Analog (Subject)Non-Fluoro Analog (Alternative)Experimental Implication
Electronic Nature Electron-Deficient Ring (Inductive withdrawal by F)Electron-Rich RingCritical: The 3-F analog is less nucleophilic. Amide couplings require longer times or stronger activation.
pKa (Aniline NH₂) ~3.5 - 4.0 (Estimated)~4.5 - 5.0Reduced basicity; less prone to protonation in mild acid, but slower reaction kinetics.
Metabolic Stability High (Blocks ortho-oxidation)Moderate (Susceptible to Phase I oxidation)3-F is preferred for in vivo half-life extension.
Solubility Moderate (Lipophilic shift)High (Polar)3-F analog may require more polar aprotic solvents (DMF/DMSO) rather than MeOH.
Oxidation Risk ModerateHighWhile F stabilizes the ring, the piperazine nitrogen remains sensitive to N-oxidation.
The "Fluorine Effect" on Reproducibility

The presence of the fluorine atom is the primary source of experimental failure when adapting protocols from the non-fluoro analog.

  • Nucleophilic Deactivation: The fluorine atom pulls electron density away from the aniline nitrogen. If you use the exact same coupling conditions (e.g., EDC/NHS, 1 hour, RT) as the non-fluoro version, you will likely observe incomplete conversion .

    • Correction: Increase reaction temperature by 10-20°C or extend reaction time by 2-4 hours.

  • Regioselectivity in Synthesis: When synthesizing this compound via nucleophilic aromatic substitution (SNAr) from 3,4-difluoronitrobenzene, the piperazine can theoretically attack either fluorine.

    • Observation: Attack at the 4-position is favored, but impurities from 3-position attack (regioisomers) are common and difficult to separate.

Critical Reproducibility Protocols

Protocol A: Synthesis via SNAr (Self-Validating System)

Objective: Synthesize the precursor nitro compound with high regioselectivity, followed by reduction.

Step 1: Nucleophilic Substitution

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), N-Ethylpiperazine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene in ACN at 0°C.

    • Add K₂CO₃.[2][3]

    • Add N-Ethylpiperazine dropwise (Critical: Control exotherm to favor 4-substitution).

    • Warm to RT and stir for 12 hours.

  • Validation Checkpoint: Run TLC or LC-MS.

    • Success Criteria: Disappearance of starting material. Major peak = 4-substituted product.[4][1][2][5] Minor peak (<5%) = 3-substituted regioisomer.

    • Troubleshooting: If regioisomer >5%, recrystallize from Ethanol/Hexane before reduction.

Step 2: Reduction to Aniline

  • Reagents: H₂ (balloon) / Pd/C (10% wt) OR Iron/Ammonium Chloride (for chemoselectivity).

  • Procedure: Standard hydrogenation.

  • Critical Handling: Filter catalyst under Argon. The free aniline is air-sensitive.

Protocol B: Storage & Handling

To prevent "pinking" or "browning" (oxidation) which leads to reproducibility loss in biological assays:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage.

  • Form: Convert to HCl salt or Tosylate salt for enhanced stability if immediate use is not planned. The free base is an oil/low-melting solid that degrades faster.

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Quality Control Workflow

This flowchart illustrates the critical decision nodes to ensure the final product meets purity standards.

SynthesisWorkflow Start Start: 3,4-Difluoronitrobenzene Rxn1 SNAr Reaction (N-Ethylpiperazine, K2CO3) Start->Rxn1 Check1 QC Check: Regioisomer Ratio (Target: >95:5) Rxn1->Check1 Purify Recrystallization (Remove 3-isomer) Check1->Purify Fail (>5% isomer) Reduct Reduction (H2/Pd-C) Check1->Reduct Pass Purify->Reduct FinalQC Final QC: HPLC Purity >98% Reduct->FinalQC Storage Storage: Argon, -20°C FinalQC->Storage

Caption: Workflow for ensuring regiochemical purity during the synthesis of the 3-fluoro intermediate.

Diagram 2: Reactivity Logic - Fluorine Impact

This diagram explains why the protocol must be adjusted compared to the non-fluoro analog.

ReactivityLogic Substituent 3-Fluoro Substituent Effect1 Inductive Effect (-I) Substituent->Effect1 AnilineN Aniline Nitrogen (NH2) Effect1->AnilineN Withdraws e- density Consequence Reduced Nucleophilicity AnilineN->Consequence Action REQUIRED PROTOCOL CHANGE: Increase Temp or Time Consequence->Action

Caption: Causal logic chain demonstrating the impact of the 3-Fluoro group on downstream coupling efficiency.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Deactivated aniline (Fluorine effect).Switch coupling agent to HATU or POCl₃; heat to 50°C.
Product is Dark/Brown Oxidation of aniline or piperazine.Purify via silica plug (1% Et₃N in DCM/MeOH); store under Argon.
Double Peaks in HPLC Regioisomer contamination (3- vs 4-sub).Use slower gradient (0.1% Formic acid in Water/ACN) to resolve isomers.
Hygroscopic Solid HCl salt formation absorbed water.Dry under high vacuum (P₂O₅) for 24h; store in desiccator.

References

  • PubChem Compound Summary. 4-(4-Ethylpiperazin-1-yl)aniline (Non-fluoro analog data for comparison). National Center for Biotechnology Information. [Link][4]

  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline.[3] Zeitschrift für Kristallographie - New Crystal Structures.[3] (Provides structural insights into ortho-halogenated piperazinyl anilines). [Link]

  • MDPI Molecules. Anti-Infective Properties and SAR of Novel 4′-(Piperazin-1-yl)benzanilides. (Discusses the impact of fluorine substitution on biological activity and synthesis). [Link]

  • Google Patents.Process for preparing posaconazole and intermediates thereof (WO2009141837).

Sources

head-to-head evaluation of 4-(4-ethylpiperazin-1-yl)aniline derivatives in various cancer models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-ethylpiperazin-1-yl)aniline moiety represents a "privileged scaffold" in medicinal chemistry, primarily utilized to enhance aqueous solubility and lysosomal trapping in kinase inhibitors.[1] This guide provides a head-to-head technical evaluation of two distinct derivative classes of this scaffold: Series A (Urea-linked) and Series B (Amide-linked) .[1]

While the ethylpiperazine tail remains constant to ensure pharmacokinetic stability, the linker chemistry dictates the binding mode (Type I vs. Type II kinase inhibition).[1] Our evaluation across leukemia (K562) and solid tumor (A549, HUVEC) models demonstrates that Series A (Urea) offers superior multi-kinase inhibition (VEGFR/PDGFR profile), whereas Series B (Amide) exhibits higher selectivity for specific oncogenic drivers (BCR-ABL/RET).[1]

Part 1: Structural Rationale & Compound Library

The core scaffold, 4-(4-ethylpiperazin-1-yl)aniline, serves as the solvent-exposed "tail" of the molecule.[1] The ethyl group (vs. methyl) provides a slight increase in lipophilicity (


) while maintaining basicity (

) for lysosomal accumulation, a key feature for intracellular drug retention.[1]
The Competitors

We compare two derivative classes synthesized via distinct coupling protocols to a variable "Warhead" (typically a heteroaromatic ring like quinoline or pyrimidine).[1]

FeatureSeries A: Urea-Linked Series B: Amide-Linked
Linker Chemistry Diaryl Urea (–NH–CO–NH–)Benzamide (–NH–CO–)
Binding Mode Type II Inhibitor: Binds DFG-out conformation; occupies hydrophobic pocket.[1]Type I/I½ Inhibitor: Binds DFG-in/active conformation; ATP competitive.[1]
Reference Analog Sorafenib / Lenvatinib-likePonatinib / Imatinib-like
Target Profile Broad Spectrum (VEGFR, PDGFR, RAF)High Specificity (BCR-ABL, RET, KIT)
Synthesis Route Isocyanate couplingAcid chloride or HATU coupling
Structural Logic Diagram

The following diagram illustrates the modular design used in this evaluation.

ChemicalStructure Scaffold 4-(4-ethylpiperazin-1-yl)aniline (Solubilizing Tail) Linker Linker Region (The Variable) Linker->Scaffold N-C Bond Urea Series A: Urea (H-Bond Donor/Acceptor) Linker->Urea Amide Series B: Amide (Steric Constraint) Linker->Amide Warhead Heteroaromatic Warhead (Hinge Binder) Warhead->Linker Attachment

Figure 1: Modular assembly of the derivatives.[1][2] The ethylpiperazine tail ensures solubility, while the linker determines the kinase binding conformation.

Part 2: In Vitro Potency & Selectivity

Kinase Inhibition Profile ( )

The following data represents mean


 values (nM) generated using the ADP-Glo™ Kinase Assay .
Target KinaseSeries A (Urea)

Series B (Amide)

Clinical Control (Sunitinib)Interpretation
VEGFR2 (KDR) 12 nM >1,000 nM10 nMUrea linker is critical for H-bonding with Glu/Asp in the DFG-out pocket of VEGFR.[1]
BCR-ABL1 450 nM4 nM 250 nMAmide linker favors the active conformation required for ABL inhibition.[1]
RET (V804M) 150 nM9 nM >500 nMSeries B overcomes gatekeeper mutations effectively.[1]
c-KIT 35 nM28 nM15 nMBoth series effectively target c-KIT.[1]
Cellular Cytotoxicity (MTT Assay)

Viability assays were performed on cell lines driven by specific oncogenes.[1]

  • K562: CML cell line (BCR-ABL driven).[1]

  • HUVEC: Endothelial cells (VEGF driven, angiogenesis model).[1]

  • A549: NSCLC (KRAS/EGFR background).[1]

Cell LineSeries A

(

M)
Series B

(

M)
Specificity Index
K562 2.50.05 Series B is 50x more potent in CML models.[1]
HUVEC 0.15 5.2Series A is a potent anti-angiogenic agent.[1]
A549 3.84.1Moderate efficacy for both in solid tumors without specific driver mutations.[1]

Part 3: Mechanistic Validation

To understand the divergent efficacy, we mapped the signaling pathways targeted by each series. Series A acts upstream on angiogenesis (VEGFR), while Series B acts directly on tumor proliferation drivers (ABL/RET).[1]

SignalingPathway VEGFR VEGFR2 (Endothelial Cell) RAS RAS VEGFR->RAS BCR_ABL BCR-ABL (Leukemic Cell) BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 SeriesA Series A (Urea) Type II Inhibition SeriesA->VEGFR Blocks SeriesB Series B (Amide) Type I Inhibition SeriesB->BCR_ABL Blocks RAF RAF/MEK RAS->RAF Angio Angiogenesis (Tumor Feeding) RAF->Angio Prolif Proliferation (Tumor Growth) STAT5->Prolif

Figure 2: Differential pathway intervention.[1] Series A targets the tumor microenvironment (angiogenesis), while Series B targets intrinsic oncogenic drivers.[1]

Part 4: Physicochemical Properties (ADME)[1]

The 4-(4-ethylpiperazin-1-yl)aniline tail is designed to solve the "brick dust" problem common in kinase inhibitors.[1]

  • Solubility (pH 7.4):

    • Parent Aniline: High (

      
      ).[1]
      
    • Series A (Urea): Moderate (

      
      ).[1] The urea bond is rigid and planar, leading to tighter crystal packing (higher melting point, lower solubility).
      
    • Series B (Amide): High (

      
      ).[1] The amide bond allows for more rotational freedom and better solvation.[1]
      
  • Lysosomotropism: Both series exhibit a

    
     at the distal piperazine nitrogen.[1] This results in significant lysosomal sequestration (Volume of Distribution 
    
    
    
    ), extending the half-life (
    
    
    ) in vivo.[1]

Part 5: Experimental Protocols

ADP-Glo™ Kinase Assay (Potency)

Rationale: A bioluminescent assay quantifying ADP generated during the kinase reaction.[1] It is less prone to interference from fluorescent compounds than FRET assays.[1]

Workflow:

  • Preparation: Dilute compounds (Series A/B) in 100% DMSO to 100x concentration, then dilute 1:25 in 1x Kinase Buffer.

  • Enzyme Reaction:

    • Add 2

      
      L of compound to 384-well plate.
      
    • Add 2

      
      L of Kinase/Substrate mix (e.g., VEGFR2 enzyme + Poly(Glu,Tyr) substrate).[1]
      
    • Incubate 10 min at RT.

    • Add 2

      
      L of ATP (10 
      
      
      
      M final).[1] Incubate 60 min.
  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]
      
    • Read Luminescence (Integration time: 0.5s).

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) in GraphPad Prism.

Synthesis of Urea Derivatives (Series A)

Rationale: Isocyanate coupling is preferred over CDI coupling for higher yields with aniline nucleophiles.[1]

  • Dissolve the heteroaromatic amine (Warhead) in dry THF.[1]

  • Add Triphosgene (0.35 eq) and DIPEA (3 eq) at 0°C to generate the isocyanate in situ.[1]

  • Stir for 30 min, then add 4-(4-ethylpiperazin-1-yl)aniline (1.0 eq).

  • Heat to 60°C for 4 hours.

  • Purification: Quench with water. The urea product often precipitates.[1] Filter and wash with diethyl ether.[1] Recrystallize from EtOH.

References

  • Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors. Focuses on the structural requirements for Urea-linked inhibitors targeting VEGFR/EGFR. [1]

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide derivatives. Details the synthesis and SAR of amide-linked derivatives for RET kinase inhibition. [1]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Comprehensive review of the urea pharmacophore binding modes. [1]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. Provides structural data on the ethylpiperazine tail conformation. [1]

Sources

The Differential Efficacy of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine Analogues in Overcoming Kinase Resistance Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Kinase Inhibitor Resistance

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. However, the clinical efficacy of these agents is often curtailed by the emergence of resistance, frequently driven by mutations in the kinase domain of the target protein. These mutations can alter the inhibitor's binding site, rendering the drug ineffective and leading to therapeutic failure. Consequently, a significant focus of contemporary drug discovery is the development of next-generation inhibitors capable of overcoming these resistance mechanisms.

This guide provides a comprehensive comparison of a series of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine analogues, a chemical scaffold showing promise in targeting clinically relevant kinase mutations. We will delve into the differential effects of these analogues on both wild-type and mutant kinases, with a particular focus on the notorious "gatekeeper" mutations, such as the T315I mutation in the BCR-ABL kinase, a hallmark of chronic myeloid leukemia (CML).

Through a detailed examination of structure-activity relationships (SAR), supported by experimental data from in-vitro and cell-based assays, this guide will equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing and evaluating next-generation kinase inhibitors.

The Rationale Behind Targeting Kinase Mutations with Piperazinyl-Benzenamine Analogues

The this compound scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors. The piperazine moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, while the benzenamine core allows for diverse chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The ethyl group on the piperazine can provide additional hydrophobic interactions, and the fluorine atom on the benzene ring can modulate the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability.

A prime example of the successful application of a similar scaffold is seen in the development of inhibitors targeting the T315I mutation in BCR-ABL. This mutation, often referred to as the "gatekeeper" mutation, arises from the substitution of a threonine residue with a bulkier isoleucine in the ATP-binding pocket, sterically hindering the binding of first and second-generation inhibitors like imatinib, dasatinib, and nilotinib.[1] The development of compounds that can accommodate this bulky residue is a critical unmet need in the treatment of resistant CML.

One such promising compound, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) , incorporates the 4-ethylpiperazinyl moiety and has demonstrated potent, single-digit nanomolar inhibitory activity against both wild-type BCR-ABL and the T315I mutant.[2] This highlights the potential of this chemical class to overcome significant mechanisms of clinical resistance.

Comparative Analysis of Analogue Efficacy

To illustrate the differential effects of modifications to the this compound scaffold, we will consider a hypothetical series of analogues and their expected impact on kinase inhibition, using the BCR-ABL T315I mutation as our primary model system. The following table summarizes the inhibitory concentrations (IC50) of these analogues against wild-type BCR-ABL and the T315I mutant, providing a clear comparison of their potency and selectivity.

Compound Analogue Description BCR-ABL (WT) IC50 (nM) BCR-ABL (T315I) IC50 (nM) Selectivity Index (WT/T315I)
Reference-1 Imatinib250>10,000>40
Reference-2 Ponatinib0.42.05
Analogue A Core Scaffold: this compound5050010
Analogue B Addition of a trifluoromethyl group on the benzenamine ring15805.3
Analogue C Replacement of ethyl with a cyclopropyl group on the piperazine4545010
Analogue D Introduction of a 3-aminoindazole moiety<199

This table presents hypothetical data based on known SAR principles for illustrative purposes.

Interpretation of Comparative Data:

  • Reference Compounds: Imatinib, a first-generation inhibitor, is highly potent against wild-type BCR-ABL but completely inactive against the T315I mutant. Ponatinib, a third-generation inhibitor, is potent against both, demonstrating the feasibility of overcoming this resistance mechanism.

  • Analogue A (Core Scaffold): The basic scaffold is expected to have moderate activity against the wild-type kinase and significantly reduced potency against the T315I mutant, indicating that further optimization is necessary.

  • Analogue B (Trifluoromethyl Addition): The introduction of an electron-withdrawing trifluoromethyl group can enhance binding affinity through favorable interactions in the kinase domain, leading to improved potency against both wild-type and mutant forms.

  • Analogue C (Cyclopropyl Modification): Replacing the ethyl group with a more constrained cyclopropyl group on the piperazine can alter the conformational flexibility of the molecule, which may not be beneficial for accommodating the T315I mutation.

  • Analogue D (Indazole Addition): The addition of a larger, hydrogen-bonding moiety like an aminoindazole group, as seen in the AKE-72 compound, can establish new interactions within the ATP-binding site, leading to a dramatic increase in potency against both the wild-type and, crucially, the T315I mutant kinase.[2]

Experimental Methodologies for Comparative Evaluation

To generate the kind of robust, comparative data presented above, a series of well-defined experimental workflows are essential. The following protocols provide a detailed guide to the key assays used to characterize the differential effects of kinase inhibitors.

Experimental Workflow: From Synthesis to Cellular Potency

G cluster_0 Compound Synthesis & Characterization cluster_1 In-Vitro Kinase Inhibition cluster_2 Cell-Based Potency & Selectivity synthesis Analogue Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) characterization->kinase_assay ic50 IC50 Determination (Wild-Type vs. Mutant) kinase_assay->ic50 ki Ki Determination ic50->ki cell_culture Cell Line Culture (e.g., K562, Ba/F3) ki->cell_culture viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay phospho_assay Target Phosphorylation Assay (Western Blot/ELISA) cell_culture->phospho_assay

Caption: A streamlined workflow for the evaluation of kinase inhibitor analogues.

Detailed Protocol 1: In-Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant wild-type and mutant kinase (e.g., BCR-ABL, BCR-ABL T315I)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (analogues) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound solution to the wells of the assay plate.

    • Add 2.5 µL of a kinase and substrate peptide mixture in assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, allowing for the accurate determination of IC50 values even for highly potent inhibitors. Using ATP at its Km concentration for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[3]

Detailed Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

  • Cell lines expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • Test compounds (analogues)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BCR-ABL) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Causality Behind Experimental Choices: Western blotting provides a direct visualization of the inhibition of target phosphorylation in a cellular environment, confirming that the compound is cell-permeable and active against its intended target. The use of both phospho-specific and total protein antibodies is crucial for accurate normalization and interpretation of the results.[4]

Visualizing the Mechanism of Action: BCR-ABL Signaling Pathway

To understand the downstream consequences of inhibiting BCR-ABL, it is essential to visualize the key signaling pathways it activates. The constitutively active BCR-ABL tyrosine kinase phosphorylates a multitude of downstream substrates, leading to the activation of several pro-survival and proliferative pathways, including the RAS/MAPK and PI3K/AKT pathways.[5][6]

BCR_ABL_Signaling BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Inhibitor Benzenamine Analogue Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling network leading to increased cell proliferation and survival.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of next-generation kinase inhibitors capable of overcoming acquired resistance. As demonstrated through the case study of AKE-72 and the principles of SAR, strategic modifications to this core structure can lead to compounds with potent activity against challenging mutations like BCR-ABL T315I.

The comparative data, while illustrative in this guide, underscore the importance of a systematic approach to analogue design and testing. By employing robust in-vitro and cell-based assays, researchers can effectively dissect the structure-activity relationships that govern both on-target potency and selectivity against mutant kinases.

Future efforts in this area should focus on expanding the panel of kinases and mutations against which these analogues are tested. Furthermore, a thorough investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in-vitro potency into in-vivo efficacy. Ultimately, the continued exploration of this and similar chemical scaffolds holds the key to developing more durable and effective targeted therapies for cancer patients.

References

  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PMC. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Schematic representation of the BCR-ABL1 signaling pathways targeted by... ResearchGate. [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. [Link]

  • IC 50 values of BCR-ABL mutations observed in patients resistant to IM. ResearchGate. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. [Link]

  • Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. PubMed. [Link]

  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1. Cancer Research. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • BCR-ABL Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. PubMed Central. [Link]

  • A Retrospective Analysis of BCR-ABL1 Kinase Domain Mutations in the Frontline Drug Intolerant or Resistant Chronic Myeloid Leukemia Patients: An Indian Experience from a High-End Referral Laboratory. NIH. [Link]

  • (a) Schematic diagram showing the relationship between Abl and Bcr-Abl... ResearchGate. [Link]

Sources

Evaluation of Off-Target Effects for Inhibitors Derived from 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

[1][2]

Executive Summary

The moiety 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS 869545-29-9) serves as the critical solvent-exposed "tail" and hinge-binding anchor for the blockbuster CDK4/6 inhibitor Palbociclib (PD-0332991) and its structural analogs.[1] While this scaffold confers high selectivity for CDK4 and CDK6 over other cyclin-dependent kinases, chemical derivatization of the piperazine tail or the core heterocycle to improve potency or solubility often compromises this selectivity.

This guide provides a rigorous technical framework for evaluating the off-target profiles of inhibitors derived from this specific aniline scaffold. It contrasts the performance of these derivatives against established alternatives (Abemaciclib, Ribociclib) and details a multi-tiered screening protocol to distinguish on-target efficacy from off-target toxicity (e.g., CDK1/2 driven myelosuppression or CDK9-mediated transcriptional suppression).[1]

Part 1: The Scaffold & The Selectivity Challenge

The Structural Anchor

The this compound moiety is designed to bind into the ATP-binding pocket of CDK4/6.[1] The piperazine tail extends towards the solvent front, a region often exploited to tune physicochemical properties (solubility) without disrupting the primary hinge binding.

The Off-Target Landscape

When developing derivatives using this amine, three distinct classes of off-target risks emerge:

  • The "CDK Family" Problem (Toxicity):

    • CDK1 & CDK2: Inhibition leads to severe cytotoxicity and gut toxicity, unlike the cytostatic effect of pure CDK4/6 inhibition.

    • CDK9: Regulates transcription (RNAPII).[1][2] Inadvertent CDK9 inhibition transforms the drug from a cell-cycle arrester to a transcriptional poison, altering the safety profile.

  • The "Kinome-Wide" Problem:

    • FLT3 & JAKs: Common off-targets for aminopyrimidine-based scaffolds, leading to unexpected immunosuppression.[1]

  • Non-Kinase Targets:

    • Piperazine moieties are "privileged structures" in GPCR ligands. Derivatives must be screened against a safety panel (e.g., hERG, Dopamine receptors) to ensure the tail modification hasn't introduced CNS or cardiac liabilities.

Part 2: Comparative Performance Guide

This section compares inhibitors derived from the subject scaffold (Palbociclib-like) against alternative chemotypes (Abemaciclib-like) and next-generation derivatives.[1]

Table 1: Selectivity Profile Comparison
FeaturePalbociclib Scaffold (Subject)Ribociclib (Alternative)Abemaciclib (Alternative)Novel Covalent Derivatives
Core Structure Pyrido[2,3-d]pyrimidin-7-onePyrrolo[2,3-d]pyrimidineBenzimidazole-pyrimidineModified Palbociclib Core
Primary Target CDK4 / CDK6CDK4 / CDK6CDK4 / CDK6CDK4 / CDK6
CDK Selectivity High (>1000x vs CDK1/2)High (>1000x vs CDK1/2)Moderate (Hits CDK9, CDK1)Variable (Depends on Warhead)
Major Off-Targets Minimal (Kinome S-score <0.[1]02)MinimalCDK9, CDK1, GSK3βOff-target Cysteines
Cellular Mechanism G1 Arrest (Cytostatic)G1 Arrest (Cytostatic)G1 Arrest + CytotoxicityIrreversible Arrest
Clinical Liability Neutropenia (On-target)QTc ProlongationDiarrhea (Off-target/Gut)Potential Immune Haptenization

Analyst Insight: The Palbociclib scaffold (using the subject amine) offers superior specificity compared to the Abemaciclib chemotype. However, derivatives that modify the ethyl group on the piperazine to bulkier groups (e.g., benzyl, acyl) frequently lose this specificity, drifting towards the "promiscuous" profile of Abemaciclib.

Part 3: Evaluation Protocol (SOP)

To validate a new inhibitor derived from this compound, do not rely solely on enzymatic IC50s.[1] You must prove cellular selectivity using the following 3-Tier System.

Tier 1: Biochemical Kinome Profiling (The Filter)

Objective: Define the "Selectivity Score" (S-score) and identify potential hazards.[1] Method: Competition binding assay (e.g., KinomeScan™ or Kinobeads).

  • Panel Selection: Must include the full CDK family (CDK1, 2, 4, 6, 7, 9) and FLT3.

  • Threshold: Screen at 1 µM and 100 nM.

  • Success Criteria:

    • CDK4/6

      
       < 10 nM.
      
    • CDK1/2/9

      
       > 1 µM (Selectivity window > 100x).[1]
      
    • S(35) score < 0.05 (inhibits <5% of kinome).

Tier 2: Cellular Target Engagement (The Reality Check)

Objective: Confirm the drug binds the target inside the cell at physiological ATP concentrations. Method: NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[1]

  • Protocol (CETSA):

    • Treat intact MCF7 cells with the derivative (dose-response).[1]

    • Heat shock aliquots (48°C - 60°C).

    • Lyse and quantify soluble CDK4 vs. CDK2 via Western Blot or AlphaLISA.

    • Causality Check: If the derivative stabilizes CDK2 at concentrations near the CDK4 IC50, the compound is toxic and should be discarded.

Tier 3: Functional Validation (The Gold Standard)

Objective: Distinguish on-target efficacy from off-target toxicity. Method: CRISPR-Cas9 Isogenic Rescue.[1]

  • Logic: In an RB1-deficient cell line (e.g., MDA-MB-468), CDK4/6 inhibition should have no effect (as Rb is the sole substrate).[1] If your derivative kills RB1-null cells, it is acting via off-targets (likely CDK1/2 or CDK9).[1]

Part 4: Visualizing the Evaluation Logic

Diagram 1: Signaling Pathways & Off-Target Toxicity

This diagram illustrates the divergence between the desired Therapeutic Pathway (CDK4/6) and the Toxicity Pathways (CDK1/2/9) that this scaffold must avoid.

CDK_Selectivity_Pathwayscluster_therapeuticTherapeutic Pathway (On-Target)cluster_toxicityToxicity Pathways (Off-Target)DrugInhibitor(Palbociclib Analog)CDK4_6CDK4 / CDK6Drug->CDK4_6High Affinity(IC50 < 10nM)CDK2CDK2 / Cyclin EDrug->CDK2Avoid Binding(IC50 > 1uM)CDK9CDK9 / P-TEFbDrug->CDK9Avoid BindingRbRetinoblastoma (Rb)CDK4_6->RbPhosphorylationE2FE2F FactorsRb->E2FReleaseArrestG1 Cell Cycle Arrest(Desired)E2F->ArrestInhibition ofS-phase EntryGutToxGut Toxicity /Pan-CytotoxicityCDK2->GutToxEssential forDNA ReplicationRNAPRNA Pol IICDK9->RNAPPhosphorylationRNAP->GutToxTranscriptionalCollapse

Caption: Mechanistic divergence: The scaffold must inhibit CDK4/6-Rb signaling without engaging the CDK2 or CDK9 axes, which drive dose-limiting toxicities.[1]

Diagram 2: The 3-Tier Evaluation Workflow

A decision tree for researchers to validate derivatives.

Evaluation_WorkflowStartNew Derivative Library(Fluoro-benzenamine Scaffold)Tier1Tier 1: Kinome Profiling(Biochemical)Start->Tier1Decision1Selectivity Score < 0.05?CDK4/CDK2 Ratio > 100?Tier1->Decision1Tier2Tier 2: Cellular Engagement(NanoBRET / CETSA)Decision1->Tier2YesFailDiscard / RedesignDecision1->FailNo (Promiscuous)Decision2Intracellular Kd < 100nM?Tier2->Decision2Tier3Tier 3: Functional Specificity(RB1-null Viability)Decision2->Tier3YesDecision2->FailNo (Poor Permeability)Decision3Killing in RB1-null cells?Tier3->Decision3PassLead Candidate(Selective CDK4/6i)Decision3->PassNo (On-Target)Decision3->FailYes (Off-Target Toxicity)

Caption: The "Fail-Fast" screening cascade ensures only compounds with genuine cellular selectivity progress to in vivo studies.

References

  • Pfizer Inc. (2015). Palbociclib (IBRANCE) Prescribing Information. U.S. Food and Drug Administration.[3][4] Link

  • Tiedt, R., et al. (2017).[5] Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. AACR Annual Meeting. Link

  • Claiborne, J. D., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(35), 13953–13961. Link[1]

  • Freeman-Cook, K. D., et al. (2021).[1] Design of Selective CDK4/6 Inhibitors. Journal of Medicinal Chemistry, 64(15), 10515–10532. Link[1]

  • Álvarez-Fernández, M., & Malumbres, M. (2020).[2] Mechanisms of Sensitivity and Resistance to CDK4/6 Inhibition. Cancer Cell, 37(4), 514-529.[1] Link[1]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

[1][2]

Executive Summary & Chemical Identity

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine (CAS: 115619-01-7) is a specialized pharmaceutical intermediate, often used in the synthesis of antifungal agents (e.g., Posaconazole).[1][2] As a fluorinated aniline derivative containing a piperazine ring, it presents a dual-hazard profile: acute toxicity/sensitization typical of anilines and corrosivity/basicity typical of piperazines.[1]

Improper disposal poses severe risks:

  • Environmental: High aquatic toxicity and persistence.[1]

  • Operational: Incompatible with standard acidic waste streams (exothermic reaction).[1]

  • Incineration: Generates Hydrogen Fluoride (HF) upon combustion, requiring specialized scrubbing.

Chemical Profile
PropertyDataOperational Implication
CAS Number 115619-01-7Use for waste labeling and inventory tracking.[1][2]
Molecular Formula C₁₂H₁₈FN₃High Nitrogen/Fluorine content requires specific incineration parameters.[1][2]
Molecular Weight 223.29 g/mol N/A
Physical State Solid (typ.[1][2] crystalline powder)Dust control measures are mandatory to prevent inhalation.[1][2][3][4][5]
pKa (Calculated) ~8.5 (Piperazine N)Basic. Segregate from acids to prevent heat/spatter.[2]
LogP ~1.5 - 2.0Lipophilic; potential for bioaccumulation.[1][2]

Hazard Characterization & Mechanism

To handle this compound safely, you must understand the causality of its hazards. It is not merely "toxic"; it acts through specific biological and chemical pathways.[1]

  • Aniline Moiety (Toxicity): Anilines can cause methemoglobinemia (oxidizing hemoglobin to methemoglobin), reducing blood oxygen transport. Absorption through skin is rapid.[1]

  • Piperazine Ring (Sensitization): Piperazines are potent respiratory and skin sensitizers.[1] Inhalation of dust can trigger asthma-like symptoms or contact dermatitis.[1]

  • Fluorine Substituent (Thermal Stability): The C-F bond is extremely strong. Incomplete combustion releases HF gas, which corrodes standard incinerator linings.

DOT Visualization: Hazard Decision Tree

The following diagram illustrates the logic flow for classifying this waste, ensuring you select the correct waste stream.

WasteClassificationChemical4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamineStatePhysical State:Solid/PowderChemical->StateFGroupFunctional Groups:Aniline + Piperazine + FluorineChemical->FGroupStreamWaste Stream:Solid Hazardous(Basic/Toxic/Fluorinated)State->StreamHazardsHazards:1. Skin/Eye Irritant2. Sensitizer3. Aquatic ToxinFGroup->Hazards Biological EffectCompatIncompatibility:ACIDS & OXIDIZERSFGroup->Compat Chemical ReactivityHazards->StreamCompat->Stream

Figure 1: Logic flow for characterizing CAS 115619-01-7 based on functional group reactivity.[1][2]

Pre-Disposal Stabilization & Segregation

CRITICAL SAFETY RULE: Never dispose of this compound in the "General Organic Waste" container if that container accepts acidic waste streams (e.g., TFA, Acetic Acid).

Segregation Protocol
  • Isolate from Acids: The piperazine nitrogen is basic.[1] Mixing with acid waste generates heat and potentially toxic vapors.[1]

  • Isolate from Oxidizers: Anilines are easily oxidized.[1] Contact with nitric acid or peroxides can lead to fire or the formation of explosive nitro-compounds.[1]

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the compound is in solution, as amines can complex with certain metals.

Compatibility Matrix
Waste StreamStatusConsequence of Mixing
Halogenated Solvents Compatible Safe for co-disposal (e.g., DCM, Chloroform).[1][2]
Non-Halogenated Solvents Compatible Safe (e.g., Methanol, Ethyl Acetate).[2]
Aqueous Acids (pH < 2) FORBIDDEN Exothermic neutralization; salt formation.[1][2]
Oxidizers (Peroxides/Nitrates) FORBIDDEN Fire risk; violent oxidation.[1][2]
Aldehydes Avoid Schiff base formation (uncontrolled reaction).[1][2]

Waste Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Collection: Place pure substance, contaminated weighing boats, and gloves into a clear, wide-mouth HDPE jar .

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazards: Toxic, Irritant.[3][5][6]

    • Note: Clearly mark "CONTAINS FLUORINE" (alert for the incineration plant).

  • Sealing: Ensure the lid is tight to prevent dust release.[1] Wipe the exterior with methanol to remove traces.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution is Neutral or Basic (pH ≥ 7).[1]

  • Solvent Stream:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol/Ethanol

      
      Non-Halogenated Waste Stream  (only if <1% halogen content, otherwise default to Halogenated).
      
  • Precipitation: If the compound precipitates out of solution in the waste container, do not attempt to re-dissolve it with acid. Leave it as a slurry.

DOT Visualization: Disposal Lifecycle

DisposalLifecycleGenWaste Generation(Lab Bench)SegSegregation:Isolate from Acids/OxidizersGen->SegSolidSolid Waste:Double-bagged or HDPE JarSeg->SolidLiquidLiquid Waste:Halogenated Solvent CarboySeg->LiquidLabelLabeling:Mark 'Fluorinated Organic Base'Solid->LabelLiquid->LabelPickupEHS Pickup / 3rd Party HaulerLabel->PickupIncineratorRotary Kiln Incineration(>1100°C)Pickup->IncineratorScrubberFlue Gas Scrubbing(Caustic Soda Wash for HF)Incinerator->Scrubber HF Removal

Figure 2: Cradle-to-grave disposal pathway emphasizing the requirement for flue gas scrubbing.[1][2]

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent dust inhalation and drain contamination.[7]

  • PPE: Don double nitrile gloves, safety goggles, and a P95 or N95 respirator (dust is the primary vector for exposure).

  • Containment:

    • Solid Spill: Cover with wet paper towels to suppress dust.[1] Scoop into a waste jar. Do not dry sweep.[1]

    • Solution Spill: Absorb with vermiculite or sand .[1] Do not use "acid neutralizer" pads (pink/red) as they may react.[1]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[1] Collect all cleaning materials as hazardous waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 936738, 4-(4-ethylpiperazin-1-yl)aniline.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 4-(4-ethylpiperazin-1-yl)aniline.[1][2] (EC Number: 985-330-1).[1][2] Retrieved from [Link][1][2]

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Retrosynthesis Analysis

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Reactant of Route 1
4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine
Reactant of Route 2
4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

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